molecular formula C10H12BrNO B15554286 4-(Dimethylamino)phenacyl bromide-13C2,d6

4-(Dimethylamino)phenacyl bromide-13C2,d6

货号: B15554286
分子量: 250.13 g/mol
InChI 键: YWNKTZFJKMGVRP-KLFIIISESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Dimethylamino)phenacyl bromide-13C2,d6 is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 250.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C10H12BrNO

分子量

250.13 g/mol

IUPAC 名称

1-[4-[bis(trideuterio(113C)methyl)amino]phenyl]-2-bromoethanone

InChI

InChI=1S/C10H12BrNO/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3/i1+1D3,2+1D3

InChI 键

YWNKTZFJKMGVRP-KLFIIISESA-N

产品来源

United States

Foundational & Exploratory

4-(Dimethylamino)phenacyl bromide-13C2,d6 chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Dimethylamino)phenacyl bromide-13C2,d6: Properties and Applications in Quantitative Metabolomics

Executive Summary

The quantitative analysis of small, polar metabolites is a significant challenge in life sciences research, often hampered by poor retention in reversed-phase liquid chromatography (RPLC) and low ionization efficiency in mass spectrometry (MS). Chemical derivatization provides a robust solution, and 4-(dimethylamino)phenacyl bromide (DmPABr) has emerged as a powerful reagent for this purpose. This guide focuses on the isotopically labeled analogue, This compound (DmPABr-13C2,d6) , a critical tool for achieving the highest levels of accuracy and precision in quantitative metabolomics. We will explore its chemical properties, the mechanism of its application in Isotope-Coded Derivatization (ICD), a detailed experimental workflow, and the causality behind its successful implementation for researchers, scientists, and drug development professionals.

The Challenge of Polar Metabolite Analysis and the Derivatization Solution

Metabolomics, the comprehensive study of small molecules in a biological system, often requires the analysis of central carbon and energy-related metabolites.[1] This includes a wide array of compounds such as amino acids, organic acids from the TCA cycle, and fatty acids.[1][2] These molecules are typically polar and exist as anions at physiological pH, leading to several analytical challenges:

  • Poor Chromatographic Retention: Highly polar molecules exhibit minimal interaction with nonpolar stationary phases used in RPLC, resulting in poor separation and elution near the solvent front.

  • Low Sensitivity: Many of these compounds, particularly carboxylic acids, ionize inefficiently in the commonly used positive electrospray ionization (ESI) mode of mass spectrometry.

  • Matrix Effects: Complex biological samples (e.g., plasma, cell extracts) contain numerous interfering compounds that can suppress or enhance the ionization of target analytes, leading to inaccurate quantification.

Chemical derivatization addresses these issues by chemically modifying the analytes to alter their physicochemical properties.[3] An ideal derivatization reagent, such as DmPABr, improves analysis by increasing the hydrophobicity of polar metabolites for better RPLC retention and introducing a readily ionizable moiety to dramatically boost MS signal intensity.[2][3]

The Gold Standard: Isotope-Coded Derivatization with DmPABr-13C2,d6

While derivatization enhances detection, achieving accurate quantification requires a robust internal standard. This is the primary role of this compound.[4] It is a stable isotope-labeled (SIL) internal standard used in a strategy known as Isotope-Coded Derivatization (ICD).[1][5]

The Principle of ICD: The core principle is to use two versions of the derivatization reagent: an unlabeled ("light") version (DmPABr) and a labeled ("heavy") version (DmPABr-13C2,d6).

  • The biological sample containing the analytes of interest is derivatized with the "light" reagent.

  • A known amount of an authentic standard of the same analyte is derivatized with the "heavy" reagent.

  • The "heavy"-labeled standard is then spiked into the "light"-labeled sample.

Because the light and heavy versions are chemically identical, they co-elute during chromatography and experience the exact same ionization and matrix effects in the mass spectrometer. However, they are distinguishable by their mass difference. By calculating the ratio of the "light" analyte peak area to the "heavy" internal standard peak area, all sources of analytical variability (e.g., sample loss, derivatization inefficiency, injection volume variance, ion suppression) are effectively cancelled out. This allows for exceptionally precise and accurate quantification.[4]

Core Physicochemical Properties

A clear understanding of the properties of both the labeled and unlabeled reagents is essential for their proper handling, storage, and application.

PropertyThis compound4-(Dimethylamino)phenacyl bromide (Unlabeled)
Synonyms DmPABr-13C2,d6DmPABr, 2-Bromo-4'-(dimethylamino)acetophenone
CAS Number Not available37904-72-6[6]
Appearance Light yellow to yellow solid[7]Solid
Molecular Formula C₈¹³C₂H₆D₆BrNO[7]C₁₀H₁₂BrNO
Molecular Weight 250.13 g/mol [7][8]242.12 g/mol
Melting Point Not specified89-92 °C
Purity (Typical) ≥98% (HPLC)[7]≥95-97%
Isotopic Enrichment ≥99.99%[7]Not applicable
Solubility Soluble in DMSO (125 mg/mL)[8]Soluble in organic solvents
Storage (Powder) -20°C (long-term, 3 years); 4°C (short-term, 2 years)[7][8]2-8°C
Storage (in Solvent) -80°C (6 months); -20°C (1 month)[7][8]Dependent on solvent and concentration

Mechanism of Derivatization

The derivatization reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[9][10] The carbon atom attached to the bromine in DmPABr is electrophilic and is attacked by a nucleophile, displacing the bromide ion.

Reaction Specificity: DmPABr is a versatile reagent capable of labeling several key functional groups found in the human metabolome:[2][5]

  • Carboxylic Acids: React to form phenacyl esters.

  • Thiols: React to form stable thioethers.

  • Amines (Primary & Secondary): React to form alkylated amines.

The reaction with carboxylic acids is particularly noteworthy. It requires a basic catalyst, such as triethanolamine, to deprotonate the carboxylic acid, forming a more potent carboxylate nucleophile that readily attacks the reagent.[2][9]

G cluster_reactants Reactants cluster_products Products Metabolite Metabolite (R-COOH) Conditions Base (e.g., Triethanolamine) Heat (e.g., 60-90°C) Metabolite->Conditions Reagent DmPABr-13C2,d6 Reagent->Conditions Product Derivatized Metabolite (R-COO-DmPA-13C2,d6) Byproduct HBr Conditions->Product Conditions->Byproduct

Caption: General SN2 reaction of a carboxylic acid with DmPABr-13C2,d6.

Experimental Protocol: Quantitative Analysis using ICD

This protocol outlines a self-validating system for the quantification of central carbon metabolites in a cell extract using DmPABr and its labeled internal standard.

Objective: To accurately quantify amino acids and TCA cycle intermediates in a HepG2 cell extract.

Workflow Overview

G cluster_sample Sample Workflow cluster_is Internal Standard Workflow A 1. Sample & Standard Prep B 2. Derivatization C 3. Sample Combination D 4. LC-MS/MS Analysis C->D E 5. Data Processing D->E S1 Cell Extract S2 Derivatize with 'Light' DmPABr S1->S2 S2->C IS1 Metabolite Standards IS2 Derivatize with 'Heavy' DmPABr-13C2,d6 IS1->IS2 IS2->C

Caption: Isotope-Coded Derivatization workflow for quantitative metabolomics.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Causality: Freshly prepared reagents ensure maximum reactivity and prevent degradation. Acetonitrile (ACN) is a common solvent as it is compatible with the reaction and subsequent RPLC analysis.

    • Protocol:

      • Prepare a 10 mg/mL stock solution of "light" DmPABr in ACN.

      • Prepare a 1 mg/mL stock solution of "heavy" DmPABr-13C2,d6 in ACN.

      • Prepare a 1.5 M solution of triethanolamine (base catalyst) in water.

  • Preparation of "Heavy" Internal Standard (IS) Mix:

    • Causality: Creating a stock mix of all expected analytes derivatized with the heavy reagent provides a single internal standard solution that can be spiked into all samples, ensuring consistency.

    • Protocol:

      • Create a mixture of authentic metabolite standards (e.g., amino acids, organic acids) at a known concentration (e.g., 10 µM each) in a suitable buffer.

      • To 50 µL of this standard mix, add 10 µL of the "heavy" DmPABr-13C2,d6 stock and 5 µL of the triethanolamine solution.

      • Vortex and incubate at 60°C for 60 minutes. This is now the "Heavy IS Mix".

  • Sample Extraction and "Light" Derivatization:

    • Causality: Efficient extraction is critical to accurately reflect the intracellular metabolome. Protein precipitation with a cold solvent like methanol is standard practice.

    • Protocol:

      • Extract metabolites from a known number of cells (e.g., 1x10⁶ HepG2 cells) using 200 µL of 80% cold methanol.

      • Centrifuge to pellet protein and debris. Transfer the supernatant (the metabolite extract) to a new tube and dry under nitrogen.

      • Reconstitute the dried extract in 50 µL of buffer.

      • To the reconstituted extract, add 10 µL of the "light" DmPABr stock and 5 µL of the triethanolamine solution.

      • Vortex and incubate at 60°C for 60 minutes.

  • Sample Combination and Analysis:

    • Causality: Combining the samples after derivatization is the core of the ICD method. This ensures that both light and heavy forms undergo identical conditions during injection and MS analysis.

    • Protocol:

      • To the "light"-derivatized sample from step 3, add 10 µL of the "Heavy IS Mix" from step 2.

      • Vortex thoroughly.

      • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

      • Analyze using an RPLC column coupled to a tandem mass spectrometer operating in positive ESI mode. Monitor the specific mass transitions for the light and heavy versions of each target metabolite.

  • Data Processing:

    • Causality: The ratio of peak areas directly correlates to the concentration of the analyte, as the response of the known-concentration internal standard provides the reference point.

    • Protocol:

      • Integrate the peak areas for each light analyte and its corresponding heavy internal standard.

      • Calculate the Peak Area Ratio (PAR) = AreaLight / AreaHeavy.

      • Quantify the analyte concentration in the original sample by comparing the sample's PAR to a calibration curve constructed using the same method.

Safety and Handling

4-(Dimethylamino)phenacyl bromide and its analogues are potent alkylating agents and should be handled with care.

  • Hazards: The compound is classified as a hazardous substance that can cause severe skin burns, serious eye damage, and respiratory irritation.[6] It is harmful if swallowed or inhaled.

  • Handling:

    • Always handle this compound inside a certified chemical fume hood.[6]

    • Wear appropriate personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat.[6][11]

    • Avoid generating dust. Use dry clean-up procedures for spills.[11]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[6][11]

    • Keep containers tightly sealed.[11]

Conclusion

This compound is not merely a chemical reagent; it is an enabling tool for high-fidelity quantitative science. When used in conjunction with its unlabeled counterpart in an Isotope-Coded Derivatization workflow, it provides a self-validating system that overcomes the most significant hurdles in metabolomic analysis. By enhancing chromatographic separation, boosting mass spectrometric sensitivity, and, most critically, providing a near-perfect internal standard, DmPABr-13C2,d6 allows researchers to quantify a broad swath of the metabolome with unparalleled accuracy and confidence.[1][2][5] This capability is indispensable for advancing our understanding of metabolism in health and disease.

References

A Technical Guide to 4-(Dimethylamino)phenacyl bromide-13C2,d6: Mechanism and Application in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical derivatizing agent 4-(Dimethylamino)phenacyl bromide (DmPABr) and its stable isotope-labeled analogue, 4-(Dimethylamino)phenacyl bromide-13C2,d6. We will delve into the core mechanism of action, the strategic application of isotopic labeling for quantitative analysis, and provide a detailed protocol for its use in mass spectrometry-based metabolomics.

The Chemistry of Derivatization: Unveiling the Mechanism of Action

4-(Dimethylamino)phenacyl bromide is a highly efficient derivatizing agent employed to enhance the analytical detection of a broad range of metabolites. Its primary function is to introduce a dimethylaminophenacyl moiety onto target molecules, thereby improving their chromatographic retention and increasing their ionization efficiency in mass spectrometry.[1][2][3]

The core of its reactivity lies in its nature as an alkylating agent .[4] The mechanism of action proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[5][6][7] In this concerted, single-step process, a nucleophile from the target analyte attacks the electrophilic carbon atom of the phenacyl group, which is adjacent to the bromine atom. Simultaneously, the bromide ion, a good leaving group, departs. This reaction is particularly effective for molecules containing nucleophilic functional groups such as carboxylic acids, thiols, and primary or secondary amines.[1][3]

The presence of the carbonyl group on the phenacyl moiety significantly enhances the reactivity of the adjacent carbon atom towards nucleophilic attack. This is due to the electron-withdrawing nature of the carbonyl group, which polarizes the C-Br bond and stabilizes the transition state of the SN2 reaction.[5]

Below is a diagram illustrating the SN2 reaction mechanism of DmPABr with a generic carboxylic acid.

A simplified representation of the SN2 reaction between a carboxylic acid and DmPABr.

The Power of Isotopic Labeling: Quantitative Accuracy with this compound

While DmPABr enhances detectability, its isotopically labeled counterpart, this compound, is instrumental for achieving high-precision quantification in mass spectrometry. This is accomplished through a technique known as isotope-coded derivatization (ICD) .[1][3]

In this approach, the unlabeled ("light") DmPABr is used to derivatize the target analytes in the biological sample. Concurrently, a known amount of an internal standard (often a commercially available stable isotope-labeled version of the analyte) is derivatized with the isotopically labeled ("heavy") this compound.

The key advantages of using a stable isotope-labeled internal standard, particularly one with ¹³C and deuterium, are:

  • Co-elution: The "light" and "heavy" derivatized analytes are chemically identical and will therefore co-elute during chromatographic separation. This ensures that any variations in retention time or matrix effects during the analysis will affect both the analyte and the internal standard equally.[8]

  • Correction for Variability: The ratio of the mass spectrometric signal of the "light" analyte to the "heavy" internal standard is used for quantification. This ratio corrects for sample loss during preparation, variations in injection volume, and fluctuations in instrument response.[9][10]

  • Reduced Isotope Effects: ¹³C labeling is generally preferred over deuterium (²H) labeling as it is less likely to cause a chromatographic shift (isotope effect) and is not susceptible to exchange with protons in the solvent. The combination of both ¹³C and deuterium in this compound provides a significant and stable mass difference for clear differentiation in the mass spectrometer.[8][11][12]

The workflow for quantitative analysis using isotope-coded derivatization with DmPABr is depicted below.

ICD_Workflow Sample Biological Sample (containing analyte) Deriv_Light Derivatize with 'Light' DmPABr Sample->Deriv_Light IS Internal Standard (isotope-labeled analyte) Deriv_Heavy Derivatize with 'Heavy' DmPABr-¹³C₂,d₆ IS->Deriv_Heavy Mix Combine Samples Deriv_Light->Mix Deriv_Heavy->Mix LCMS LC-MS/MS Analysis Mix->LCMS Quant Quantification (Ratio of Light/Heavy) LCMS->Quant

Workflow for quantitative analysis using isotope-coded derivatization (ICD).

Experimental Protocol: Derivatization of Carboxylic Acids for LC-MS/MS Analysis

The following is a generalized protocol for the derivatization of carboxylic acids in a biological sample using DmPABr. This protocol is adapted from methodologies described in the scientific literature and should be optimized for specific applications.[4]

Materials:

  • 4-(Dimethylamino)phenacyl bromide (DmPABr) solution (e.g., 10 mg/mL in acetone)

  • This compound solution (for internal standards)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) solution (e.g., 10% in acetone)

  • Acetone (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (for mobile phase)

  • Biological sample extract

  • Internal standard mix (isotope-labeled carboxylic acids)

Procedure:

  • Sample Preparation:

    • To 50 µL of the sample extract in a microcentrifuge tube, add 10 µL of the internal standard mix.

  • Derivatization with "Light" Reagent:

    • Add 20 µL of the DmPABr solution to the sample tube.

    • Add 10 µL of the TEA or DIPEA solution to catalyze the reaction.

    • Vortex the mixture for 30 seconds.

  • Derivatization of Internal Standard with "Heavy" Reagent (in a separate tube):

    • In a separate tube, prepare a quality control (QC) sample or a standard curve by derivatizing known concentrations of analytes with the "heavy" this compound.

  • Reaction Incubation:

    • Incubate the reaction mixtures at 60°C for 30 minutes in a heating block.

  • Reaction Quenching and Dilution:

    • After incubation, cool the tubes to room temperature.

    • Add 100 µL of ACN:Water (1:1, v/v) with 0.1% formic acid to quench the reaction and dilute the sample.

    • Vortex for 30 seconds.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 10 minutes to pellet any precipitates.

  • Sample Transfer and Analysis:

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Data Presentation: Mass Shifts and Quantitative Parameters

The derivatization of an analyte with DmPABr results in a predictable mass increase. The use of the isotopically labeled reagent provides a distinct mass shift for the internal standard.

ParameterValue
Molecular Formula of DmPABr C₁₀H₁₂BrNO
Monoisotopic Mass of DmPABr 241.0157 g/mol
Mass of Derivatizing Moiety (Light) 162.0919 Da
Mass of Derivatizing Moiety (Heavy, -¹³C₂,d₆) 170.1132 Da
Mass Difference (Heavy - Light) +8.0213 Da

Conclusion

4-(Dimethylamino)phenacyl bromide and its isotopically labeled form, this compound, are powerful tools in modern analytical chemistry, particularly in the field of metabolomics. A thorough understanding of the SN2 reaction mechanism is crucial for optimizing derivatization protocols. The strategic use of isotope-coded derivatization enables researchers to achieve highly accurate and precise quantification of a wide array of metabolites, contributing to advancements in drug development and biomedical research.

References

The Analytical Edge: A Technical Guide to 4-(Dimethylamino)phenacyl bromide-13C2,d6 for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern analytical chemistry, particularly within drug development and metabolomics, the demand for precise, sensitive, and reliable quantification of small molecules is paramount. This technical guide delves into the core utility and practical application of 4-(Dimethylamino)phenacyl bromide-13C2,d6, a specialized isotopic labeling reagent designed to empower researchers in their quantitative mass spectrometry workflows. This document will serve as an in-depth resource for scientists aiming to enhance the accuracy and robustness of their analytical methods.

Introduction: The Imperative for Enhanced Quantitation

The inherent complexity of biological matrices presents a significant challenge for the accurate quantification of endogenous and exogenous compounds. Ion suppression, matrix effects, and variations in extraction efficiency can all contribute to analytical variability. To surmount these obstacles, stable isotope-labeled internal standards are employed. This compound (DmPABr-13C2,d6) is a powerful tool in this domain, functioning as a derivatizing agent that introduces a stable isotope tag onto the analyte of interest.

The key application of DmPABr-13C2,d6 is in isotope-coded derivatization (ICD) . In this approach, a mixture of known concentration of internal standards is derivatized with the "heavy" isotopically labeled reagent (DmPABr-13C2,d6), while the biological sample containing the analytes of unknown concentration is derivatized with the "light," unlabeled 4-(Dimethylamino)phenacyl bromide (DmPABr). By spiking the "heavy"-labeled standards into the sample prior to or after derivatization with the "light" reagent, the ratio of the light to heavy signals in the mass spectrometer provides a highly accurate measure of the analyte's concentration, effectively normalizing for variations throughout the analytical process.

The Chemistry of Derivatization: Mechanism and Specificity

The utility of 4-(Dimethylamino)phenacyl bromide lies in its ability to react with a broad range of functional groups, thereby expanding the scope of metabolites that can be sensitively analyzed in a single chromatographic run. The derivatization reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nucleophilic functional groups present on the analyte molecule attack the electrophilic carbon of the phenacyl bromide moiety, leading to the displacement of the bromide ion and the formation of a stable covalent bond.

This reagent is particularly effective for labeling:

  • Carboxylic acids: Forming a phenacyl ester.

  • Primary and secondary amines: Forming a stable tertiary amine.

  • Thiols: Forming a thioether.

  • Phenols: Forming a phenacyl ether.

The dimethylamino group on the phenacyl ring serves a crucial dual purpose. Firstly, it significantly enhances the ionization efficiency of the derivatized analyte in positive ion mode electrospray ionization (ESI), leading to substantial improvements in sensitivity. Secondly, it provides a common fragment ion upon collision-induced dissociation (CID), which is invaluable for developing sensitive and specific Multiple Reaction Monitoring (MRM) methods in tandem mass spectrometry (MS/MS).

The Isotopic Label: Structure and Advantages of this compound

The specific isotopic labeling pattern of DmPABr-13C2,d6 is 1-(4-(bis(Methyl-13C-d3)amino)phenyl)-2-bromoethan-1-one. This means that both methyl groups attached to the nitrogen atom are labeled with one ¹³C atom and three deuterium (d) atoms each. This results in a total mass shift of +8 Da (+2 from ¹³C and +6 from d6) compared to the unlabeled counterpart.

The combined use of ¹³C and deuterium offers several advantages:

  • Chemical Equivalence: The physicochemical properties of the labeled and unlabeled derivatizing agents are nearly identical. This ensures that the derivatization kinetics and chromatographic retention times of the light and heavy labeled analytes are virtually the same, a critical factor for accurate quantification.

  • Stability: The ¹³C and deuterium labels are stable and do not undergo exchange during sample preparation or analysis, ensuring the integrity of the isotopic tag.[1]

  • Clear Mass Shift: The +8 Da mass difference provides a clear and unambiguous separation between the analyte and the internal standard in the mass spectrum, minimizing the risk of isotopic crosstalk.

Experimental Workflow: From Sample to Data

A typical workflow for the quantitative analysis of metabolites using DmPABr-13C2,d6 involves several key steps. The following is a generalized protocol that should be optimized for specific applications.

Reagents and Materials
  • 4-(Dimethylamino)phenacyl bromide (light)

  • This compound (heavy)

  • Triethanolamine (TEOA) or other suitable base

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

  • Internal standard mix (unlabeled)

  • Biological samples (e.g., plasma, urine, cell lysates)

Sample Preparation and Derivatization Protocol
  • Sample Extraction: Extract metabolites from the biological matrix using a suitable solvent (e.g., methanol, acetonitrile).

  • Internal Standard Spiking: Prepare a stock solution of the unlabeled internal standard mix. This will be derivatized with the heavy reagent.

  • Derivatization of Internal Standards (Heavy Channel):

    • To an aliquot of the internal standard mix, add a solution of DmPABr-13C2,d6 in acetonitrile.

    • Add a solution of triethanolamine in acetonitrile to catalyze the reaction.

    • Incubate the reaction mixture (e.g., 60 minutes at 60°C).

  • Derivatization of Samples (Light Channel):

    • To the extracted biological samples, add a solution of DmPABr in acetonitrile.

    • Add a solution of triethanolamine in acetonitrile.

    • Incubate under the same conditions as the heavy channel.

  • Quenching and Sample Combination:

    • After incubation, quench both light and heavy reactions by adding a small amount of formic acid.

    • Combine a specific volume of the heavy-labeled internal standard mixture with each light-labeled sample.

  • LC-MS/MS Analysis: Analyze the combined samples by reverse-phase liquid chromatography coupled to a tandem mass spectrometer.

Data Acquisition and Analysis: A Quantitative Perspective

The power of this technique lies in the data analysis. By monitoring the specific precursor-to-product ion transitions for both the light (analyte) and heavy (internal standard) versions of each derivatized metabolite, a ratio of their peak areas can be calculated.

Mass Spectrometry Parameters

The derivatized metabolites will share a common fragment ion corresponding to the dimethylaminophenacyl moiety. This allows for the use of a common product ion for many analytes, simplifying method development.

Compound ClassPrecursor Ion (Light)Precursor Ion (Heavy)Common Product Ion
Carboxylic Acid[M-H+DmPA]⁺[M-H+DmPA+8]⁺m/z 164.1
Primary Amine[M-H+2(DmPA)]⁺[M-H+2(DmPA+8)]⁺m/z 164.1
Thiol[M-H+DmPA]⁺[M-H+DmPA+8]⁺m/z 164.1

Note: The exact m/z values will depend on the specific analyte. A comprehensive list of MRM transitions for 64 DmPABr-derivatized metabolites can be found in the supplementary information of Willacey et al., 2019.[2]

Quantification

The concentration of the analyte in the original sample is determined by the following equation:

Concentration_analyte = (Area_light / Area_heavy) * Concentration_IS

Where:

  • Area_light is the peak area of the analyte derivatized with light DmPABr.

  • Area_heavy is the peak area of the internal standard derivatized with heavy DmPABr-13C2,d6.

  • Concentration_IS is the known concentration of the internal standard.

Visualizing the Workflow and Chemistry

To better illustrate the core concepts, the following diagrams have been generated.

Derivatization Reaction Mechanism

Derivatization_Mechanism cluster_reactants Reactants cluster_products Products Analyte Analyte (R-XH) X = O, NH, S SN2 SN2 Reaction Analyte->SN2 DmPABr 4-(Dimethylamino)phenacyl bromide (DmPABr) DmPABr->SN2 Derivatized_Analyte Derivatized Analyte (R-X-DmPA) HBr Hydrogen Bromide (HBr) Base Base (e.g., TEOA) Base->SN2 catalysis SN2->Derivatized_Analyte SN2->HBr

Caption: SN2 reaction mechanism of DmPABr with a nucleophilic analyte.

Isotope-Coded Derivatization Workflow

ICD_Workflow cluster_sample Sample Analysis cluster_is Internal Standard Preparation Sample Biological Sample (Analyte) Deriv_Light Derivatize with 'Light' DmPABr Sample->Deriv_Light Sample_Light Light-Labeled Analyte Deriv_Light->Sample_Light Combine Combine Sample_Light->Combine IS Internal Standard (Known Concentration) Deriv_Heavy Derivatize with 'Heavy' DmPABr-13C2,d6 IS->Deriv_Heavy IS_Heavy Heavy-Labeled Internal Standard Deriv_Heavy->IS_Heavy IS_Heavy->Combine LCMS LC-MS/MS Analysis Combine->LCMS Quant Quantification (Light/Heavy Ratio) LCMS->Quant

Caption: Workflow for quantitative analysis using isotope-coded derivatization.

Conclusion: Advancing Quantitative Analysis

This compound is a sophisticated and highly effective tool for researchers and scientists in drug development and metabolomics. Its broad reactivity, coupled with the inherent advantages of stable isotope labeling, allows for the development of robust, sensitive, and accurate quantitative LC-MS/MS methods. By mitigating the challenges of matrix effects and analytical variability, this reagent empowers researchers to obtain high-quality data, ultimately accelerating the pace of discovery and development.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of the synthesis and characterization of the isotopically labeled derivatization agent, 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆. This guide is intended for researchers, scientists, and drug development professionals who require a robust internal standard for quantitative mass spectrometry-based applications, particularly in the fields of metabolomics and proteomics.[1][2][3] We will delve into the causal reasoning behind the synthetic strategy, provide detailed experimental protocols, and outline the necessary characterization to validate the final product.

Strategic Importance of Isotopically Labeled 4-(Dimethylamino)phenacyl Bromide (DmPABr)

4-(Dimethylamino)phenacyl bromide (DmPABr), also known as 2-bromo-1-[4-(dimethylamino)phenyl]ethanone, is a highly effective derivatization reagent used to enhance the detection of low-abundance or poorly ionizing molecules by liquid chromatography-mass spectrometry (LC-MS).[4][5] Its primary utility lies in its ability to react with a broad range of functional groups, including carboxylic acids, thiols, and amines, attaching a dimethylaminophenyl group to the analyte.[6][7][8] This modification introduces a permanently charged and readily ionizable tertiary amine, significantly improving ionization efficiency in positive-ion electrospray ionization (ESI) and enhancing chromatographic retention on reverse-phase columns.[7]

The introduction of stable isotopes (¹³C and ²H) to create 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ is a critical advancement for quantitative analysis.[9][10] This heavy-labeled analogue serves as an ideal internal standard for isotope-coded derivatization (ICD).[6] When used in conjunction with its unlabeled ("light") counterpart, it enables precise and accurate quantification of metabolites by correcting for variations in sample preparation, derivatization efficiency, and instrument response.[6][7] This dual-labeling strategy is a cornerstone of modern quantitative metabolomics.[6]

Physicochemical Properties
PropertyValueSource
IUPAC Name 2-bromo-1-[4-(di(methyl-d₃)amino)phenyl]ethane-1,2-¹³C₂-1-oneN/A
Molecular Formula C₈¹³C₂H₆D₆BrNOCalculated
Monoisotopic Mass 250.04 g/mol Calculated
Appearance Solid
Storage Temperature 4°C

Synthesis Pathway and Experimental Protocol

The synthesis of 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ is a multi-step process that requires careful execution. The core principle is the α-bromination of a custom-synthesized, isotopically labeled acetophenone precursor.

Synthetic Workflow Overview

The overall process involves the synthesis of the labeled precursor, followed by a selective bromination at the α-carbon of the acetyl group.

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis cluster_2 Purification & Validation Precursors N,N-di(methyl-d3)aniline + [1,2-¹³C₂]Acetyl Chloride FC_Acylation Friedel-Crafts Acylation Precursors->FC_Acylation Labeled_Ketone 4-(Dimethylamino-¹³C₂,d₆)acetophenone FC_Acylation->Labeled_Ketone Bromination α-Bromination Labeled_Ketone->Bromination Crude_Product Crude Labeled DmPABr Bromination->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ Purification->Final_Product Characterization MS, NMR, HPLC Final_Product->Characterization Validation Validated Product Characterization->Validation

Caption: Overall workflow for the synthesis and validation of labeled DmPABr.

Step 1: Synthesis of 4-(N,N-di(methyl-d₃)amino)-[1,2-¹³C₂]acetophenone (Precursor)

This key intermediate is typically sourced from a custom synthesis provider specializing in stable isotope labeling. The most logical synthetic route is a Friedel-Crafts acylation of commercially available N,N-di(methyl-d₃)aniline with [1,2-¹³C₂]acetyl chloride using a Lewis acid catalyst like aluminum chloride. This step is foundational, as the precise placement of the isotopic labels occurs here.

Step 2: α-Bromination of the Labeled Acetophenone

The critical step is the selective bromination of the methyl group adjacent to the carbonyl. This reaction proceeds via an enol or enolate intermediate. The use of molecular bromine in a suitable solvent is a well-established method.[11]

G Ketone Labeled Acetophenone Enol Enol Intermediate Ketone->Enol Tautomerization (Acid-catalyzed) Bromine Br-Br Oxonium Brominated Oxonium Ion Enol->Oxonium Nucleophilic attack on Br₂ Product α-Bromo Ketone (Product) Oxonium->Product Deprotonation HBr HBr

Caption: Simplified mechanism for the acid-catalyzed α-bromination of a ketone.

Detailed Experimental Protocol for α-Bromination

This protocol is adapted from established procedures for phenacyl bromide synthesis.[11] Extreme caution is required. Phenacyl bromides are potent lachrymators and alkylating agents. All work must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[12][13]

Materials:

  • 4-(N,N-di(methyl-d₃)amino)-[1,2-¹³C₂]acetophenone (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (catalytic amount, ~0.01 eq)

  • Bromine (Br₂) (1.0 eq)

  • Anhydrous diethyl ether

  • Methanol (for recrystallization)

  • Petroleum ether

Procedure:

  • Reaction Setup: In a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve the labeled acetophenone precursor in anhydrous diethyl ether.

  • Catalyst Addition: Cool the solution in an ice bath and add a catalytic amount of anhydrous aluminum chloride.[11] The use of a Lewis acid catalyst facilitates the reaction by polarizing the Br-Br bond, making it more electrophilic.

  • Bromine Addition: Slowly add one equivalent of bromine dropwise from the dropping funnel while stirring vigorously. Maintain the temperature near 0°C to minimize side reactions, such as bromination on the electron-rich aromatic ring. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Reaction Completion & Quenching: Once the addition is complete and the bromine color has faded, promptly remove the solvent and any dissolved hydrogen bromide under reduced pressure.[11] This step is crucial to prevent further reactions.

  • Work-up: The resulting crude solid is washed with a cold mixture of water and petroleum ether to remove inorganic salts and residual color.[11]

  • Purification: The crude product is purified by recrystallization from a minimal amount of cold methanol. This step is vital for removing any unreacted starting material or di-brominated byproducts, yielding the final product as white or pale-yellow crystals. The reported melting point for the unlabeled compound is 89-92°C.

Comprehensive Characterization and Validation

Rigorous analytical characterization is non-negotiable to confirm the product's identity, purity, and the successful incorporation of the isotopic labels.

Mass Spectrometry (MS)

High-resolution mass spectrometry is the definitive technique for confirming isotopic incorporation.

  • Rationale: MS directly measures the mass-to-charge ratio of the molecule, providing unambiguous evidence of the mass increase due to the ¹³C and deuterium labels.

  • Expected Results: A comparison of the mass spectra of the unlabeled ("light") DmPABr and the synthesized ("heavy") DmPABr-¹³C₂,d₆ will show a clear mass shift.

CompoundFormulaExact Mass (m/z) [M+H]⁺Mass Shift
Unlabeled DmPABrC₁₀H₁₂BrNO242.02N/A
Labeled DmPABrC₈¹³C₂H₆D₆BrNO250.08+8 Da
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides structural confirmation and verifies the specific locations of the isotopic labels.[14][15]

  • ¹H NMR Spectroscopy:

    • Rationale: Proton NMR confirms the overall structure and, critically, the absence of protons at the deuterated sites.

    • Expected Spectrum:

      • Aromatic Region: Signals corresponding to the AA'BB' system of the para-substituted benzene ring will be present.

      • Aliphatic Region: The singlet corresponding to the -CH₂Br protons will be observed. Due to the adjacent ¹³C-labeled carbonyl, this peak may exhibit satellite peaks from ¹H-¹³C coupling.

      • Dimethylamino Signal: The characteristic singlet for the -N(CH₃)₂ protons (around 3.0 ppm in the unlabeled compound) will be absent , confirming the d₆ labeling.

  • ¹³C NMR Spectroscopy:

    • Rationale: Carbon NMR confirms the location of the ¹³C labels.

    • Expected Spectrum:

      • Enhanced Signals: The signals for the carbonyl carbon (-¹³CO-) and the methylene carbon (-¹³CH₂Br) will be dramatically enhanced relative to the natural abundance signals of the aromatic carbons.

      • ¹³C-¹³C Coupling: A key diagnostic feature will be the observation of a coupling constant (¹Jcc) between the two adjacent ¹³C-labeled carbons, providing definitive proof of their connectivity. This is a powerful validation that is impossible to obtain with natural abundance ¹³C NMR.[16]

High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is used to assess the chemical purity of the final product.

  • Methodology: A standard reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both typically containing 0.1% formic acid) is suitable. Detection is performed using a UV detector, monitoring at the absorbance maximum of the chromophore (approx. 280-320 nm).

  • Expected Result: A single, sharp peak with a purity of >98% is expected for a high-quality synthetic batch.

Safety and Handling

This compound must be handled with extreme care. [12][13]

  • Hazards: 4-(Dimethylamino)phenacyl bromide is classified as a substance that causes severe skin burns and eye damage and may cause respiratory irritation.[13] It is a lachrymator and a potent alkylating agent.

  • Precautions:

    • Always handle in a certified chemical fume hood.[12]

    • Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.[13]

    • Avoid inhalation of dust or vapors.[12][13]

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[12][13]

    • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12]

Conclusion

The synthesis of 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ provides the scientific community with an essential tool for high-precision quantitative analysis in LC-MS-based research. The synthetic route, centered on the α-bromination of a custom-labeled precursor, is robust but requires meticulous attention to safety and purification. The comprehensive characterization by MS, NMR, and HPLC is a self-validating system, ensuring the final product has the correct structure, high purity, and confirmed isotopic incorporation necessary for its role as a trustworthy internal standard in demanding analytical applications.

References

Harnessing Isotopic Precision: A Guide to Carboxylic Acid Derivatization using 4-(Dimethylamino)phenacyl bromide-13C2,d6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Analytical Challenge of Carboxylic Acids

Carboxylic acids are central to biology, representing a vast class of metabolites involved in energy metabolism (e.g., TCA cycle intermediates), fatty acid metabolism, and amino acid pathways.[1][2][3] Despite their biological importance, their direct analysis by modern techniques like reversed-phase liquid chromatography-mass spectrometry (RPLC-MS) is fraught with challenges. Their high polarity leads to poor retention on conventional RPLC columns, and their inherent structure often results in poor ionization efficiency, particularly in the commonly used positive electrospray ionization (ESI) mode.[2][4][5]

Chemical derivatization offers a powerful solution. By chemically modifying the carboxylic acid group, we can dramatically improve its analytical properties, enhancing chromatographic retention, boosting ionization efficiency, and enabling highly sensitive and specific detection.[1][5][6][7]

4-(Dimethylamino)phenacyl Bromide (DmPABr): The Reagent of Choice

4-(Dimethylamino)phenacyl bromide, often abbreviated as DmPABr, has emerged as a superior reagent for labeling carboxylic acids.[1][5] Its structure is ingeniously designed to overcome the aforementioned analytical hurdles:

  • Tertiary Amine Group: The dimethylamino moiety is a key feature. It is readily protonated, making the resulting derivative highly ionizable in positive ESI mode. This "charge-reversal" derivatization can increase sensitivity by several orders of magnitude.[5][8][9]

  • Phenacyl Ring System: The aromatic structure provides a strong chromophore for UV detection and, more importantly, increases the hydrophobicity of the parent molecule. This significantly improves retention on RPLC columns.[8][10]

  • Reactive Bromide: The α-bromoketone functionality is a reactive electrophilic site, allowing for an efficient and specific reaction with the carboxylate nucleophile.

The introduction of the DmPA tag not only enhances sensitivity and chromatographic performance but also imparts a common fragmentation pattern during tandem mass spectrometry (MS/MS), which is invaluable for identifying and quantifying a wide range of derivatized metabolites.[5][11]

The Power of Isotope-Coded Derivatization (ICD)

While DmPABr solves issues of sensitivity, quantitative accuracy remains a paramount concern in analytical science. Sample preparation, matrix effects, and instrument variability can all introduce errors. Isotope-Coded Derivatization (ICD) is a sophisticated strategy that provides an internal standard for each analyte, mitigating these sources of error.[1][12][13][14]

The principle is straightforward:

  • A "light" version of the derivatizing reagent (the natural isotope abundance DmPABr) is used to label the target analytes in the experimental sample.

  • A "heavy" stable-isotope-labeled version of the reagent (e.g., DmPABr-13C2,d6) is used to label a reference sample or a set of known concentration standards.

The samples are then mixed and analyzed together in a single LC-MS run. Since the light and heavy derivatized analytes are chemically identical, they co-elute chromatographically and experience the same ionization suppression or enhancement. However, they are easily distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer. The ratio of the peak areas of the heavy and light forms provides a highly accurate measure of relative or absolute concentration.[1][13][14] The specific use of a 13C and deuterium-labeled reagent like 4-(Dimethylamino)phenacyl bromide-13C2,d6 provides a significant and unambiguous mass shift from the light version, ensuring clear separation in the mass spectrum.

Reaction Mechanism: The SN2 Esterification

The derivatization of a carboxylic acid (R-COOH) with DmPABr is a classic bimolecular nucleophilic substitution (SN2) reaction.[4][7]

Step 1: Deprotonation: The reaction is performed under basic conditions to deprotonate the carboxylic acid, forming a highly nucleophilic carboxylate anion (R-COO⁻). Step 2: Nucleophilic Attack: The carboxylate anion attacks the electrophilic α-carbon (the carbon bonded to the bromine), displacing the bromide leaving group. Step 3: Ester Formation: This forms a stable phenacyl ester derivative, covalently linking the DmPA tag to the original carboxylic acid.

To facilitate this reaction and enhance the nucleophilicity of the carboxylate, a catalyst is often employed. Crown ethers, such as 18-crown-6, are particularly effective.[15][16][17][18] The crown ether sequesters the cation (e.g., K⁺ from the base), leaving a "naked," highly reactive carboxylate anion in the organic solvent, which dramatically accelerates the reaction rate.[17][18] Alternatively, tertiary amine bases like triethanolamine can be used.[5]

Figure 1: SN2 Derivatization Mechanism.

Experimental Protocol: A Step-by-Step Guide

This protocol is a synthesized methodology based on established practices for DmPABr derivatization.[1][5] Researchers should optimize conditions for their specific analytes and matrices.

Reagents and Materials:

  • 4-(Dimethylamino)phenacyl bromide (Light Reagent)

  • This compound (Heavy Reagent)

  • Acetonitrile (ACN), HPLC or MS grade

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 18-Crown-6

  • Formic Acid (FA)

  • Water, ultrapure (e.g., Milli-Q)

  • Analyte standards and biological samples (e.g., plasma, urine, cell extracts)

Protocol:

  • Sample Preparation:

    • Rationale: To isolate analytes and remove interfering substances.

    • For plasma/serum: Perform protein precipitation by adding 3 volumes of ice-cold ACN, vortex, and centrifuge at high speed (e.g., 14,000 rcf) for 10 min. Collect the supernatant.

    • For urine: Thaw, vortex, and centrifuge to remove particulates. Dilute as necessary with water.

    • Dry the extracted/prepared sample to completeness under a stream of nitrogen or in a vacuum concentrator.

  • Reagent Preparation:

    • Rationale: To ensure accurate and consistent reagent delivery.

    • Light Reagent Solution: Prepare a 10 mg/mL solution of DmPABr in ACN.

    • Heavy Reagent Solution: Prepare a 10 mg/mL solution of DmPABr-13C2,d6 in ACN.

    • Catalyst/Base Solution: Prepare a solution containing 2 mg/mL K₂CO₃ and 2 mg/mL 18-crown-6 in ACN. Vortex thoroughly to dissolve.

  • Derivatization Reaction:

    • Rationale: The core chemical modification step.

    • To the dried sample extract (from Step 1), add 100 µL of ACN to reconstitute.

    • Add 50 µL of the appropriate reagent solution (Light for samples, Heavy for standards, or as dictated by the experimental design).

    • Add 50 µL of the Catalyst/Base Solution.

    • Vortex briefly and incubate at 60°C for 1 hour. Note: Temperature and time are critical parameters for optimization.

  • Reaction Quenching:

    • Rationale: To stop the reaction and prevent degradation or side reactions.

    • After incubation, cool the samples to room temperature.

    • Add 10 µL of 0.1% Formic Acid in water to quench the reaction by neutralizing the base. Vortex.

  • Final Sample Preparation for LC-MS:

    • Rationale: To prepare the sample for injection and ensure compatibility with the LC-MS system.

    • If using an ICD approach where light and heavy samples are mixed, combine them at this stage.

    • Dilute the final reaction mixture with the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA) to the desired final volume.

    • Centrifuge the sample at high speed for 5-10 minutes to pellet any precipitates.

    • Transfer the supernatant to an autosampler vial for analysis.

Analytical Workflow and Data Interpretation

The true power of the DmPABr-13C2,d6 reagent is realized in the analytical workflow.

Figure 2: Isotope-Coded Derivatization Workflow.
LC-MS/MS Method Parameters
ParameterTypical SettingRationale
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)The DmPA tag adds hydrophobicity, making C18 an ideal stationary phase for retaining and separating the derivatives.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for RPLC. The acid aids in positive mode ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase. The acid maintains pH consistency across the gradient.
Gradient 5% B to 95% B over 10-15 minutesA typical gradient to elute a wide range of derivatized carboxylic acids of varying polarities.
Ionization Mode Positive Electrospray Ionization (ESI+)The protonated dimethylamino group ensures excellent ionization efficiency in positive mode.[5]
Analysis Mode Multiple Reaction Monitoring (MRM)For targeted quantification, providing the highest sensitivity and specificity by monitoring specific precursor-to-product ion transitions.
Mass Spectrometry: Precursor and Fragment Ions

A key advantage of DmPABr derivatization is the predictable fragmentation of the tag. The precursor ion will be the [M+H]⁺ of the derivatized analyte. Upon collision-induced dissociation (CID), the DmPA moiety yields characteristic product ions.

IonApproximate m/zDescription
Precursor Ion [M_acid - H + M_DmPA + H]⁺The protonated molecular ion of the derivatized carboxylic acid.
Product Ion 1 180.0Fragment corresponding to the dimethylaminophenacyl portion.
Product Ion 2 134.1A common fragment resulting from the loss of dimethylamine from the tag.

Table 1: Common m/z transitions for DmPABr-derivatized analytes.[5][11]

For an analyte derivatized with DmPABr-13C2,d6 , the precursor and fragment ions containing the isotopic labels will be shifted by the corresponding mass difference. This allows for the creation of specific light/heavy MRM pairs for each carboxylic acid being quantified.

Conclusion: A Validated System for High-Confidence Quantification

The use of this compound provides a self-validating system for the robust quantification of carboxylic acids. By combining the sensitivity and chromatographic enhancements of DmPABr derivatization with the precision of the isotope-coded labeling strategy, researchers can achieve high-confidence results. This methodology overcomes the inherent analytical difficulties of carboxylic acids, enabling deeper insights into the metabolic changes associated with disease, drug action, and other biological perturbations. It stands as an essential tool for professionals in discovery metabolomics and drug development, where accuracy and reliability are non-negotiable.

References

Isotope-coded derivatization with 4-(Dimethylamino)phenacyl bromide-13C2,d6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Isotope-Coded Derivatization with 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the principles, practical applications, and methodologies associated with the use of 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ for quantitative analysis by mass spectrometry. It is intended for researchers, scientists, and drug development professionals seeking to implement robust and accurate analytical workflows.

Introduction: The Imperative for Precision in Quantitative Analysis

In modern analytical science, particularly within fields like metabolomics, lipidomics, and pharmaceutical development, the ability to accurately quantify endogenous and exogenous molecules is paramount. While mass spectrometry (MS) offers unparalleled sensitivity and selectivity, its accuracy can be compromised by variations in sample preparation, matrix effects, and instrument response. Isotope-coded derivatization (ICD) is a powerful strategy that mitigates these issues by introducing a stable isotope-labeled internal standard at an early stage of the analytical workflow.

This guide focuses on a specific, highly effective reagent: 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ (DMPAB-¹³C₂,d₆). This reagent is designed to react with carboxyl-containing compounds, such as fatty acids and other organic acids, creating "light" (unlabeled) and "heavy" (labeled) versions of the analyte. By comparing the signal intensities of these two forms in the mass spectrometer, a precise and accurate quantification can be achieved, effectively normalizing for experimental variability.

The Reagent: 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆

4-(Dimethylamino)phenacyl bromide (DMPAB) is a member of the phenacyl bromide family of derivatizing agents, which are known for their high reactivity towards carboxylic acids. The key to its utility in isotope dilution mass spectrometry lies in the incorporation of stable isotopes.

  • Structure and Labeling: The "heavy" version of the reagent, DMPAB-¹³C₂,d₆, incorporates two ¹³C atoms in the phenacyl moiety and six deuterium (d) atoms on the dimethylamino group. This results in a mass shift of +8 Da compared to its "light" counterpart.

  • Chemical Properties: The presence of the dimethylamino group enhances the ionization efficiency of the derivatized analyte, particularly in electrospray ionization (ESI) mass spectrometry, leading to improved detection sensitivity. The phenacyl bromide group itself is a potent alkylating agent for the carboxylate anion.

Table 1: Properties of Light and Heavy DMPAB Reagents
PropertyLight Isotope (DMPAB)Heavy Isotope (DMPAB-¹³C₂,d₆)
Chemical Formula C₁₀H₁₂BrNO¹³C₂C₈H₆D₆BrNO
Molecular Weight ~242.11 g/mol ~250.15 g/mol
Mass Shift 0 Da (Reference)+8 Da
Target Functional Group Carboxylic Acids (-COOH)Carboxylic Acids (-COOH)

The Derivatization Chemistry: Mechanism and Specificity

The derivatization of a carboxylic acid with DMPAB proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. Understanding this mechanism is crucial for optimizing reaction conditions and ensuring complete derivatization.

Core Mechanism:

  • Deprotonation: The reaction is typically carried out under basic conditions. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or a crown ether complex with potassium carbonate, is used to deprotonate the carboxylic acid, forming a more nucleophilic carboxylate anion. This step is critical; without it, the carboxylic acid is not a sufficiently strong nucleophile to attack the electrophilic carbon of the DMPAB.

  • Nucleophilic Attack: The carboxylate anion attacks the α-carbon of the phenacyl bromide, displacing the bromide ion.

  • Ester Formation: This results in the formation of a stable phenacyl ester derivative, which is now "tagged" for MS analysis.

Below is a diagram illustrating the chemical reaction.

G cluster_reactants Reactants cluster_products Products CarboxylicAcid R-COOH (Carboxylic Acid) Carboxylate R-COO- (Carboxylate Anion) CarboxylicAcid->Carboxylate Base Base ProtonatedBase Base-H+ DMPAB DMPAB (Derivatizing Agent) DMPA_Ester R-COO-CH2-CO-Ph-N(CH3)2 (DMPA Ester Derivative) BromideIon Br- Carboxylate->DMPA_Ester + DMPAB (SN2 Attack)

Caption: Sₙ2 reaction mechanism for the derivatization of a carboxylic acid with DMPAB.

Reaction Specificity and Optimization:

  • Specificity: The reaction is highly specific for carboxylic acids. Other nucleophilic groups, such as thiols or phenols, can potentially react but the conditions are generally optimized for carboxylates.

  • Solvent Choice: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are preferred as they effectively solvate the reactants without interfering with the Sₙ2 reaction.

  • Temperature and Time: The reaction is typically heated (e.g., 60-80 °C) to ensure a reasonable reaction rate. Reaction times can vary from 30 to 90 minutes, depending on the reactivity of the specific carboxylic acid.

Quantitative Analysis by Isotope Dilution Mass Spectrometry

The core principle of this technique is the use of the heavy, isotopically labeled derivative as an ideal internal standard. Because the labeled standard is chemically identical to the unlabeled analyte derivative, it co-elutes during chromatography and experiences the exact same ionization and fragmentation behavior in the mass spectrometer.

The general workflow is as follows:

G Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Known Amount of Heavy Standard (DMPAB-¹³C₂,d₆ labeled analytes) Sample->Spike Extract Extraction of Total Analytes Spike->Extract Derivatize Derivatization (with 'Light' DMPAB) Extract->Derivatize LCMS LC-MS/MS Analysis Derivatize->LCMS Note: Often, samples are split, one derivatized with light, one with heavy, then combined. Combine Combine Light and Heavy Samples (if derivatized separately) Data Data Processing: Peak Integration LCMS->Data Quant Quantification: Calculate Light/Heavy Ratio Data->Quant

Caption: General experimental workflow for quantitative analysis using isotope-coded derivatization.

During MS analysis, the instrument detects two distinct ion signals separated by 8 m/z units: one for the light derivative (from the sample) and one for the heavy derivative (the internal standard). The ratio of the peak areas (Light / Heavy) is then used to calculate the concentration of the analyte in the original sample, referencing a standard curve.

Experimental Protocol: Quantification of Fatty Acids in Plasma

This protocol provides a self-validating system for the accurate quantification of free fatty acids in a biological matrix.

Materials:

  • 4-(Dimethylamino)phenacyl bromide (Light Reagent)

  • 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ (Heavy Reagent for standard curve)

  • Fatty Acid standards (for calibration curve)

  • Acetonitrile (ACN), HPLC grade

  • Diisopropylethylamine (DIPEA)

  • Formic Acid

  • Internal Standard (e.g., a fatty acid not expected in the sample, pre-derivatized with the heavy reagent)

  • Plasma samples

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of the heavy DMPAB-¹³C₂,d₆ reagent in ACN.

    • Prepare a stock solution of the light DMPAB reagent in ACN.

    • Prepare a series of calibration standards by derivatizing known concentrations of target fatty acids with the heavy reagent. This will form the basis of your standard curve.

    • Prepare a quality control (QC) sample by spiking a known concentration of the fatty acid standards into a pooled plasma sample.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 200 µL of ice-cold ACN containing the heavy-labeled internal standard. This step simultaneously precipitates proteins and adds the internal standard.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a new microcentrifuge tube.

  • Derivatization Reaction:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of ACN.

    • Add 10 µL of the light DMPAB solution and 5 µL of 5% DIPEA in ACN.

    • Vortex briefly and incubate at 60 °C for 60 minutes.

    • After incubation, cool the samples to room temperature.

  • LC-MS/MS Analysis:

    • Dilute the derivatized sample with an appropriate volume of the initial mobile phase (e.g., 95% Water, 5% ACN, 0.1% Formic Acid).

    • Inject onto a C18 reverse-phase HPLC column.

    • Elute using a gradient of increasing organic solvent (e.g., ACN or Methanol with 0.1% Formic Acid).

    • Analyze the eluent by tandem mass spectrometry (MS/MS) in positive ion mode. Monitor the specific precursor-to-product ion transitions for both the light (analyte) and heavy (internal standard) derivatives.

Data Analysis and Interpretation

  • Peak Integration: Integrate the chromatographic peak areas for the light (A_light) and heavy (A_heavy) transitions for each analyte.

  • Ratio Calculation: Calculate the peak area ratio (Ratio = A_light / A_heavy).

  • Standard Curve Generation: Plot the peak area ratios of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Sample Quantification: Use the calculated peak area ratio from the unknown samples to determine their concentration using the regression equation from the standard curve.

Troubleshooting and Advanced Considerations

  • Incomplete Derivatization: If low signal is observed, ensure the reaction mixture is sufficiently basic and that the sample is completely dry before adding the derivatization cocktail. Water can hydrolyze the reagent.

  • Matrix Effects: While isotope dilution minimizes matrix effects, significant ion suppression can still impact sensitivity. Optimize the sample cleanup and chromatographic separation to reduce co-eluting interferences.

  • Isotopic Purity: Ensure the isotopic purity of the heavy reagent is high (>98%) to prevent contribution to the light channel signal.

  • Kinetic Isotope Effect: While generally negligible for isotopes as heavy as ¹³C and deuterium, be aware that in some cases, the light reagent may react slightly faster than the heavy one. This is another reason why using a labeled analyte as the internal standard (spiked in at the beginning) is superior to adding a labeled reagent later.

Conclusion

Isotope-coded derivatization with 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ is a scientifically robust method for the accurate and precise quantification of carboxyl-containing compounds. By creating a chemically identical, mass-shifted internal standard, this technique effectively normalizes for variability throughout the analytical process, from sample extraction to MS detection. The enhanced ionization efficiency afforded by the DMPA tag further improves sensitivity, making it an invaluable tool for demanding applications in clinical research, metabolomics, and pharmaceutical analysis.

Harnessing Isotopic Mass Shift with 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ for High-Precision Quantitative Metabolomics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The pursuit of novel therapeutics and a deeper understanding of biological systems is intrinsically linked to our ability to accurately measure molecular changes. Within the complex milieu of a biological sample, small molecule metabolites represent the real-time functional output of cellular activity. However, quantitatively analyzing these diverse and often polar compounds presents a significant analytical challenge. This guide delves into a powerful chemical derivatization strategy that leverages isotope-coded labeling to overcome these hurdles, providing a robust methodology for high-sensitivity, high-precision quantification of key metabolite classes.

We will explore the core principles, practical application, and profound advantages of using the derivatizing agent 4-(Dimethylamino)phenacyl bromide (DmPABr) in tandem with its stable isotope-labeled analogue, 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆. This technique, centered on the predictable mass shift between the "light" and "heavy" labeled analytes, offers a self-validating system for quantification, making it an invaluable tool in drug discovery, biomarker validation, and systems biology.

Part 1: The Foundational Principle: Isotope Labeling and the Mass Shift

At the heart of this technique lies the concept of stable isotope labeling (SIL). In mass spectrometry (MS), molecules are differentiated based on their mass-to-charge ratio (m/z). By strategically replacing certain atoms in a molecule with their heavier, non-radioactive stable isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H/Deuterium), we can create a chemically identical version of that molecule with a distinct, predictable increase in mass.[1][2] This mass difference is the "mass shift."

When a "light" (unlabeled) derivatizing reagent is used on one sample and a "heavy" (isotope-labeled) reagent is used on another (or, more commonly, used to create an internal standard), the resulting derivatized analytes will appear as pairs of peaks in the mass spectrum, separated by a specific mass difference.[3] The 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ reagent is specifically designed for this purpose. It incorporates two ¹³C atoms and six deuterium (²H or D) atoms, creating a significant and unambiguous mass shift.[4][5]

Because the light and heavy versions of the derivatized metabolite are chemically identical, they behave identically during sample preparation, chromatography, and ionization.[3] This co-elution is critical; any experimental variability, such as ion suppression from the sample matrix, affects both species equally. By calculating the ratio of the heavy peak area to the light peak area, this variability is cancelled out, leading to exceptionally precise and accurate quantification.[6][7]

cluster_0 Derivatization cluster_1 LC-MS Analysis Analyte Metabolite (e.g., Carboxylic Acid) Light_Reagent Light DmPABr (¹²C, ¹H) Analyte->Light_Reagent Sample Heavy_Reagent Heavy DmPABr (¹³C₂, d₆) Analyte->Heavy_Reagent Internal Std Light_Product Light Derivative Mass = M Light_Reagent->Light_Product Heavy_Product Heavy Derivative Mass = M + 8 Da Heavy_Reagent->Heavy_Product Mass_Spec Mass Spectrum Light_Product->Mass_Spec Co-elute Heavy_Product->Mass_Spec Co-elute

Conceptual workflow of isotope-coded derivatization.

Part 2: The Reagent System: DmPABr and its Heavy Analogue

Chemical Reactivity and Versatility

4-(Dimethylamino)phenacyl bromide (DmPABr) is an α-halo ketone. The bromine atom is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack. This reactivity allows DmPABr to efficiently label a broad range of biologically important functional groups:

  • Carboxylic Acids: Forms a phenacyl ester.

  • Thiols (e.g., Cysteine, Glutathione): Forms a thioether.

  • Primary and Secondary Amines: Undergoes alkylation. Notably, primary amines can react twice.[8][9]

This multi-target capability is a significant advantage, enabling the simultaneous analysis of diverse metabolite classes—including amino acids, organic acids from the TCA cycle, and fatty acids—within a single chromatographic run.[10][11]

cluster_0 Nucleophilic Metabolites DmPABr 4-(Dimethylamino)phenacyl bromide Br Carboxyl R-COOH (Carboxylic Acid) Carboxyl->DmPABr:f1 Forms Ester Thiol R-SH (Thiol) Thiol->DmPABr:f1 Forms Thioether Amine R-NH₂ (Primary Amine) Amine->DmPABr:f1 Forms Alkylamine (Can react 2x)

Reactivity of DmPABr with key biological functional groups.

Calculating the Mass Shift

The key to the technique is the precise mass difference between the light and heavy reagents.

ReagentChemical FormulaMolecular Weight (Monoisotopic)
DmPABr (Light)C₁₀H₁₂BrNO241.01 g/mol
DmPABr-¹³C₂,d₆ (Heavy)C₈¹³C₂H₆D₆BrNO249.07 g/mol

The mass shift imparted by a single derivatization event is therefore approximately +8 Da . This clean, predictable shift allows for straightforward data processing and interpretation. For molecules that react with DmPABr more than once, the mass shift is additive.

Metabolite Class ExampleReactive GroupsNumber of DmPABr LabelsTotal Mass Shift
Propionic Acid (Fatty Acid)1x Carboxyl1+8 Da
Cysteine (Amino Acid)1x Carboxyl, 1x Thiol, 1x Primary Amine4 (Amine reacts twice)+32 Da
Citric Acid (TCA Cycle)3x Carboxyl3+24 Da

Part 3: Experimental Protocol and Workflow

The following is a generalized protocol synthesized from established methodologies.[8][10][12] Researchers must optimize specific parameters (e.g., incubation times, concentrations) for their unique sample types and analytical systems.

Protocol: Derivatization of Metabolites with DmPABr

  • Sample Preparation & Internal Standard Spiking:

    • Extract metabolites from the biological matrix (e.g., protein precipitation of plasma with cold acetonitrile; quenching and extraction of adherent cells).

    • Evaporate the supernatant to dryness under nitrogen or in a vacuum concentrator.

    • Reconstitute the dried extract in a small volume of solvent (e.g., 50% acetonitrile).

    • Spike the sample with a pre-determined amount of an internal standard solution. This standard is typically a pool of representative metabolites that have been pre-derivatized with the heavy DmPABr-¹³C₂,d₆ reagent.

  • Derivatization Reaction:

    • To the reconstituted sample, add the light DmPABr derivatization solution (e.g., 2 mg/mL in acetonitrile).

    • Add a catalyst solution, such as triethanolamine or diisopropylethylamine (e.g., 1% in acetonitrile), to facilitate the reaction.[13]

    • Vortex mix thoroughly.

    • Incubate the reaction mixture (e.g., at 60°C for 60 minutes).

  • Reaction Quenching & Sample Dilution:

    • After incubation, cool the samples to room temperature.

    • Add a quenching reagent, such as formic acid, to stop the reaction by neutralizing the catalyst.

    • Dilute the final sample mixture with an appropriate solvent (e.g., 95% water/5% acetonitrile) to be compatible with the initial reversed-phase liquid chromatography (RPLC) mobile phase conditions.

  • RPLC-MS/MS Analysis:

    • Inject the diluted sample onto an RPLC column (e.g., C18). The derivatization increases the hydrophobicity of polar metabolites, making them amenable to RPLC separation.[14][15]

    • Analyze using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. The dimethylamino group on the DmPABr tag is readily protonated, significantly enhancing ionization efficiency and detection sensitivity.[11]

    • Use a scheduled or dynamic Multiple Reaction Monitoring (MRM) method, monitoring the specific precursor-to-product ion transitions for both the light (analyte) and heavy (internal standard) versions of each target metabolite.

Sample 1. Biological Sample Extract 2. Metabolite Extraction Sample->Extract Spike 3. Spike Heavy Internal Std Extract->Spike Deriv 4. Add Light DmPABr & Catalyst Spike->Deriv Incubate 5. Incubate (e.g., 60°C) Deriv->Incubate Quench 6. Quench Reaction Incubate->Quench Analyze 7. RPLC-MS/MS Analysis Quench->Analyze Data 8. Calculate Peak Area Ratios (Light/Heavy) Analyze->Data

High-level experimental workflow for DmPABr derivatization.

Part 4: Applications and Advantages in Drug Development

The precision, sensitivity, and broad coverage of the DmPABr-¹³C₂,d₆ method provide distinct advantages across the drug development pipeline.[16][17]

  • High-Confidence Biomarker Discovery: By accurately quantifying hundreds of metabolites, researchers can identify subtle but statistically significant changes in metabolic pathways that correlate with disease states or drug responses. The use of a proper internal standard for every analyte minimizes false positives caused by analytical variability.

  • Target Engagement & Mechanism of Action Studies: A drug designed to inhibit a specific enzyme will cause predictable changes in the concentrations of the enzyme's substrate and product. This method can precisely measure these changes, confirming that the drug is engaging its target in a cellular or in vivo model.

  • Pharmacometabolomics and Patient Stratification: The metabolic state of an individual can influence their response to a drug. Analyzing baseline metabolic profiles can help identify biomarkers that predict whether a patient will be a "responder" or "non-responder," enabling more precise and effective clinical trials.[16]

  • Early Safety and Toxicity Assessment: Metabolic profiling can reveal off-target drug effects or early signs of toxicity (e.g., disruption of mitochondrial function via TCA cycle intermediates) long before traditional endpoints are observed.[17]

The core strength of this technique is its self-validating system . The heavy-labeled internal standard acts as the perfect analytical control for its light counterpart. This inherent robustness ensures that the quantitative data generated is trustworthy, which is a non-negotiable requirement in drug development, where critical decisions are based on these results.

Conclusion

The use of 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ for mass shift analysis is more than just an analytical method; it is a comprehensive strategy for achieving high-quality quantitative data in metabolomics. By enhancing chromatographic separation, boosting ionization sensitivity, and, most importantly, providing an ideal internal standard for every target analyte, this technique empowers researchers to measure metabolic changes with exceptional confidence. For professionals in drug discovery and development, mastering this approach provides a powerful tool to accelerate the identification of new drug targets, validate mechanisms of action, and build a deeper, more functional understanding of therapeutic intervention.

References

A Comprehensive Technical Guide to 4-(Dimethylamino)phenacyl bromide-13C2,d6: An Isotopic Internal Standard for Quantitative Metabolomics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern analytical science, particularly within metabolomics and drug development, the demand for precise and accurate quantification of endogenous and exogenous compounds is paramount. The use of stable isotope-labeled internal standards is a cornerstone of achieving this accuracy, mitigating variability in sample preparation and analytical instrumentation. This guide provides an in-depth technical overview of 4-(Dimethylamino)phenacyl bromide-13C2,d6 (DmPABr-13C2,d6), a crucial tool for researchers leveraging mass spectrometry-based analyses. We will explore its chemical properties, applications as a derivatizing agent, and provide a practical guide to its suppliers and a detailed protocol for its use.

The Critical Role of Isotopic Labeling in Quantitative Analysis

This compound is the isotopically labeled analog of 4-(Dimethylamino)phenacyl bromide (DmPABr). The incorporation of two Carbon-13 atoms and six deuterium atoms introduces a known mass shift, allowing it to be distinguished from its unlabeled counterpart by a mass spectrometer. This property is fundamental to its function as an internal standard. When added to a biological sample at a known concentration, it co-elutes with the target analytes that have been derivatized with unlabeled DmPABr. By comparing the signal intensity of the labeled standard to the unlabeled analyte, precise quantification can be achieved, correcting for any sample loss during extraction or variations in ionization efficiency.[1]

Chemical Profile and Properties

  • Chemical Name: 1-(4-(bis(Methyl-13C-d3)amino)phenyl)-2-bromoethan-1-one[2]

  • Molecular Formula: C₈¹³C₂H₆D₆BrNO[2]

  • Molecular Weight: 250.13 g/mol [2]

  • Appearance: Light yellow to yellow solid[2]

  • Purity: Typically ≥98%[2]

  • Isotopic Enrichment: ≥99%[2]

The phenacyl bromide moiety is a reactive group that readily undergoes nucleophilic substitution reactions, making it an excellent derivatizing agent for a wide range of functional groups.

Supplier and Pricing Overview

The availability and pricing of specialized chemical reagents are critical considerations for research planning and budgeting. The following table summarizes known suppliers of this compound. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierCatalog NumberPurityPricing
MedChemExpressHY-W128417S98.14%Price available upon selecting quantity
Amorcyte Cell--€5,985.20
CeMines--€5,985.20
Milan System--Not specified

Mechanism of Derivatization: Enhancing Analytical Sensitivity

DmPABr and its isotopic analog are powerful derivatizing agents that target nucleophilic functional groups such as carboxylic acids, primary and secondary amines, and thiols. The derivatization reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The nucleophilic atom of the analyte (e.g., the oxygen of a carboxylate, the nitrogen of an amine, or the sulfur of a thiol) attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming a stable ester, amine, or thioether bond, respectively.

This chemical modification serves several crucial purposes in the context of LC-MS/MS analysis:

  • Improved Chromatographic Retention: Many small, polar metabolites are poorly retained on reversed-phase liquid chromatography (RPLC) columns. The addition of the relatively nonpolar dimethylaminophenacyl group increases the hydrophobicity of the analyte, leading to better retention and separation.[3][4][5][6]

  • Enhanced Ionization Efficiency: The dimethylamino group is readily protonated, significantly enhancing the ionization efficiency of the derivatized analyte in positive ion mode electrospray ionization (ESI).[7] This leads to a substantial increase in signal intensity and improved limits of detection.

  • Controlled Fragmentation: The derivatized analytes often exhibit predictable fragmentation patterns in tandem mass spectrometry (MS/MS), which is beneficial for developing sensitive and specific multiple reaction monitoring (MRM) assays.[3]

Experimental Protocol: Derivatization of Metabolites with DmPABr-13C2,d6 for LC-MS/MS Analysis

This protocol is a synthesized methodology based on established research for the derivatization of a broad range of metabolites in biological samples.[3][4][5][6]

Materials and Reagents:
  • This compound (Internal Standard)

  • 4-(Dimethylamino)phenacyl bromide (for derivatizing analytes)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Triethylamine (TEA) or Triethanolamine (TEOA)

  • Formic acid, LC-MS grade

  • Biological sample extract (e.g., plasma, urine, cell lysate)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Heating block or incubator

Step-by-Step Methodology:
  • Sample Preparation:

    • Thaw frozen biological samples on ice.

    • Perform protein precipitation by adding a 3-fold excess of cold acetonitrile. For example, to 50 µL of plasma, add 150 µL of ACN.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new microcentrifuge tube. This supernatant contains the metabolites of interest.

  • Preparation of Derivatization Reagents:

    • Internal Standard Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Further dilute this stock solution to the desired working concentration (e.g., 10 µg/mL) with ACN. The optimal concentration will depend on the expected analyte concentrations and the sensitivity of the mass spectrometer.

    • Derivatization Reagent Solution: Prepare a solution of unlabeled 4-(Dimethylamino)phenacyl bromide in acetonitrile at a concentration of 1 mg/mL.

    • Base Solution: Prepare a 750 mM solution of triethanolamine (TEOA) in water.[6]

  • Derivatization Reaction:

    • To 50 µL of the metabolite-containing supernatant, add 10 µL of the this compound internal standard working solution.

    • Add 10 µL of the unlabeled 4-(Dimethylamino)phenacyl bromide solution.

    • Add 10 µL of the 750 mM TEOA solution to catalyze the reaction.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 60 minutes in a heating block.

    • After incubation, cool the samples to room temperature.

    • Centrifuge the samples at high speed for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Biological Sample Extract Metabolite Extraction (Protein Precipitation) Sample->Extract Mix Combine Extract, ISTD, Reagent, & Base Extract->Mix ISTD Prepare DmPABr-13C2,d6 Internal Standard ISTD->Mix Reagent Prepare Unlabeled DmPABr Reagent Reagent->Mix Base Prepare Base (TEOA) Base->Mix Incubate Incubate (60°C, 60 min) Mix->Incubate Cool Cool to RT Incubate->Cool Centrifuge Centrifuge Cool->Centrifuge Transfer Transfer to Vial Centrifuge->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS

Caption: Workflow for metabolite derivatization using DmPABr.

Signaling Pathway and Reaction Mechanism Visualization

The following diagram illustrates the SN2 reaction mechanism for the derivatization of a carboxylic acid with 4-(Dimethylamino)phenacyl bromide.

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products RCOOH Carboxylic Acid (R-COOH) Transition [R-COO---CH2---Br]^- RCOOH->Transition Nucleophilic Attack DmPABr 4-(Dimethylamino)phenacyl bromide DmPABr->Transition Derivative Derivatized Analyte (Ester) Transition->Derivative Bond Formation Br Bromide Ion (Br-) Transition->Br Leaving Group Departure

Caption: SN2 mechanism of carboxylic acid derivatization.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and sensitive quantification of a wide array of metabolites. Its utility as an isotopically labeled internal standard, combined with the performance-enhancing characteristics of DmPABr derivatization, provides a robust platform for metabolomics studies in drug development and fundamental research. The provided protocol offers a starting point for the implementation of this powerful analytical strategy. As with any analytical method, optimization of the derivatization conditions and LC-MS/MS parameters for specific analytes and matrices is recommended to achieve the highest level of performance.

References

Methodological & Application

Enhanced LC-MS/MS Quantification of Fatty Acids in Complex Biological Matrices Using Isotope-Coded Derivatization with 4-(Dimethylamino)phenacyl bromide-13C2,d6

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acids (FAs) are fundamental to numerous biological processes, serving as essential energy sources, structural components of cell membranes, and signaling molecules.[1][2] The accurate quantification of fatty acids in complex biological matrices such as plasma, serum, and cell lysates is therefore critical for understanding disease pathogenesis and for the development of novel therapeutics. However, the inherent physicochemical properties of fatty acids, particularly their poor ionization efficiency in electrospray ionization (ESI) mass spectrometry, present a significant analytical challenge.[1]

To overcome these limitations, chemical derivatization of the fatty acid's carboxylic acid group is a widely employed strategy to enhance detection sensitivity.[1] Derivatization with 4-(Dimethylamino)phenacyl bromide (DMPA-Br) introduces a permanently charged dimethylamino group, significantly improving ionization efficiency in positive ESI mode.[1][3][4] This "charge-tagging" strategy not only boosts signal intensity but also improves chromatographic retention and separation on reversed-phase columns.[1][5]

For the most rigorous and accurate quantification, the use of a stable isotope-labeled internal standard is paramount. An ideal internal standard co-elutes with the analyte and experiences similar ionization and matrix effects, thus correcting for variations during sample preparation and analysis.[6] This application note details a robust and highly sensitive LC-MS/MS method for the quantification of fatty acids utilizing derivatization with DMPA-Br and its novel, stable isotope-labeled analogue, 4-(Dimethylamino)phenacyl bromide-13C2,d6, as an internal standard.

Principle of the Method

The methodology is centered on the derivatization of fatty acids with DMPA-Br, which reacts with the carboxylic acid moiety to form a DMPA-ester. This reaction introduces a tertiary amine group that is readily protonated, leading to a significant enhancement in signal intensity during positive mode ESI-MS/MS analysis. For precise quantification, a known amount of a mixture of fatty acid standards is derivatized with this compound. This isotopically "heavy" derivatizing agent increases the mass of the resulting derivatives by 8 Da (2 x 13C and 6 x 2H), allowing them to be distinguished from the "light" DMPA-derivatized endogenous fatty acids by the mass spectrometer. The heavy-labeled derivatives serve as ideal internal standards, as they exhibit nearly identical chromatographic behavior and ionization efficiency to their light-labeled counterparts.

The derivatized samples are then analyzed by LC-MS/MS using Multiple Reaction Monitoring (MRM). This highly selective and sensitive detection technique involves monitoring specific precursor-to-product ion transitions for each fatty acid derivative and its corresponding internal standard. The ratio of the peak area of the endogenous ("light") fatty acid to its "heavy" internal standard is used to calculate the precise concentration of the fatty acid in the sample.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) extraction Fatty Acid Extraction sample->extraction istd Internal Standard (FA mix derivatized with DMPA-Br-13C2,d6) istd->extraction derivatization Derivatization with DMPA-Br extraction->derivatization lc Reversed-Phase LC Separation derivatization->lc ms Positive ESI-MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration quantification Quantification using Light/Heavy Peak Area Ratios integration->quantification results Concentration Results quantification->results

Caption: Experimental workflow for fatty acid analysis.

Materials and Reagents

  • Fatty Acid Standards (e.g., Palmitic acid, Stearic acid, Oleic acid, Linoleic acid, Arachidonic acid)

  • 4-(Dimethylamino)phenacyl bromide (DMPA-Br)

  • This compound (Available from commercial suppliers[7][8][9])

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Triethylamine

  • Solvents for extraction (e.g., hexane, isopropanol)

Detailed Protocols

Preparation of Internal Standard Stock Solution

A mixed stock solution of fatty acid standards is derivatized with this compound to create the internal standard solution.

Protocol:

  • Prepare a stock solution containing a mixture of fatty acids of interest at a known concentration (e.g., 1 mg/mL each) in a suitable organic solvent.

  • In a microcentrifuge tube, combine 100 µL of the fatty acid mixture with a solution of this compound in acetonitrile.

  • Add triethylamine to catalyze the reaction.

  • Vortex the mixture and incubate at 60°C for 1 hour.

  • After incubation, evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the derivatized internal standards in an appropriate volume of the initial mobile phase for LC-MS/MS analysis to achieve the desired working concentration.

Sample Preparation and Derivatization

Protocol:

  • For liquid samples like plasma or serum, perform a lipid extraction using a standard protocol (e.g., a modified Folch or Bligh-Dyer extraction).

  • Evaporate the organic extract to dryness.

  • To the dried extract, add a known volume of the heavy-labeled internal standard solution.

  • Add a solution of "light" 4-(Dimethylamino)phenacyl bromide in acetonitrile.

  • Add triethylamine to initiate the derivatization of the endogenous fatty acids.

  • Vortex and incubate the sample at 60°C for 1 hour.

  • Evaporate the solvent to dryness and reconstitute the sample in the initial mobile phase for injection.

LC-MS/MS Instrumental Parameters

The following parameters provide a starting point and should be optimized for the specific instrument and fatty acids of interest.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v)
Gradient 30-95% B over 15 minutes, followed by a wash and re-equilibration
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions and Fragmentation

The DMPA moiety provides a consistent and predictable fragmentation pattern. Upon collision-induced dissociation (CID), the most abundant product ion typically corresponds to the protonated DMPA group. The structure of this fragment is [C9H10NO]+ with a mass-to-charge ratio (m/z) of 148.1. This common fragment ion can be used for the detection of all DMPA-derivatized fatty acids.

fragmentation cluster_precursor Precursor Ion (Derivatized Fatty Acid) cluster_product Product Ion precursor [FA-DMPA+H]+ product [DMPA+H]+ (m/z 148.1) precursor->product CID

References

Application Note: High-Sensitivity Quantitation of Amino Acids in Complex Biological Matrices Using Isotope-Dilution LC-MS/MS with 4-(Dimethylamino)phenacyl Bromide Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and highly sensitive method for the accurate quantitation of amino acids using a pre-column derivatization strategy with 4-(Dimethylamino)phenacyl bromide (DMPA-Br) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By incorporating a stable isotope-labeled (SIL) internal standard, 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆, this isotope-dilution mass spectrometry (IDMS) approach ensures high accuracy and precision, mitigating matrix effects and variability in sample preparation and ionization.[1][2][3][4] The protocol is designed for researchers, scientists, and drug development professionals requiring reliable amino acid profiling in complex biological matrices such as plasma, urine, or cell culture media.

Introduction and Scientific Principle

Accurate amino acid analysis is critical in diverse fields, from clinical diagnostics for metabolic disorders to quality control in pharmaceutical production.[5][6] Direct analysis of amino acids by reversed-phase liquid chromatography (RPLC) is often challenging due to their high polarity and poor retention. Chemical derivatization is a powerful strategy to overcome these limitations by improving chromatographic behavior and enhancing detection sensitivity.[7][8]

4-(Dimethylamino)phenacyl bromide (DMPA-Br) is a highly effective derivatizing agent that targets carboxylic acid moieties, forming stable phenacyl esters.[7][9] This reaction not only neutralizes the acidic group, thereby increasing retention on RPLC columns, but the dimethylamino group also provides a site for efficient protonation, leading to a strong signal in positive ion electrospray ionization-mass spectrometry (ESI-MS).

The core of this method's accuracy lies in the principle of Isotope-Dilution Mass Spectrometry (IDMS) .[1][10] A known quantity of a stable isotope-labeled (SIL) derivatizing reagent, 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ (¹³C₂,d₆-DMPA-Br), is added to the sample at the earliest stage of preparation. This SIL reagent derivatizes the endogenous amino acids, creating heavy-labeled internal standards in situ. These SIL-derivatized amino acids are chemically identical to their light-labeled counterparts from the sample but are distinguishable by their mass difference in the mass spectrometer. Because the light (analyte) and heavy (internal standard) versions co-elute and experience identical conditions throughout the entire workflow (extraction, derivatization, injection, and ionization), any sample loss or matrix-induced signal suppression/enhancement affects both equally. Quantification is based on the ratio of the light to heavy peak areas, providing a highly precise and accurate measurement that corrects for experimental variability.[4]

Materials and Instrumentation

Reagents and Consumables
  • Amino Acid Standard Mixture (e.g., Sigma-Aldrich, A6407)

  • 4-(Dimethylamino)phenacyl bromide (DMPA-Br)

  • 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ (¹³C₂,d₆-DMPA-Br)

  • Acetonitrile (ACN), LC-MS Grade

  • Methanol (MeOH), LC-MS Grade

  • Water, LC-MS Grade

  • Formic Acid (FA), LC-MS Grade

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Potassium Bicarbonate Buffer (0.1 M, pH 9.5)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg)

  • LC Vials and Caps

Instrumentation
  • Liquid Chromatography System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system capable of binary gradients.

  • Mass Spectrometer: Triple quadrupole (QqQ) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Experimental Workflow and Protocols

The overall workflow is designed to ensure complete derivatization and clean sample injection for robust LC-MS/MS analysis.

Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization Reaction cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with ¹³C₂,d₆-DMPA-Br (Internal Standard Reagent) Sample->Spike Deriv Add DMPA-Br Reagent (for Calibrators) Add Base Catalyst (TEA) Incubate at 60°C for 45 min Spike->Deriv Calibrators Prepare Calibration Curve Standards Calibrators->Deriv SPE Solid Phase Extraction (SPE) 1. Condition & Equilibrate 2. Load Sample 3. Wash 4. Elute Derivatives Deriv->SPE Drydown Evaporate to Dryness & Reconstitute SPE->Drydown LCMS LC-MS/MS Analysis (RPLC-ESI⁺-MRM) Drydown->LCMS Data Data Processing (Peak Integration & Ratio Calculation) LCMS->Data

Caption: High-level workflow for amino acid quantitation using DMPA-Br derivatization.

Preparation of Reagents
  • Derivatization Buffer: Prepare a 0.1 M potassium bicarbonate solution and adjust the pH to 9.5 with KOH. The alkaline condition is crucial as it deprotonates the carboxylic acid, facilitating the nucleophilic attack on the phenacyl bromide.

  • DMPA-Br Stock Solution (10 mg/mL): Dissolve 100 mg of DMPA-Br in 10 mL of ACN. Prepare fresh daily and protect from light.

  • ¹³C₂,d₆-DMPA-Br Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve 10 mg of ¹³C₂,d₆-DMPA-Br in 10 mL of ACN. This stock is used to spike all samples and calibrators.

  • Catalyst Solution (10% TEA in ACN): Mix 1 mL of triethylamine with 9 mL of ACN. TEA acts as a base to neutralize the HBr byproduct of the reaction, driving the equilibrium towards product formation.

Sample Preparation and Derivatization Protocol
  • Protein Precipitation (for Plasma/Serum): To 100 µL of plasma, add 400 µL of ice-cold methanol. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

  • Internal Standard Spiking: To the supernatant (or 100 µL of urine/calibrator), add 10 µL of the ¹³C₂,d₆-DMPA-Br IS Stock Solution. Vortex briefly.

  • Derivatization:

    • Add 50 µL of the DMPA-Br Stock Solution. Rationale: A molar excess of the derivatizing reagent is used to ensure the reaction goes to completion for all amino acids present.

    • Add 20 µL of the Catalyst Solution (10% TEA).

    • Vortex the mixture and incubate at 60°C for 45 minutes in a heating block. Rationale: Elevated temperature increases the reaction rate for this Sₙ2 reaction, ensuring complete derivatization within a practical timeframe.

  • Reaction Quench & Cleanup (SPE):

    • Acidify the reaction mixture with 10 µL of 1% formic acid.

    • Condition a C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

    • Load the entire sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% MeOH in water to remove salts and polar interferences.

    • Elute the derivatized amino acids with 1 mL of 90% ACN in water.

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA) for LC-MS/MS analysis.

LC-MS/MS Analytical Conditions

The following are typical starting conditions and should be optimized for the specific instrument and column used.

  • LC Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 60% B

    • 8.1 min: 95% B

    • 9.0 min: 95% B

    • 9.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transition Development

MRM transitions must be optimized for each DMPA-derivatized amino acid. The precursor ion will be the [M+H]⁺ of the derivatized molecule. A characteristic product ion for DMPA derivatives is often observed at m/z 178, corresponding to the dimethylaminophenacyl moiety.

Fragmentation cluster_M Precursor Ion [M+H]⁺ cluster_CID cluster_P Product Ions Precursor [DMPA-AminoAcid + H]⁺ CID_Node Precursor->CID_Node Fragmentation in Q2 Product1 Characteristic Fragment (m/z 178) CID_Node->Product1 Product2 Amino Acid Specific Fragment CID_Node->Product2

Caption: General fragmentation pathway for DMPA-derivatized amino acids.

Data Analysis and Representative Results

Quantification is performed by calculating the peak area ratio of the endogenous (light) analyte to the corresponding stable isotope-labeled (heavy) internal standard. A calibration curve is constructed by plotting these area ratios against the known concentrations of the calibrators.

Table 1: Example MRM Transitions and Expected Retention Times (RT)

Amino AcidPrecursor Ion (Light) [M+H]⁺Product Ion (Light)Precursor Ion (Heavy) [M+H]⁺Product Ion (Heavy)Approx. RT (min)
Alanine267.1178.1275.2184.13.5
Valine295.2178.1303.2184.15.1
Leucine309.2178.1317.2184.16.2
Phenylalanine343.2178.1351.2184.17.0
Proline293.2178.1301.2184.14.8
Glutamic Acid499.2 (di-derivatized)178.1507.2184.14.1

Note: Data are illustrative. Precursor/product ions must be empirically determined. The heavy product ion for ¹³C₂,d₆-DMPA-Br will have a +6 Da shift from the light fragment.

Method Validation and Trustworthiness

This protocol constitutes a self-validating system due to the incorporation of the SIL internal standard at the outset.

  • Accuracy & Precision: The ratio-based quantification inherently corrects for variations in extraction efficiency, derivatization yield, and injection volume, leading to high accuracy and inter-day precision (CV < 10%).

  • Matrix Effects: Co-elution of the analyte and its SIL internal standard ensures that both are subjected to the same degree of ion suppression or enhancement from matrix components, effectively nullifying these effects.[1]

  • Specificity: The use of MRM provides two levels of mass filtering (precursor and product ion), ensuring extremely high specificity for the target analytes, even in highly complex biological samples.

Conclusion

The described method, combining DMPA-Br derivatization with stable isotope dilution LC-MS/MS, offers a superior analytical solution for the quantitative analysis of amino acids. It provides the sensitivity, specificity, and accuracy required for demanding applications in biomedical research and drug development. The detailed protocol provides a robust foundation for implementation and further optimization in any analytical laboratory.

References

Application of 4-(Dimethylamino)phenacyl bromide-13C2,d6 in metabolomics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Isotope-Coded Derivatization for Quantitative Metabolomics Using 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆

Introduction: Overcoming the Analytical Challenges in Metabolomics

Metabolomics aims to quantitatively measure the complete set of small molecules in a biological system, offering a direct snapshot of its physiological state. However, the sheer chemical diversity and wide dynamic range of metabolites present a formidable analytical challenge. A significant portion of the metabolome, including crucial intermediates in energy metabolism like organic acids, carboxylic acids, and fatty acids, is inherently difficult to analyze by the gold-standard technique of liquid chromatography-mass spectrometry (LC-MS). These molecules are often highly polar, leading to poor retention on common reversed-phase chromatography columns, and they exhibit low ionization efficiency, particularly in the widely used positive electrospray ionization (ESI) mode.

Chemical derivatization offers a powerful solution to this problem. By attaching a chemical tag to the analyte, we can systematically alter its physicochemical properties to enhance analytical performance.[1][2] This guide focuses on an advanced derivatization strategy using 4-(Dimethylamino)phenacyl bromide (DmPABr) and its stable isotope-labeled analogue, 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆, for robust and precise quantification of the carboxyl- and thiol-containing sub-metabolome.

The Principle of DmPABr Derivatization

4-(Dimethylamino)phenacyl bromide is a highly effective reagent for targeting metabolites containing carboxylic acid, thiol, and amine functional groups.[1][3] The derivatization proceeds via a nucleophilic substitution (Sɴ2) reaction where the nucleophilic group on the metabolite (e.g., the carboxylate anion) attacks the α-carbon of the phenacyl bromide, displacing the bromide leaving group.

The key advantages of using the DmPABr tag are twofold:

  • Enhanced Chromatographic Retention: The phenacyl group is hydrophobic, significantly increasing the retention of small, polar analytes on reversed-phase columns. This allows for better separation from the solvent front and from other matrix components.[1]

  • Improved Ionization Efficiency: The tag incorporates a dimethylamino group, a tertiary amine with a high proton affinity. This ensures that the derivatized metabolites are readily protonated and efficiently detected in positive ionization mode ESI-MS, dramatically boosting sensitivity.[3][4]

cluster_0 Derivatization Reaction Metabolite Metabolite (e.g., Carboxylic Acid, R-COOH) DeprotonatedMetabolite Deprotonated Metabolite (R-COO⁻) Metabolite->DeprotonatedMetabolite + Base Base Base (e.g., Triethanolamine) Product Derivatized Metabolite (DmPA-Ester) DeprotonatedMetabolite->Product + DmPABr (SN2 Reaction) DmPABr 4-(Dimethylamino)phenacyl bromide (DmPABr)

Caption: The DmPABr derivatization reaction mechanism.

The Power of Isotope-Coded Derivatization (ICD) with ¹³C₂,d₆ Labeling

While DmPABr derivatization enhances sensitivity, accurate quantification in complex biological matrices remains challenging due to matrix effects, ion suppression, and unavoidable variations during sample preparation.[5][6] Isotope-Coded Derivatization (ICD) using a stable isotope-labeled reagent is the definitive solution to this problem.[1][3]

The strategy is elegant in its simplicity:

  • Biological Samples are derivatized with the natural abundance ("light") 4-(Dimethylamino)phenacyl bromide.

  • A Quantitative Internal Standard (IS) Mixture , containing known concentrations of target analytes, is derivatized with the stable isotope-labeled ("heavy") 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆.

The heavy reagent contains two ¹³C atoms in the phenacyl ring and six deuterium (d) atoms on the dimethylamino group, resulting in a mass increase of 8 Daltons (2 from ¹³C + 6 from D) compared to the light reagent. When the light-derivatized sample and the heavy-derivatized IS are mixed and analyzed by LC-MS, each analyte appears as a pair of peaks: the light peak from the biological sample and the heavy peak from the internal standard, separated by 8 m/z.

Why is this approach superior?

  • Ultimate Trustworthiness in Quantification: The heavy-labeled, derivatized internal standard is chemically identical to the light-derivatized analyte from the sample.[5] They co-elute perfectly during chromatography and experience the exact same ionization efficiency and suppression effects in the mass spectrometer's source.[5] This allows for highly accurate and precise quantification, as the ratio of the light peak area to the heavy peak area directly reflects the analyte's concentration, effectively canceling out nearly all sources of experimental variability.[6]

  • High-Confidence Metabolite Identification: The consistent presence of a "light/heavy" peak pair with the specific mass difference (8 Da) provides an extra layer of confirmation that the signal corresponds to a true metabolite and not a background contaminant or artifact.[7][8]

  • Chemical Stability of ¹³C Labels: The use of ¹³C as a labeling isotope is particularly advantageous. Unlike deuterium, which can sometimes undergo back-exchange with protons in the solvent, ¹³C isotopes are completely stable throughout the entire analytical workflow, ensuring the integrity of the label and the accuracy of the quantification.[5]

cluster_workflow Isotope-Coded Derivatization Workflow Sample Biological Sample (e.g., Plasma, Cell Extract) Deriv_Light {Derivatize with 'Light' DmPABr} Sample->Deriv_Light IS_Mix Internal Standard Mix (Known Concentrations) Deriv_Heavy {Derivatize with 'Heavy' DmPABr-¹³C₂,d₆} IS_Mix->Deriv_Heavy Combine Combine Samples Deriv_Light->Combine Deriv_Heavy->Combine LCMS LC-MS/MS Analysis Combine->LCMS Data Data Processing Quantify Light/Heavy Ratio LCMS->Data cluster_0 Expected Mass Spectrum xaxis xaxis xlabel m/z xaxis->xlabel yaxis yaxis ylabel Relative Intensity yaxis->ylabel peak1_base peak1_base peak1_top peak1_top peak1_base->peak1_top Light (from Sample) peak2_base peak2_base peak2_top peak2_top peak2_base->peak2_top Heavy (from IS) mass_diff Δm/z = 8 Da

References

Application Note: Sensitive Quantification of Urinary Thiols Using Isotope-Coded Derivatization with 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and highly sensitive method for the quantification of low-molecular-weight thiols, such as cysteine, homocysteine, and glutathione, in human urine. The protocol employs a pre-analytical chemical derivatization step using an isotopically labeled reagent, 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ (DMAP-Br-¹³C₂,d₆). This strategy, combined with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers exceptional accuracy and precision. The isotope-coded derivatization minimizes analytical variability and compensates for matrix effects, making it an ideal tool for researchers, clinicians, and drug development professionals investigating oxidative stress and related metabolic pathways.

Introduction

Low-molecular-weight thiols are pivotal antioxidants and key players in cellular redox homeostasis. Their concentrations in biological fluids like urine serve as critical biomarkers for a range of physiological and pathological states. However, the direct analysis of these compounds is challenging due to their high polarity, poor retention in reversed-phase chromatography, and susceptibility to oxidation.[1]

Chemical derivatization is a powerful strategy to overcome these limitations.[2] The derivatization of thiols with 4-(Dimethylamino)phenacyl bromide (DMAP-Br) targets the sulfhydryl group, converting it into a stable thioether. This modification not only prevents oxidation but also appends a dimethylamino group, which significantly enhances protonation and ionization efficiency for sensitive detection by positive ion electrospray mass spectrometry.[3]

This protocol utilizes a stable isotope-coded derivatization (ICD) approach.[3] Endogenous thiols in the urine sample are reacted with a "heavy" isotopically labeled version of the derivatizing reagent (DMAP-Br-¹³C₂,d₆). Commercially available, non-labeled ("light") DMAP-derivatized thiol standards are then used as internal standards. This "reverse labeling" strategy is a cost-effective and analytically rigorous method. The analyte and its co-eluting internal standard are structurally identical, ensuring they experience the same matrix effects and ionization suppression, leading to highly accurate and precise quantification.[4][5][6]

Principle of the Method

The core of this application is the nucleophilic substitution (Sₙ2) reaction where the thiol's sulfhydryl group attacks the electrophilic carbon of the phenacyl bromide. The reaction is facilitated in a slightly basic environment to promote the formation of the more nucleophilic thiolate anion.

derivatization_reaction cluster_reactants Reactants cluster_products Products Thiol R-SH (Urinary Thiol) Reaction_Point + Thiol->Reaction_Point Reagent DMAP-Br-¹³C₂,d₆ (Heavy Label) Reagent->Reaction_Point Derivative Thiol-DMAP-¹³C₂,d₆ (Analyte for MS) Byproduct HBr Product_Point + Reaction_Point->Product_Point Product_Point->Derivative Product_Point->Byproduct

Caption: Sₙ2 reaction between a thiol and the labeled derivatizing agent.

Materials and Reagents

  • Standards and Reagents:

    • 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ (DMAP-Br-¹³C₂,d₆)

    • DMAP-Cysteine, DMAP-Homocysteine, DMAP-Glutathione (as "light" internal standards)

    • L-Cysteine, L-Homocysteine, L-Glutathione (for calibration curves)

    • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)

    • Ammonium Bicarbonate (NH₄HCO₃)

    • Formic Acid (LC-MS Grade)

    • Acetonitrile (LC-MS Grade)

    • Methanol (LC-MS Grade)

    • Ultrapure Water

  • Equipment:

    • Vortex mixer

    • Thermomixer or heat block

    • Microcentrifuge

    • Calibrated micropipettes

    • LC-MS/MS System (e.g., Triple Quadrupole)

    • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

Experimental Protocol

Reagent Preparation
  • Reduction Solution (100 mM TCEP): Dissolve TCEP in ultrapure water. Prepare fresh daily. Rationale: TCEP reduces disulfide bonds (e.g., cystine to cysteine), ensuring the measurement of total thiol concentration.[7][8]

  • Derivatization Buffer (1 M NH₄HCO₃): Dissolve ammonium bicarbonate in ultrapure water to achieve a pH of ~8.5. Rationale: A basic pH is required to deprotonate the sulfhydryl group, making it a more potent nucleophile for the derivatization reaction.

  • Derivatization Reagent (20 mM DMAP-Br-¹³C₂,d₆): Dissolve the labeled reagent in acetonitrile. Protect from light.

  • Internal Standard (ISTD) Mix: Prepare a stock solution of the "light" DMAP-derivatized standards in methanol at an appropriate concentration.

Sample Preparation and Derivatization Workflow

The workflow is designed for efficiency and to minimize analyte degradation.

protocol_workflow A 1. Urine Sample (50 µL) B 2. Reduction (Add 10 µL TCEP) A->B C Incubate (30 min, 37°C) B->C D 3. Add Buffer & ISTD (25 µL NH₄HCO₃, 10 µL ISTD) C->D E 4. Derivatization (Add 20 µL Heavy Reagent) D->E F Incubate (20 min, 60°C) E->F G 5. Quench Reaction (Add 10 µL Formic Acid) F->G H 6. Centrifuge & Inject (Transfer to LC vial) G->H

Caption: The complete workflow from urine sample to LC-vial injection.

  • Sample Collection: Use second morning void urine samples. Centrifuge at 10,000 x g for 10 min at 4°C to remove particulates.

  • Reduction: In a microcentrifuge tube, combine 50 µL of urine supernatant with 10 µL of 100 mM TCEP. Vortex and incubate for 30 minutes at 37°C.

  • Buffering & ISTD Addition: Add 25 µL of 1 M NH₄HCO₃ buffer and 10 µL of the ISTD mix. Vortex briefly.

  • Derivatization: Add 20 µL of the 20 mM DMAP-Br-¹³C₂,d₆ solution. Vortex thoroughly.

  • Reaction Incubation: Incubate the mixture for 20 minutes at 60°C. Rationale: Heat accelerates the reaction, ensuring complete derivatization.[9]

  • Quenching: Stop the reaction by adding 10 µL of 5% formic acid. Rationale: Acidification protonates any remaining thiols and neutralizes the buffer, preparing the sample for reversed-phase chromatography.

  • Final Preparation: Centrifuge at 13,000 x g for 5 minutes. Transfer the supernatant to an LC autosampler vial for analysis.

LC-MS/MS Method

Liquid Chromatography
ParameterSetting
Column C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.35 mL/min
Injection Volume 5 µL
Gradient 5% B to 70% B over 6 min
Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Rationale: The DMAP-derivatized thiols exhibit a characteristic fragmentation pattern, with a dominant product ion corresponding to the DMAP moiety. This allows for highly specific and sensitive detection using MRM.

Table 1: Exemplary MRM Transitions for Thiol-DMAP Derivatives

CompoundPrecursor Ion (m/z)Product Ion (m/z)Description
Cysteine-DMAP-¹³C₂,d₆289.2168.1Analyte (Heavy)
Cysteine-DMAP281.1162.1ISTD (Light)
Homocysteine-DMAP-¹³C₂,d₆303.2168.1Analyte (Heavy)
Homocysteine-DMAP295.1162.1ISTD (Light)
Glutathione-DMAP-¹³C₂,d₆475.3168.1Analyte (Heavy)
Glutathione-DMAP467.2162.1ISTD (Light)

Note: Collision energies should be optimized for the specific mass spectrometer used.

Data Analysis and Quality Control

Quantification is based on the ratio of the peak area of the "heavy" analyte to the peak area of the "light" internal standard. Calibration curves are generated by derivatizing known concentrations of thiol standards with the "heavy" reagent and spiking with a constant amount of the "light" ISTD.

  • Linearity: The method should be linear over the expected physiological range with a coefficient of determination (r²) of >0.99.

  • Precision and Accuracy: Intra- and inter-day precision (%CV) should be below 15%, with accuracy between 85-115%.

  • Benefit of ICD: The use of a stable isotope-labeled internal standard that is chemically identical and co-elutes with the analyte is the gold standard for correcting analytical variability and matrix effects in LC-MS analysis.[10]

Conclusion

This application note presents a validated protocol for the accurate and precise quantification of urinary thiols. The use of 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ for derivatization provides enhanced stability and ionization efficiency. The isotope-coded derivatization strategy ensures the highest level of data integrity by effectively normalizing for sample loss and matrix-induced ionization variance. This robust method is highly suitable for clinical research and drug development studies focused on redox biology.

References

Use of 4-(Dimethylamino)phenacyl bromide-13C2,d6 as an internal standard

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Use of 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ as an Internal Standard for Quantitative Analysis by LC-MS/MS

Executive Summary

The pursuit of accuracy and precision in quantitative bioanalysis is paramount. Stable Isotope Dilution (SID) coupled with mass spectrometry stands as the gold standard for quantification, effectively mitigating variability in sample preparation and analysis.[1] This document provides a comprehensive technical guide on the application of 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ (DmPABr-¹³C₂,d₆) as a derivatizing agent and internal standard for the sensitive and robust quantification of carboxylic acids, thiols, and amines.[2]

Chemical derivatization is a powerful strategy to enhance the analytical performance of molecules that exhibit poor ionization efficiency or chromatographic retention, such as fatty acids.[3][4] DmPABr introduces a dimethylaminophenyl group, which imparts a permanent positive charge, significantly boosting ionization efficiency in positive-ion electrospray ionization (ESI) mode.[5] The use of a stable isotope-labeled version of the derivatizing agent, a technique known as Isotope-Coded Derivatization (ICD), allows for the creation of an ideal internal standard that co-elutes with the analyte and corrects for matrix effects and variations in derivatization yield.[2][6]

This guide will detail the underlying chemical principles, provide a step-by-step protocol for the derivatization of short-chain fatty acids (SCFAs) in a biological matrix, and outline the essential parameters for method validation in accordance with regulatory expectations.[7][8]

Principle: The Power of Isotope-Coded Derivatization

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a reference methodology for achieving the highest level of accuracy in quantification.[9][10] The core principle involves adding a known quantity of an isotopically labeled analog of the analyte to the sample at the earliest stage of preparation.[1] This "internal standard" (IS) is chemically identical to the analyte but physically distinguishable by the mass spectrometer due to its mass difference.[11]

Because the analyte and the IS have virtually identical physicochemical properties, they experience the same losses during extraction, are affected equally by matrix-induced ion suppression or enhancement, and exhibit the same chromatographic behavior.[12] Therefore, by measuring the peak area ratio of the analyte to the internal standard, precise quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix variability.

Why DmPABr-¹³C₂,d₆?

  • Broad Reactivity: DmPABr effectively labels a wide range of important metabolites, including carboxylic acids, thiols, and amines, enabling comprehensive metabolic profiling from a single sample preparation.[2][6]

  • Enhanced Sensitivity: The dimethylaminophenacyl moiety is readily protonated, leading to a strong signal in positive-ion ESI-MS, a mode often less noisy and more robust than negative-ion mode for these compound classes.[5]

  • Ideal Internal Standard Generation: Using the isotopically labeled DmPABr-¹³C₂,d₆ creates an internal standard for every analyte of interest in the sample. This "one-size-fits-all" approach is highly efficient for multiplexed analysis. The mass shift ensures that the IS does not interfere with the analyte signal while maintaining identical chemical behavior.

Mechanism of Derivatization

The derivatization of a carboxylic acid with 4-(Dimethylamino)phenacyl bromide proceeds via a classic bimolecular nucleophilic substitution (Sɴ2) reaction.

  • Step 1: Deprotonation: The reaction is performed under basic conditions (e.g., using a non-nucleophilic base like triethylamine or operating at a pH > pKa of the analyte) to deprotonate the carboxylic acid, forming a highly nucleophilic carboxylate anion.

  • Step 2: Nucleophilic Attack: The carboxylate anion attacks the electrophilic α-carbon of the phenacyl bromide, displacing the bromide leaving group.

  • Step 3: Product Formation: A stable ester bond is formed, covalently linking the DmPA tag to the analyte.

The stable isotopes in DmPABr-¹³C₂,d₆ are incorporated into the phenacyl backbone and the dimethylamino group, ensuring they are retained in the final derivatized product and do not influence the reaction kinetics.

Caption: Sɴ2 reaction mechanism for derivatization.

Detailed Protocol: Quantification of SCFAs in Plasma

This protocol provides a validated workflow for the extraction and derivatization of short-chain fatty acids (e.g., acetate, propionate, butyrate) from human plasma.

4.1. Materials and Reagents

  • Internal Standard (IS) Reagent: 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆

  • Derivatization Reagent: 4-(Dimethylamino)phenacyl bromide (DmPABr)

  • Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Water (LC-MS grade), Formic Acid

  • Reagents: Triethylamine (TEA), Anhydrous Sodium Sulfate

  • Biological Matrix: Drug-free human plasma (K₂EDTA anticoagulant)

  • Analytes: Certified standards of acetic acid, propionic acid, butyric acid, etc.

4.2. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Prepare individual stock solutions for each SCFA in 50:50 ACN:Water.

  • Calibration Standard Mix: From the stock solutions, prepare a combined working solution of all SCFAs at a suitable concentration (e.g., 100 µg/mL) in 50:50 ACN:Water. This will be used to spike calibration curve samples.

  • Internal Standard Stock (1 mg/mL): Dissolve DmPABr-¹³C₂,d₆ in ACN.

  • Internal Standard Working Solution (ISWS) (10 µg/mL): Dilute the IS stock with ACN. The optimal concentration should be determined during method development but is typically near the mid-point of the calibration curve.

  • Derivatization Reagent Solution (DRS) (20 mg/mL): Dissolve DmPABr in ACN. Prepare fresh daily and protect from light.

  • Catalyst Solution: 2% (v/v) Triethylamine in ACN.

4.3. Experimental Workflow

Caption: Overall experimental workflow.

4.4. Step-by-Step Sample Preparation

  • Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma (or blank matrix for calibrators).

  • Spiking Calibrators & QCs: Spike the appropriate volume of the Calibration Standard Mix into the blank matrix tubes to create a calibration curve (e.g., 8 non-zero levels). Prepare at least three levels of QCs (Low, Mid, High).

  • Internal Standard Addition: Add 20 µL of the ISWS (10 µg/mL) to all tubes (blanks, standards, QCs, and unknown samples).

  • Protein Precipitation: Add 400 µL of ice-cold ACN to all tubes.

  • Mixing & Centrifugation: Vortex vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 50 µL of the DRS (20 mg/mL).

    • Add 50 µL of the 2% TEA catalyst solution.

    • Vortex briefly and incubate in a heating block at 60°C for 30 minutes.

  • Final Preparation:

    • After incubation, cool the samples to room temperature.

    • Evaporate to dryness again under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A (e.g., 0.1% Formic Acid in Water).

    • Vortex, centrifuge, and transfer the clear solution to an autosampler vial for analysis.

4.5. Suggested LC-MS/MS Conditions

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • MS Analysis: Multiple Reaction Monitoring (MRM)

Analyte (Example)Precursor Ion (m/z)Product Ion (m/z)Notes
Derivatized Butyrate266.1179.1[M+H]⁺
Derivatized Butyrate IS274.1187.1[M+H]⁺ (+8 Da shift)
Common Fragment-179.1 / 187.1Corresponds to the DmPA moiety after neutral loss of the acid. This is a characteristic fragment.[6]

Note: Specific MRM transitions must be optimized in-house for the instrument being used.

Method Validation & System Suitability

A robust analytical method requires rigorous validation to ensure reliable results.[8] All validation experiments should adhere to regulatory guidelines, such as those from the FDA.[13][14]

Key Validation Parameters:

ParameterDescription & Acceptance Criteria
Selectivity Analyze at least six different blank matrix lots. No significant interfering peaks (>20% of LLOQ) should be present at the retention times of the analyte and IS.[13]
Calibration Curve A minimum of a blank, a zero (with IS), and six non-zero standards are required.[7] The curve should have a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Analyze QC samples at LLOQ, Low, Mid, and High concentrations (n=6). Accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration. Precision (%CV) should be ≤15% (≤20% at LLOQ).[13]
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible. While it need not be 100%, consistency across concentrations is key.[15]
Matrix Effect Assessed by comparing the peak response of an analyte in a post-extraction spiked blank matrix to its response in a neat solution. The IS should track and correct for any ion suppression or enhancement.[14]
Stability Analyte stability must be evaluated under various conditions: Freeze-thaw cycles, bench-top (room temp), processed sample (autosampler), and long-term storage.[14]

Data Analysis & Interpretation

  • Integration: Integrate the peak areas for both the analyte (e.g., derivatized butyrate) and the internal standard (derivatized butyrate IS).

  • Ratio Calculation: Calculate the Peak Area Ratio (PAR) = (Area of Analyte) / (Area of Internal Standard).

  • Calibration Curve: Plot the PAR for the calibration standards against their known concentrations. Perform a linear regression (typically with 1/x² weighting).

  • Quantification: Determine the concentration of the unknown samples by interpolating their PAR onto the calibration curve.

The use of the IS corrects for any sample-to-sample variation in injection volume, extraction efficiency, derivatization yield, and matrix effects, providing highly accurate and reliable quantitative data.

References

Application Note: Quantitative Profiling of Carboxylic Acids, Amines, and Thiols using Isotope-Coded Derivatization with 4-(Dimethylamino)phenacyl bromide-13C2,d6

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive protocol for the sample preparation and derivatization of key metabolite classes—including carboxylic acids, amino acids, and thiols—for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The methodology leverages isotope-coded derivatization (ICD) through the use of 4-(Dimethylamino)phenacyl bromide (DmPABr) and its stable isotope-labeled (SIL) analogue, 4-(Dimethylamino)phenacyl bromide-13C2,d6 (DmPABr-¹³C₂,d₆). This dual-reagent strategy significantly enhances analytical precision and accuracy by creating an ideal internal standard for each analyte, thereby correcting for variability in sample extraction, derivatization efficiency, and matrix effects during ionization.[1][2][3] We detail the reaction mechanism, provide a step-by-step protocol for biological matrices, and discuss the critical parameters that ensure robust and reproducible results for researchers in metabolomics, drug discovery, and clinical diagnostics.

Introduction: The Rationale for Derivatization

The quantitative analysis of small polar metabolites by reverse-phase liquid chromatography coupled to mass spectrometry (LC-MS) is often challenging. Many biologically crucial molecules, such as organic acids of the TCA cycle, fatty acids, and amino acids, exhibit poor retention on conventional C18 columns and ionize inefficiently, particularly in the commonly used positive electrospray ionization (ESI) mode.[4][5]

Chemical derivatization addresses these limitations by modifying the analyte's structure to improve its analytical properties.[6] The reagent 4-(Dimethylamino)phenacyl bromide (DmPABr) is particularly effective as it reacts with nucleophilic groups like carboxylates, primary/secondary amines, and thiols.[3][6] The key advantages of DmPABr are:

  • Enhanced Ionization: It introduces a dimethylamino group, which is readily protonated, making the derivative highly responsive in positive ion mode ESI-MS.[7]

  • Improved Chromatography: The phenacyl moiety increases the hydrophobicity of polar analytes, leading to better retention and separation on reverse-phase columns.[6][8]

  • Broad Coverage: It allows for the simultaneous analysis of multiple metabolite classes in a single chromatographic run.[3][6]

The use of a stable isotope-labeled version of the derivatizing agent, DmPABr-¹³C₂,d₆, elevates the methodology to an isotope-coded derivatization (ICD) strategy.[2][3] In this approach, a mixture of known standards is derivatized with the "heavy" reagent (DmPABr-¹³C₂,d₆) and spiked into the biological sample, which has been derivatized with the "light," unlabeled reagent. The resulting heavy-labeled analytes serve as the perfect internal standards, as they co-elute with their light-labeled counterparts and exhibit nearly identical physicochemical behavior during sample preparation and ionization, thus correcting for any analytical variability.[9][10]

Mechanism of Derivatization

The derivatization reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. A basic catalyst, typically a tertiary amine like triethanolamine (TEOA), deprotonates the acidic functional group of the analyte (e.g., a carboxylic acid, R-COOH) to form a more potent nucleophile (the carboxylate, R-COO⁻). This nucleophile then attacks the electrophilic carbon of the phenacyl bromide, displacing the bromide leaving group to form a stable ester linkage.

Derivatization Mechanism cluster_reactants Reactants cluster_products Products Analyte R-COOH (Carboxylic Acid) Nucleophile R-COO⁻ (Nucleophile) Analyte->Nucleophile Deprotonation Base TEOA (Base) DmPABr DmPABr (Derivatizing Reagent) Derivative DmPA-Analyte (Derivatized Product) DmPABr->Derivative Byproduct HBr + TEOA-H⁺ Nucleophile->Derivative SN2 Attack

Caption: SN2 mechanism for DmPABr derivatization of a carboxylic acid.

Materials and Reagents

Proper preparation and high-purity reagents are critical for successful derivatization.

Item Specification/Supplier Example Purpose
4-(Dimethylamino)phenacyl bromide (DmPABr)≥98% purity (e.g., Sigma-Aldrich)"Light" derivatizing reagent for biological samples.
4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆Isotopic Purity ≥99% (e.g., Cambridge Isotope Laboratories)"Heavy" derivatizing reagent for internal standards.
Acetonitrile (ACN)LC-MS GradeReaction solvent and protein precipitation.
WaterLC-MS GradeSample and reagent solvent.
Methanol (MeOH)LC-MS GradeMetabolite extraction.
Triethanolamine (TEOA)≥99% purityBasic catalyst for the derivatization reaction.
Formic Acid (FA)LC-MS GradeTo quench the reaction and acidify the final sample for LC-MS analysis.
Analyte Standards MixCertified Reference Material gradeTo create the "heavy"-labeled internal standard solution.
Biological Matrixe.g., Plasma, Serum, Cell Lysate, Tissue HomogenateThe sample to be analyzed.
CentrifugeCapable of >14,000 x g and 4°CFor pelleting precipitated proteins.
Heating Block or Water BathCapable of maintaining 80°C ± 2°CFor incubating the derivatization reaction.
Vortex MixerStandard laboratory modelFor mixing samples and reagents.
Pipettes and TipsCalibrated precision pipettesFor accurate liquid handling.
Autosampler VialsLC-MS certified, low-adsorption glass or polypropyleneFor holding the final samples for analysis.

Experimental Protocol: Step-by-Step Guide

This protocol is optimized for a general biological sample like cell culture lysate or plasma. Adjustments may be necessary based on the specific matrix.

Workflow Overview

Caption: Workflow for sample preparation using DmPABr isotope-coded derivatization.

Reagent Preparation
  • DmPABr Solution ("Light"): Prepare a 20 mg/mL solution of DmPABr in ACN. This solution is light-sensitive and should be stored in an amber vial at -20°C. Prepare fresh weekly.

  • DmPABr-¹³C₂,d₆ Solution ("Heavy"): Prepare a 20 mg/mL solution of DmPABr-¹³C₂,d₆ in ACN. Store under the same conditions as the light reagent.

  • Triethanolamine (TEOA) Solution: Prepare a 750 mM solution of TEOA in ACN:Water (1:1, v/v).

  • Internal Standard (IS) Mix: Prepare a stock solution of relevant analytical standards at a known concentration (e.g., 1 mg/mL each) in a suitable solvent (e.g., 70% MeOH). This will be used to create the heavy-labeled IS solution.

Sample Extraction
  • For Liquid Samples (e.g., Plasma): To 50 µL of plasma, add 200 µL of ice-cold Methanol to precipitate proteins.

  • For Cell Pellets: Resuspend a cell pellet containing ~1 million cells in 200 µL of ice-cold 80% Methanol.

  • Vortex: Vortex all samples vigorously for 1 minute.

  • Incubate: Incubate samples at -20°C for 30 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • Dry: Evaporate the supernatant to complete dryness using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen.

Derivatization Procedure
Parameter Value / Condition Rationale
Reconstitution Volume 50 µLConcentrates the analytes for the reaction.
Solvent 50% Acetonitrile in WaterEnsures solubility of both polar metabolites and the less polar derivatization reagents.
Base (TEOA) Concentration 750 mM (final concentration ~375 mM)Provides the optimal basic pH to deprotonate analytes, driving the reaction forward without causing significant degradation.[5]
Reagent Concentration 20 mg/mL (final concentration ~5 mg/mL)A significant molar excess of the derivatizing reagent ensures the reaction proceeds to completion for all target analytes.[11]
Reaction Temperature 80 °CIncreases the reaction rate to achieve completion in a reasonable timeframe. This temperature is a balance between speed and analyte stability.[8]
Reaction Time 60 minutesSufficient time for the derivatization of a wide range of metabolites to reach completion. May require optimization for specific compounds.[4]
  • Reconstitute: Reconstitute the dried sample extract in 50 µL of 50% ACN.

  • Prepare IS: In a separate tube, place 10 µL of the analyte standards mix and evaporate to dryness. Reconstitute in 50 µL of 50% ACN.

  • Initiate Reaction:

    • To the sample tube , add 25 µL of the TEOA solution and 25 µL of the "Light" DmPABr solution.

    • To the IS tube , add 25 µL of the TEOA solution and 25 µL of the "Heavy" DmPABr-¹³C₂,d₆ solution.

  • Vortex: Vortex both tubes for 30 seconds.

  • Incubate: Place both tubes in a heating block at 80°C for 60 minutes.

  • Cool: After incubation, allow the tubes to cool to room temperature.

Final Sample Preparation for LC-MS
  • Combine: Add the entire volume (100 µL) of the "Heavy"-labeled IS solution to the "Light"-labeled sample tube. This mixture now contains the derivatized analytes and their corresponding stable isotope-labeled internal standards.

  • Quench: Add 10 µL of 1% Formic Acid in water to the combined solution. This neutralizes the TEOA and stops the reaction.

  • Vortex: Vortex the final sample for 10 seconds.

  • Dilute & Transfer: Dilute the sample 10-fold (or as needed based on instrument sensitivity) with the initial mobile phase (e.g., 95% Water, 5% ACN, 0.1% FA). Transfer to an autosampler vial for analysis.

Method Validation and Quality Control

A trustworthy protocol must be self-validating.[9] The use of the DmPABr-¹³C₂,d₆ labeled standards inherently controls for many variables. However, further validation is crucial.

  • Derivatization Efficiency: Analyze a pre-derivatized standard and compare its peak area to a standard derivatized using the protocol. The efficiency should be >90%.

  • Linearity: Prepare a calibration curve using standards derivatized with the "Light" reagent and a fixed concentration of "Heavy"-labeled IS. The response ratio (AreaLight / AreaHeavy) should be linear over the expected biological concentration range (R² > 0.99).[12]

  • Matrix Effects: Compare the peak area of a post-extraction spiked standard to a standard in neat solution. The heavy-labeled IS should effectively normalize any observed suppression or enhancement.

  • Quality Control (QC) Samples: Include pooled biological samples in the analytical run to monitor intra- and inter-batch precision and accuracy.

Conclusion

The use of 4-(Dimethylamino)phenacyl bromide and its stable isotope-labeled analogue provides a powerful and robust platform for the quantitative analysis of a broad range of metabolites. This isotope-coded derivatization strategy enhances chromatographic performance and detection sensitivity while providing the gold standard for quantification—a co-eluting, stable isotope-labeled internal standard for every analyte of interest. By carefully controlling the reaction parameters outlined in this guide, researchers can achieve highly accurate and reproducible results, enabling deeper insights into complex biological systems.

References

Application Note: Quantitative Analysis of TCA Cycle Metabolites using Isotope-Coded Derivatization with 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Tricarboxylic Acid (TCA) cycle, or Krebs cycle, is a fundamental metabolic pathway essential for cellular energy production and the generation of biosynthetic precursors.[1][2][3] Quantitative analysis of TCA cycle intermediates provides critical insights into cellular metabolic status and dysregulation in various pathological conditions, including cancer.[1][4] However, the inherent chemical properties of these metabolites—small, polar, and often isobaric organic acids—present significant analytical challenges for conventional reversed-phase liquid chromatography-mass spectrometry (LC-MS) methods, often resulting in poor retention and ionization efficiency.[1][5][6]

To overcome these challenges, chemical derivatization is a powerful strategy to enhance the analytical characteristics of target molecules.[7][8][9] This application note details a robust and highly sensitive method for the quantitative analysis of TCA cycle metabolites using 4-(Dimethylamino)phenacyl bromide (DmPABr) as a derivatizing agent. A key feature of this protocol is the incorporation of a stable isotope-labeled version of the reagent, 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ (DmPABr-¹³C₂,d₆), for isotope-coded derivatization (ICD).[8][10][11][12][13][14] This approach enables the creation of internal standards that closely mimic the derivatization and ionization behavior of the endogenous analytes, thereby improving the accuracy and precision of quantification.[8][15]

The Principle of DmPABr Derivatization

DmPABr targets and reacts with carboxylic acid functional groups, which are characteristic of all TCA cycle intermediates.[4][7][16] The reaction involves the alkylation of the carboxylate anion by the phenacyl bromide moiety, forming a phenacyl ester derivative. This derivatization imparts several key advantages:

  • Charge Reversal and Enhanced Ionization: The addition of the dimethylamino group facilitates highly efficient ionization in positive electrospray ionization (ESI) mode, a significant improvement over the often-suppressed negative mode ionization of the underivatized acids.[7][16]

  • Increased Hydrophobicity: The bulky, nonpolar phenacyl group enhances the retention of these otherwise polar metabolites on reversed-phase chromatographic columns, allowing for better separation from interfering matrix components.[7]

  • Improved Fragmentation: The derivatized metabolites exhibit predictable and sensitive fragmentation patterns in tandem mass spectrometry (MS/MS), which is ideal for developing selective and robust multiple reaction monitoring (MRM) assays.[16]

By utilizing an isotopically labeled derivatizing agent (DmPABr-¹³C₂,d₆), a set of heavy-labeled internal standards can be generated from a stock solution of analytical standards.[8] When spiked into biological samples, these internal standards are derivatized alongside the endogenous analytes with the unlabeled ("light") DmPABr. The resulting light/heavy peak area ratios provide a highly accurate measure of the endogenous metabolite concentrations, correcting for variations in extraction efficiency, derivatization yield, and matrix effects.[15]

Experimental Workflow

The overall experimental workflow for the analysis of TCA cycle metabolites using DmPABr-¹³C₂,d₆ is depicted below. This process encompasses sample preparation, isotope-coded derivatization, LC-MS/MS analysis, and data processing.

Workflow cluster_prep Sample & Standard Preparation cluster_deriv Isotope-Coded Derivatization cluster_analysis Analysis & Data Processing Sample Biological Sample (e.g., Cells, Tissue, Biofluids) Extraction Metabolite Extraction (e.g., Protein Precipitation) Sample->Extraction Standards TCA Metabolite Analytical Standards Deriv_Heavy Derivatize with 'Heavy' DmPABr-¹³C₂,d₆ to create Internal Standards (IS) Standards->Deriv_Heavy Deriv_Light Derivatize with 'Light' DmPABr Extraction->Deriv_Light Mix Spike IS into Derivatized Sample Deriv_Light->Mix Deriv_Heavy->Mix LCMS UPLC-MS/MS Analysis (Positive ESI, MRM Mode) Mix->LCMS Data Data Processing (Peak Integration, Ratio Calculation) LCMS->Data Quant Absolute Quantification Data->Quant

Caption: High-level workflow for TCA metabolite analysis.

Materials and Reagents

  • Derivatization Reagents:

    • 4-(Dimethylamino)phenacyl bromide (DmPABr)

    • 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ (DmPABr-¹³C₂,d₆)[10][11][12][13][14]

  • Solvents and Chemicals:

    • Acetonitrile (ACN), LC-MS grade

    • Water, LC-MS grade

    • Formic acid (FA), LC-MS grade

    • N,N-Diisopropylethylamine (DIPEA)

    • TCA Cycle Metabolite Standards (e.g., citrate, isocitrate, α-ketoglutarate, succinate, fumarate, malate)

  • Sample Preparation:

    • Methanol (MeOH), ice-cold

    • Chloroform, ice-cold

    • Centrifuge capable of 4°C operation

    • Nitrogen evaporator or vacuum concentrator

Detailed Protocols

Protocol 1: Preparation of Derivatization Reagents and Internal Standards

1.1. Preparation of 'Light' Derivatization Reagent (DmPABr):

  • Prepare a 20 mg/mL stock solution of DmPABr in ACN.
  • Scientist's Note: This solution should be prepared fresh and protected from light to minimize degradation.

1.2. Preparation of 'Heavy' Derivatization Reagent (DmPABr-¹³C₂,d₆):

  • Prepare a 20 mg/mL stock solution of DmPABr-¹³C₂,d₆ in ACN.[10][11][12][13][14]
  • Scientist's Note: Due to the cost of the isotopic reagent, smaller volumes may be prepared. Ensure accurate weighing for precise concentration.

1.3. Preparation of Labeled Internal Standard (IS) Mixture:

  • Prepare a stock solution containing a mixture of TCA cycle metabolite standards at a known concentration (e.g., 1 mg/mL each in water).
  • In a microcentrifuge tube, combine 50 µL of the mixed standard solution with 100 µL of ACN.
  • Add 10 µL of the 'Heavy' DmPABr-¹³C₂,d₆ solution and 5 µL of 10% (v/v) DIPEA in ACN.
  • Vortex briefly and incubate at 60°C for 30 minutes in a heating block.
  • After incubation, evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried, heavy-labeled standards in 1 mL of 50% ACN/water. This is your IS stock solution.

Protocol 2: Sample Extraction and Derivatization

2.1. Metabolite Extraction from Adherent Cells:

  • Aspirate the culture medium and wash the cells (e.g., in a 6-well plate) twice with ice-cold phosphate-buffered saline (PBS).
  • Add 1 mL of ice-cold 80% methanol to each well.
  • Scrape the cells and collect the cell lysate in a microcentrifuge tube.
  • Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant (containing the metabolites) to a new tube.
  • Scientist's Note: The number of cells used will influence the final metabolite concentration. It is crucial to normalize the results to cell number or protein content.[17]

2.2. Derivatization of Biological Samples:

  • Take a 50 µL aliquot of the metabolite extract.
  • Add 10 µL of the 'Light' DmPABr solution and 5 µL of 10% (v/v) DIPEA in ACN.
  • Vortex and incubate at 60°C for 30 minutes.
  • Evaporate the solvent to dryness.
  • Scientist's Note: The reaction is typically rapid, but incubation ensures complete derivatization of even sterically hindered carboxylic acids.[18]

2.3. Final Sample Preparation for LC-MS/MS:

  • To the dried, light-derivatized sample, add 10 µL of the reconstituted 'Heavy' IS stock solution.
  • Add 90 µL of 50% ACN/water to bring the final volume to 100 µL.
  • Vortex to dissolve the residue completely.
  • Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.
  • Transfer the supernatant to an LC autosampler vial for analysis.

Protocol 3: UPLC-MS/MS Analysis

3.1. Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good separation of the derivatized metabolites.
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Flow Rate: 0.4 mL/min
  • Gradient:
  • 0-1 min: 5% B
  • 1-8 min: 5% to 95% B
  • 8-9 min: 95% B
  • 9-9.1 min: 95% to 5% B
  • 9.1-12 min: 5% B (re-equilibration)
  • Scientist's Note: The gradient should be optimized to ensure baseline separation of critical isobaric pairs, such as citrate and isocitrate.[6]

3.2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Acquisition Mode: Multiple Reaction Monitoring (MRM)
  • Key Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument used.
  • MRM Transitions: The precursor ion will be the [M+H]⁺ of the derivatized metabolite. The product ion typically corresponds to the loss of the carboxylic acid as a neutral loss or a fragment of the DmPA moiety. The exact mass difference between light and heavy pairs will depend on the number of carboxylic acid groups derivatized.

Data Presentation and Expected Results

The use of DmPABr-¹³C₂,d₆ results in a specific mass shift for the derivatized internal standards compared to the endogenous analytes. The ¹³C₂ substitution adds 2 Da, and the d₆ substitution adds 6 Da, for a total mass shift of +8 Da for each DmPABr moiety attached.

Derivatization Chemistry

The derivatization reaction is a nucleophilic substitution (Sₙ2) where the carboxylate anion attacks the benzylic carbon of DmPABr, displacing the bromide ion.

Caption: DmPABr derivatization of a carboxylic acid.

Table of MRM Transitions

The following table provides theoretical MRM transitions for major TCA cycle metabolites derivatized with "light" DmPABr and the corresponding "heavy" DmPABr-¹³C₂,d₆. These should be empirically optimized on the specific mass spectrometer being used.

MetaboliteCarboxyl GroupsLight Precursor (m/z)Light Product (m/z)Heavy Precursor (m/z)Heavy Product (m/z)
Fumarate2473.2162.1489.2170.1
Succinate2475.2162.1491.2170.1
Malate2491.2162.1507.2170.1
α-Ketoglutarate2503.2162.1519.2170.1
Citrate3708.3162.1732.3170.1
Isocitrate3708.3162.1732.3170.1

Note: The product ion at m/z 162.1 corresponds to the 4-(dimethylamino)benzoyl fragment from the light DmPABr, while m/z 170.1 corresponds to the labeled fragment from DmPABr-¹³C₂,d₆.

Conclusion

The use of 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ for isotope-coded derivatization provides a highly sensitive, specific, and accurate method for the quantitative analysis of TCA cycle intermediates in complex biological matrices.[8][9] This approach effectively overcomes the inherent analytical difficulties associated with these polar metabolites by enhancing chromatographic retention and promoting efficient positive-mode ionization.[7][16] The inclusion of stable isotope-labeled internal standards, generated in parallel with the sample derivatization, ensures a self-validating system that corrects for analytical variability, making it an invaluable tool for researchers, scientists, and drug development professionals investigating cellular metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(Dimethylamino)phenacyl bromide-13C2,d6 Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing derivatization reactions using 4-(Dimethylamino)phenacyl bromide-13C2,d6 (DMPB-13C2,d6). This resource is designed for researchers, scientists, and drug development professionals aiming to achieve rapid, efficient, and reproducible derivatization of carboxylic acids and other nucleophiles for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).

The use of an isotopically labeled derivatizing agent like DMPB-13C2,d6 is a powerful strategy in modern metabolomics and pharmacokinetic studies. It allows for the creation of heavy-labeled internal standards for analytes that lack a commercially available stable isotope-labeled standard, a technique known as isotope-coded derivatization (ICD).[1][2][3] This approach significantly improves quantitative accuracy by correcting for variations in sample preparation, derivatization efficiency, and matrix effects during LC-MS analysis.[4]

This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you master this critical analytical technique.

Frequently Asked Questions (FAQs) - Reaction Optimization
Q1: What is the optimal reaction time for DMPB derivatization, and what factors have the greatest influence?

A1: There is no single "optimal" reaction time; it is a function of temperature, catalyst, solvent, and the specific analyte. However, a common starting point is 60 minutes at 60-70°C . For many standard carboxylic acids, this is sufficient to drive the reaction to >95% completion.

The most influential factors are:

  • Temperature: This is the primary accelerator. Increasing the temperature from 60°C to 80°C can often cut the required reaction time in half. However, be cautious of analyte stability at higher temperatures.

  • Catalyst System: The choice and concentration of the base and phase-transfer catalyst are critical. A combination of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine) and a crown ether (e.g., 18-crown-6) is highly effective.[5]

  • Analyte Steric Hindrance: Sterically hindered carboxylic acids (e.g., those with bulky groups near the carboxyl moiety) will react more slowly and may require longer incubation times or higher temperatures.

A time-course experiment is strongly recommended during method development. Analyze aliquots at 15, 30, 60, 90, and 120 minutes to determine the point at which the derivative peak area plateaus.

Q2: Why is a catalyst like 18-crown-6 ether recommended? Is it always necessary?

A2: The derivatization is a nucleophilic substitution reaction (SN2). The carboxylate anion (R-COO⁻) acts as the nucleophile, attacking the electrophilic carbon of the phenacyl bromide. For this to occur, the carboxylic acid (R-COOH) must first be deprotonated by a base, often forming a salt (e.g., a potassium carboxylate).

The role of 18-crown-6 ether is to act as a phase-transfer catalyst.[5][6] It has a high affinity for potassium ions (K⁺), effectively sequestering the cation in the center of its ring structure.[6][7] This action liberates the carboxylate anion from its ionic bond, making it a "naked" and much more potent nucleophile. This dramatically accelerates the reaction rate.[6][7]

While not always strictly necessary, the absence of 18-crown-6 often results in significantly longer reaction times, lower yields, and poor reproducibility, especially in non-polar solvents. For robust and rapid derivatization, its use is highly recommended.

Visualizing the Derivatization Mechanism

The diagram below illustrates the SN2 reaction and the critical role of the 18-crown-6 catalyst.

Derivatization_Mechanism cluster_reactants Reactants cluster_activation Activation Step cluster_reaction SN2 Reaction cluster_products Products RCOOH Carboxylic Acid Deprotonation Deprotonation RCOOH->Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonation DMPB DMPB-13C2,d6 Reagent Attack Nucleophilic Attack DMPB->Attack Crown 18-Crown-6 Ether Complexation Catalyst Complexation Crown->Complexation Deprotonation->Complexation Forms K⁺ R-COO⁻ Complexation->Attack Liberates 'naked' R-COO⁻ Derivative DMPB-Ester Derivative Attack->Derivative Salt Byproduct Salt (KBr) Attack->Salt

Caption: The catalytic mechanism of DMPB derivatization.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low or No Derivative Peak 1. Incomplete Reaction: Insufficient time or temperature. 2. Presence of Water: The DMPB reagent can be hydrolyzed by water. 3. Incorrect pH: The carboxylic acid is not fully deprotonated. 4. Reagent Degradation: DMPB reagent is old or has been improperly stored.1. Increase reaction time to 90 min and/or temperature to 80°C. 2. Ensure all solvents (especially acetonitrile) are anhydrous. Dry sample extracts completely before adding reagents. 3. Ensure a sufficient molar excess of a suitable base (e.g., diisopropylethylamine) is used.[8] 4. Use a fresh bottle of DMPB reagent. Test with a simple standard like acetic acid to confirm reagent activity.
Poor Reproducibility (%RSD > 15%) 1. Inconsistent Heating: Temperature variation across samples in the heating block. 2. Pipetting Errors: Inaccurate addition of the analyte, internal standard, or derivatizing agent. 3. Variable Matrix Effects: Insufficient sample cleanup.1. Use a calibrated, high-quality heating block. Ensure vials have good thermal contact. 2. Use calibrated pipettes. Prepare a master mix of the derivatization cocktail (reagent, base, catalyst in solvent) to add to each sample. 3. Re-evaluate the sample preparation method (e.g., SPE, LLE) to remove interfering substances.
Presence of a Large Reagent Peak 1. Excess Reagent: A significant excess of DMPB is typically used to drive the reaction to completion. 2. Hydrolyzed Reagent Peak: DMPB reacts with trace water to form 4-(dimethylamino)phenacyl alcohol.1. This is normal. Optimize chromatography to ensure the derivative peak is well-separated from the reagent peak. 2. This indicates the presence of moisture. Use anhydrous solvents and ensure samples are dry. If unavoidable, ensure chromatographic separation.
Derivative Signal Degrades Over Time 1. Ester Hydrolysis: The phenacyl ester bond can be susceptible to hydrolysis, especially under basic or strongly acidic conditions.[9] 2. Photodegradation: Phenacyl derivatives can be light-sensitive.1. After the reaction, quench by adding a small amount of a weak acid (e.g., formic acid) to neutralize the base. Store samples in the autosampler at 4-10°C. 2. Use amber autosampler vials to protect samples from light.
Experimental Protocol & Workflow

This protocol provides a robust starting point for the derivatization of fatty acids in a biological matrix extract.

Step-by-Step Methodology
  • Sample Preparation:

    • To 50 µL of sample extract (e.g., plasma protein-precipitated supernatant) in a 1.5 mL microcentrifuge tube, add 10 µL of an appropriate internal standard.

    • Evaporate the sample to complete dryness under a stream of nitrogen at 40°C. This step is critical to remove all water.

  • Reagent Preparation (Derivatization Cocktail):

    • Prepare a fresh cocktail in anhydrous acetonitrile. For 10 samples, mix:

      • 1.0 mL Anhydrous Acetonitrile

      • 20 mg this compound (DMPB)

      • 5 mg 18-Crown-6 Ether

      • 20 µL N,N-Diisopropylethylamine (DIEA)

    • Vortex thoroughly to dissolve all components.

  • Derivatization Reaction:

    • Reconstitute the dried sample extract with 100 µL of the derivatization cocktail.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 70°C for 60 minutes in a calibrated heat block.

  • Reaction Quench & Sample Dilution:

    • After incubation, cool the samples to room temperature.

    • Add 900 µL of a 50:50 (v/v) Acetonitrile:Water solution containing 0.1% formic acid. This neutralizes the base, stops the reaction, and dilutes the sample for LC-MS injection.

    • Vortex, then transfer the contents to an amber HPLC vial.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Use a gradient elution from a mobile phase A (0.1% formic acid in water) to mobile phase B (0.1% formic acid in acetonitrile).

    • Detect using positive ion electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM). The DMPB moiety provides excellent ionization efficiency.[10][11]

Workflow Visualization

The following diagram outlines the complete experimental process.

Workflow cluster_prep Sample Preparation cluster_rxn Derivatization cluster_analysis Analysis A Start: Biological Sample B Add Internal Standard A->B C Extract Analytes (e.g., LLE/SPE) B->C D Evaporate to Dryness C->D E Reconstitute in DMPB Cocktail D->E Critical Dry Step F Incubate (e.g., 70°C, 60 min) E->F G Quench & Dilute F->G H Inject for LC-MS/MS G->H I Data Processing & Quantitation H->I

Caption: From sample to data: a typical DMPB derivatization workflow.

References

Navigating the Labyrinth of Matrix Effects: A Technical Support Guide for DMAP-Br Derivatized Samples

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Technical Support Center – Analytical Sciences Division

Welcome to the dedicated support center for researchers, scientists, and drug development professionals utilizing 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ (DMAP-Br-¹³C₂,d₆) for the derivatization of carboxylic acid-containing analytes. This guide is designed to provide in-depth troubleshooting and practical solutions for a pervasive challenge in quantitative analysis: the matrix effect. As your Senior Application Scientist, my goal is to equip you with the expertise and validated protocols to ensure the accuracy, reproducibility, and sensitivity of your analytical methods.

Understanding the Core Challenge: Matrix Effects in Derivatized Samples

Derivatization with reagents like DMAP-Br is a powerful strategy to enhance the ionization efficiency and chromatographic retention of analytes, particularly for challenging molecules like fatty acids and other carboxylic acids in liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2][3] However, the very complexity of biological and environmental samples introduces a significant hurdle: the matrix effect.

Matrix effects arise when co-eluting, endogenous compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[4][5][6] This phenomenon can severely compromise the accuracy and reliability of quantitative results. The use of a stable isotope-labeled derivatizing agent like DMAP-Br-¹³C₂,d₆ is a crucial first step in mitigating these effects, as it allows for the creation of an ideal internal standard that co-elutes with the analyte and experiences similar matrix-induced ionization variations.[7][8]

This guide will walk you through a systematic approach to identifying, troubleshooting, and ultimately reducing matrix effects in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the analysis of DMAP-Br-¹³C₂,d₆ derivatized samples in a question-and-answer format, providing both the "why" and the "how-to" for each solution.

Q1: I'm observing significant signal suppression for my derivatized analyte, even with a stable isotope-labeled internal standard. What's the likely cause and how can I fix it?

A1: The Root of the Problem: Overwhelming the Ion Source

While a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects, severe ion suppression can still occur when the concentration of co-eluting matrix components is excessively high.[4][5] This effectively "overwhelms" the electrospray ionization (ESI) process, reducing the ionization efficiency for both the analyte and the internal standard, potentially pushing the analyte signal below the limit of quantification (LOQ).

Troubleshooting Workflow:

  • Assess Matrix Complexity: The first step is to qualitatively assess the complexity of your sample matrix. A post-column infusion experiment can be invaluable here.

  • Optimize Sample Preparation: The most effective way to combat severe matrix effects is to remove the interfering components before they reach the LC-MS system.[5][9]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[10][11][12][13] By selecting an appropriate sorbent, you can selectively retain your derivatized analyte while washing away a significant portion of the interfering matrix components.

    • Liquid-Liquid Extraction (LLE): LLE can also be employed to partition your derivatized analyte into a cleaner solvent phase, leaving many matrix interferences behind.

  • Chromatographic Separation: Improving the chromatographic separation between your analyte and the bulk of the matrix components can significantly reduce ion suppression.[5][8]

    • Gradient Modification: Adjusting the mobile phase gradient can help to resolve the analyte from the most suppressive regions of the chromatogram.

    • Column Chemistry: Experimenting with different column stationary phases (e.g., C18, Phenyl-Hexyl) can alter selectivity and improve separation.

dot

Caption: Troubleshooting workflow for signal suppression.

Q2: My derivatization reaction appears incomplete, leading to low analyte response and poor reproducibility. What are the common pitfalls?

A2: Ensuring a Complete Reaction: Key Parameters to Control

Incomplete derivatization is a frequent source of error, leading to an underestimation of the analyte concentration.[14][15][16] The reaction of DMAP-Br with carboxylic acids is a nucleophilic substitution (SN2) reaction and its efficiency is dependent on several critical factors.

Key Reaction Parameters and Solutions:

ParameterPotential IssueRecommended Solution
pH The carboxylate anion is the nucleophile. At low pH, the carboxylic acid is protonated and less reactive.Ensure the reaction buffer is at an optimal pH, typically slightly basic (pH 8-10), to deprotonate the carboxylic acid.[17][18]
Reagent Molarity Insufficient DMAP-Br will lead to incomplete derivatization, especially in complex matrices with competing nucleophiles.Use a significant molar excess of the DMAP-Br reagent. A 5 to 10-fold excess is a good starting point.
Reaction Time & Temperature The reaction may not have proceeded to completion.Optimize both the reaction time and temperature. A typical starting point is 60°C for 60 minutes.[19] Perform a time-course study to determine the optimal reaction time.
Presence of Water Water can hydrolyze the DMAP-Br reagent, reducing its availability for the derivatization reaction.Ensure all solvents and the sample itself are as anhydrous as possible. Lyophilize aqueous samples to dryness before adding the derivatization reagents.[16][20]
Sample Matrix Interference Other nucleophiles in the matrix (e.g., thiols, amines) can compete for the DMAP-Br reagent.[3][14]A preliminary sample cleanup step, such as SPE, can remove interfering nucleophiles before derivatization.

dot

Caption: Key parameters for successful DMAP-Br derivatization.

Q3: I'm observing ion enhancement for my analyte. Is this also a matrix effect, and how should I address it?

A3: The Other Side of the Coin: Ion Enhancement

While less common than suppression, ion enhancement is indeed a matrix effect.[6] It can occur when co-eluting compounds improve the ionization efficiency of the analyte, for instance, by altering the surface tension of the ESI droplets or by providing a source of protons.

Addressing Ion Enhancement:

The strategies for mitigating ion enhancement are largely the same as for ion suppression:

  • Sample Cleanup: Removing the enhancing compounds through SPE or LLE is the most direct approach.[5][10]

  • Chromatographic Resolution: Improving the separation of the analyte from the enhancing matrix components is crucial.[8]

  • Stable Isotope-Labeled Internal Standard: The use of DMAP-Br-¹³C₂,d₆ to generate a co-eluting SIL-IS is essential for accurate quantification, as the IS will experience the same degree of enhancement as the analyte.[4][7]

Experimental Protocols

For your reference, here are detailed, step-by-step methodologies for key experiments and workflows discussed in this guide.

Protocol 1: General Derivatization of Carboxylic Acids with DMAP-Br

This protocol provides a starting point for the derivatization of carboxylic acids in a biological sample extract.

  • Sample Preparation:

    • To 100 µL of sample extract (e.g., plasma, urine), add a suitable amount of the internal standard solution (analytes derivatized with DMAP-Br-¹³C₂,d₆).

    • Evaporate the sample to complete dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried sample in 50 µL of a solution containing 15 mg/mL of DMAP-Br in acetonitrile.

    • Add 50 µL of a 1.5% (v/v) diisopropylethylamine (DIPEA) solution in acetonitrile to catalyze the reaction.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction at 60°C for 60 minutes.

  • Reaction Quenching:

    • After incubation, cool the sample to room temperature.

    • Add 10 µL of 1% formic acid to quench the reaction.

    • Vortex for 30 seconds.

  • Analysis:

    • The sample is now ready for dilution and injection into the LC-MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol outlines a general procedure for using a mixed-mode SPE cartridge to clean up a derivatized sample.

  • Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge (e.g., C18 and anion exchange) with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading:

    • Dilute the quenched derivatization reaction mixture with 500 µL of water and load it onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of hexane to remove non-polar interferences.

  • Elution:

    • Elute the derivatized analytes with 1 mL of a 5% formic acid solution in methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

Conclusion: A Pathway to Robust and Reliable Data

Reducing matrix effects in samples derivatized with 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ requires a multi-faceted approach that combines meticulous sample preparation, optimized chromatography, and the indispensable use of a stable isotope-labeled internal standard. By understanding the underlying causes of these effects and systematically applying the troubleshooting strategies and protocols outlined in this guide, you can significantly enhance the quality and reliability of your quantitative data.

Our technical support team is committed to your success. Should you encounter further challenges or require more specific guidance, please do not hesitate to contact us.

References

Improving derivatization efficiency of 4-(Dimethylamino)phenacyl bromide-13C2,d6

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Dimethylamino)phenacyl bromide-13C2,d6

Welcome to the technical support guide for this compound (DmPABr-13C2,d6). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing derivatization efficiency. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring your success.

Introduction to DmPABr-13C2,d6 Derivatization

4-(Dimethylamino)phenacyl bromide (DmPABr) is a highly effective derivatizing agent used to enhance the detection of molecules containing carboxylic acid, thiol, and amine functional groups in liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2][3] The core reaction involves the formation of a phenacyl ester, thioester, or amine derivative, which significantly improves chromatographic retention on reversed-phase columns and dramatically increases ionization efficiency in the mass spectrometer's positive ion mode.

The isotopically labeled version, DmPABr-13C2,d6, serves as a powerful tool in quantitative metabolomics and other analytical applications. It is typically used in isotope-coded derivatization (ICD) strategies, where it is paired with its unlabeled counterpart to create an internal standard for every analyte, thereby correcting for matrix effects and improving quantitative accuracy.[1][2][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

Its primary application is to serve as a derivatizing reagent for creating heavy-isotope-labeled internal standards for quantitative analysis via LC-MS. It reacts with functional groups like carboxylic acids, thiols, primary amines, and secondary amines.[1][2][5] This technique, known as isotope-coded derivatization, is invaluable for accurate quantification in complex biological matrices like plasma, urine, or cell extracts.[1][3]

Q2: What is the chemical mechanism of the derivatization reaction?

The derivatization proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction.[6] The nucleophile (e.g., a carboxylate anion, a thiolate, or an amine) attacks the electrophilic carbon atom of the phenacyl group, displacing the bromide ion, which is an excellent leaving group. The presence of the dimethylamino group enhances the ionization of the resulting derivative in ESI-MS.[4]

Reaction_Mechanism DmPABr-13C2,d6 Derivatization Mechanism (SN2) cluster_reactants Reactants cluster_products Products Analyte R-COO⁻ (Carboxylate Nucleophile) TransitionState [R-COO···CH₂···Br]⁻ Transition State Analyte->TransitionState Nucleophilic Attack Reagent DmPABr-¹³C₂,d₆ (Electrophile) Reagent->TransitionState Ester R-COO-CH₂(¹³CO)-Ph-N(CD₃)₂ (Derivatized Analyte) LeavingGroup Br⁻ (Bromide Ion) TransitionState->Ester TransitionState->LeavingGroup

Caption: SN2 reaction mechanism of DmPABr with a carboxylate.

Q3: Why is an isotopically labeled reagent necessary?

In quantitative mass spectrometry, especially with complex samples, matrix effects can suppress or enhance the signal of the target analyte, leading to inaccurate results. By derivatizing a separate aliquot of the sample with the heavy-isotope labeled reagent (DmPABr-13C2,d6) and mixing it with the sample derivatized with the light (unlabeled) reagent, you create an ideal internal standard. The heavy and light versions of the derivatized analyte co-elute chromatographically and experience identical matrix effects, but are distinguishable by their mass.[7] This allows for highly precise and accurate relative or absolute quantification.[4]

Troubleshooting Guide: Improving Derivatization Efficiency

Low or inconsistent derivatization yield is the most common challenge. This guide breaks down the problem into key areas to investigate.

Problem Area 1: Reagent and Solvent Integrity

Q: My derivatization efficiency is suddenly poor, even with a previously working protocol. What should I check first?

A: The first step is to suspect the integrity of your reagents and solvents.

  • Reagent Stability: 4-(Dimethylamino)phenacyl bromide is susceptible to hydrolysis. Moisture in the air or in your solvent can degrade the reagent over time, reducing its effective concentration. Always store the reagent in a desiccator, tightly sealed, and protected from light. For maximum reproducibility, aliquot the reagent upon receipt into smaller, single-use vials.

  • Solvent Quality: The primary solvent for this reaction is typically acetonitrile.[8] It must be anhydrous (moisture-free). Using a lower-grade or old bottle of solvent that has absorbed atmospheric water is a common cause of failure.[9]

    • Actionable Advice: Use a freshly opened bottle of HPLC-grade or anhydrous acetonitrile. If you suspect water contamination, you can use molecular sieves to dry the solvent, but using a new bottle is preferable.

Problem Area 2: Reaction Conditions

Q: I am seeing incomplete derivatization. How can I optimize the reaction conditions?

A: Incomplete reactions are typically due to suboptimal kinetics or equilibrium. The key parameters to optimize are temperature, time, pH (catalysis), and reagent concentration.

  • Temperature and Time: Derivatization with phenacyl bromides is often accelerated by heating. A common starting point is 60-80°C for 30-60 minutes.[8][10] If your yield is low, you may need to increase the temperature or extend the reaction time. However, be aware of potential analyte degradation at excessive temperatures.

    • Causality: The SN2 reaction rate is temperature-dependent. Increasing thermal energy provides the molecules with sufficient activation energy to overcome the reaction barrier.

  • Catalysis and pH: The reaction requires a nucleophile, not the protonated acid. Therefore, the pH of the reaction mixture must be basic enough to deprotonate the carboxylic acid (or thiol). A non-nucleophilic organic base is typically used as a catalyst.

    • Recommended Catalysts: Triethylamine or N,N-Diisopropylethylamine (DIPEA) are commonly used. Some protocols also report success with potassium carbonate or potassium bicarbonate.[8][10]

    • Actionable Advice: Ensure you are adding a slight molar excess of a suitable base relative to your analyte. The goal is to ensure all analyte molecules are in their nucleophilic, deprotonated state.

  • Reagent Concentration: The derivatization is a bimolecular reaction. According to reaction kinetics, increasing the concentration of one reactant (the derivatizing agent) will drive the reaction forward.

    • Actionable Advice: Use a significant molar excess of DmPABr-13C2,d6 relative to the estimated concentration of your analytes. A 5- to 10-fold excess is a good starting point.

ParameterRecommended RangeRationale & Key Considerations
Solvent Anhydrous AcetonitrileAprotic polar solvent, effectively solubilizes reagents and avoids side reactions.
Temperature 60 - 80 °CIncreases reaction rate. Test for analyte stability at higher temperatures.[8]
Time 30 - 60 minutesShould be optimized alongside temperature. Longer times may be needed for sterically hindered analytes.
Catalyst/Base Triethylamine, DIPEAEnsures the analyte is in its deprotonated, nucleophilic form. Must be non-nucleophilic to avoid reacting with the reagent.
Reagent Molar Excess 5x - 10x over analyteDrives the reaction to completion based on Le Châtelier's principle.

Table 1: Recommended Reaction Parameters for DmPABr Derivatization.

Problem Area 3: Sample Matrix Effects

Q: My derivatization works well for standards but fails in my biological samples. What's wrong?

A: This points to interference from the sample matrix.

  • Competing Nucleophiles: Your sample may contain high concentrations of other nucleophilic species (e.g., other organic acids, thiols) that consume the derivatizing reagent, leaving an insufficient amount for your analyte of interest.

  • pH Buffering: The sample itself may have a strong buffering capacity that counteracts the base you add, preventing the full deprotonation of your analyte.

  • Actionable Advice:

    • Increase Reagent Concentration: Try increasing the molar excess of DmPABr-13C2,d6 to 20x or even 50x to compensate for competing reactions.

    • Sample Cleanup: If possible, use a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to partially purify your analyte and remove interfering matrix components before derivatization.

    • Verify pH: After adding your sample and base, you can spot a micro-aliquot onto pH paper to ensure the environment is sufficiently basic before adding the derivatizing reagent.

Troubleshooting_Workflow Troubleshooting Low Derivatization Yield Start Low / Inconsistent Yield CheckReagent 1. Verify Reagent & Solvent Integrity Start->CheckReagent ReagentIssue Degraded Reagent or Wet Solvent? CheckReagent->ReagentIssue Yes OptimizeConditions 2. Optimize Reaction Conditions CheckReagent->OptimizeConditions No ReagentSolution Use Fresh Reagent Aliquot & Anhydrous Solvent ReagentIssue->ReagentSolution ConditionsIssue Suboptimal Temp, Time, or pH? OptimizeConditions->ConditionsIssue Yes CheckMatrix 3. Investigate Sample Matrix OptimizeConditions->CheckMatrix No ConditionsSolution Increase Temp/Time. Ensure Proper Base/Catalyst. Increase Reagent Molar Excess. ConditionsIssue->ConditionsSolution MatrixIssue Interference from Matrix Components? CheckMatrix->MatrixIssue Yes End Consult Further Technical Support CheckMatrix->End No MatrixSolution Increase Reagent Excess Further. Implement Sample Cleanup (SPE/LLE). MatrixIssue->MatrixSolution

Caption: A logical workflow for troubleshooting derivatization issues.

Validated Experimental Protocol

This protocol provides a robust starting point for the derivatization of carboxylic acids in a biological extract.

Experimental_Workflow General Derivatization Workflow A 1. Sample Preparation (e.g., Protein Precipitation, Extraction, Evaporation) B 2. Reconstitution (in Acetonitrile) A->B C 3. Add Base/Catalyst (e.g., Triethylamine) B->C D 4. Add DmPABr Reagent (Vortex) C->D E 5. Incubation (Heat at 60-80°C) D->E F 6. Quench Reaction (e.g., add Formic Acid) E->F G 7. Dilution & Filtration F->G H 8. LC-MS/MS Analysis G->H

Caption: High-level overview of the experimental workflow.

1. Reagent Preparation:

  • DmPABr-13C2,d6 Stock Solution: Prepare a 10 mg/mL solution in anhydrous acetonitrile. Aliquot into small, amber glass vials and store at -20°C under argon or nitrogen if possible.

  • Catalyst Solution: Prepare a 5% (v/v) solution of triethylamine (TEA) in anhydrous acetonitrile.

2. Sample Preparation:

  • Begin with your extracted biological sample (e.g., the supernatant after protein precipitation with methanol).

  • Evaporate the sample to complete dryness under a gentle stream of nitrogen. This step is critical to remove water and any volatile acids (like formic acid from a mobile phase) that could interfere.

3. Derivatization Reaction:

  • Reconstitute the dried sample extract in 50 µL of anhydrous acetonitrile. Vortex thoroughly.

  • Add 5 µL of the 5% TEA solution. Vortex for 10 seconds.

  • Add 10 µL of the 10 mg/mL DmPABr-13C2,d6 stock solution. This represents a significant molar excess for most metabolomics samples.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the reaction mixture in a heating block at 70°C for 45 minutes.

4. Reaction Quenching and Final Preparation:

  • After incubation, cool the vial to room temperature.

  • To quench the reaction and neutralize the excess base, add 5 µL of a 1% formic acid solution in water. The unreacted DmPABr will hydrolyze.

  • Dilute the sample as needed with the initial mobile phase for your LC-MS method (e.g., add 430 µL for a total volume of 500 µL).

  • Filter the final sample through a 0.22 µm syringe filter (PTFE is a good choice) into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

References

Technical Support Center: 4-(Dimethylamino)phenacyl bromide-13C2,d6 Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Dimethylamino)phenacyl bromide-13C2,d6 (DMPA-Br-13C2,d6). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using this isotopic labeling reagent for quantitative analysis.

Introduction to DMPA-Br-13C2,d6 Derivatization

4-(Dimethylamino)phenacyl bromide (DMPA-Br), also known as DmPABr, is a chemical reagent used to derivatize a wide range of metabolites, significantly improving their analytical characteristics for Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] It reacts with specific functional groups—primarily carboxylic acids, but also thiols and amines—to attach a dimethylaminophenacyl (DmPA) moiety.[1][2]

Why use DMPA-Br derivatization?

  • Enhanced MS Sensitivity: The DmPA tag contains a tertiary amine, which is readily and efficiently ionized in positive electrospray ionization (ESI+) mode.[3] This dramatically increases the signal for analytes that are typically difficult to detect or are analyzed in negative mode, such as small carboxylic acids.[3]

  • Improved Chromatographic Retention: Many target analytes (e.g., short-chain fatty acids, TCA cycle intermediates) are highly polar and exhibit poor retention on standard reversed-phase (RP) columns. The hydrophobic phenacyl group increases their retention, moving them away from the solvent front and matrix interferences.[3]

  • Broad Analyte Coverage: A single derivatization reaction can simultaneously label multiple classes of metabolites, including amino acids, organic acids, acylcarnitines, and fatty acids, enabling broad metabolic profiling in a single LC-MS run.[1][2][4]

The use of the isotopically labeled DMPA-Br-13C2,d6 version is specifically for isotope-coded derivatization (ICD). In this technique, the unlabeled "light" reagent is used to derivatize the analytes in the sample, while the heavy-labeled reagent is used to derivatize authentic standards. These heavy-labeled derivatives serve as ideal internal standards (IS) for accurate quantification, as they co-elute with the analyte derivatives and compensate for matrix effects and ionization variability.[1][2]

Reaction Mechanism Overview

The core reaction is a nucleophilic substitution (SN2) mechanism. The deprotonated functional group (e.g., a carboxylate anion, R-COO⁻) acts as a nucleophile, attacking the methylene carbon of the DMPA-Br and displacing the bromide leaving group to form a stable ester bond.

Baseline Derivatization Protocol (Example for Carboxylic Acids)

This protocol serves as a validated starting point. Optimization may be required based on the specific analytes and sample matrix.

Materials:

  • DMPA-Br-13C2,d6 solution (e.g., 20 mg/mL in acetonitrile)

  • Catalyst/Base: 3% Triethylamine (TEA) in acetonitrile or similar base

  • Solvent: Anhydrous Acetonitrile (ACN)

  • Sample extract (dried down)

  • Heating block or oven set to 60°C

Procedure:

  • Sample Preparation: Aliquot your sample into a microcentrifuge tube or vial and evaporate to complete dryness under a stream of nitrogen or in a vacuum concentrator. The absence of water is critical.

  • Reconstitution: Add 50 µL of ACN to the dried sample. Vortex thoroughly to redissolve the analytes.

  • Reagent Addition: Add 25 µL of the DMPA-Br-13C2,d6 solution and 25 µL of the catalyst solution to the sample.

  • Reaction Incubation: Cap the vial tightly, vortex briefly, and place it in a heating block at 60°C for 60 minutes.

  • Quenching (Optional but Recommended): After cooling to room temperature, add a small amount of a quenching reagent (e.g., formic acid) to react with any excess DMPA-Br. This can reduce background noise in the LC-MS analysis.

  • Dilution & Analysis: Dilute the final reaction mixture with an appropriate solvent (e.g., 90:10 Water:ACN) before injection into the LC-MS system.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during DMPA-Br derivatization workflows.

Diagram: Troubleshooting Logic Flow

This diagram outlines a systematic approach to diagnosing derivatization problems.

troubleshooting_flow start Problem: Low or No Derivatization Product q1 Is the Reagent (DMPA-Br) Degraded? start->q1 a1_yes High background, multiple reagent-related peaks. Prepare fresh reagent. q1->a1_yes Yes a1_no Reagent blank is clean. q1->a1_no No q2 Is the Reaction Environment Anhydrous? a1_no->q2 a2_yes Sample was thoroughly dried. q2->a2_yes Yes a2_no Reagent hydrolyzed to 4-(Dimethylamino)phenacyl alcohol. Dry sample/solvents rigorously. q2->a2_no No q3 Is the Reaction pH Correct? a2_yes->q3 a3_yes Base was added. q3->a3_yes Yes a3_no Analyte not deprotonated. Ensure catalyst/base is active and added correctly. q3->a3_no No q4 Are Interfering Substances Present? a3_yes->q4 a4_yes Matrix contains high levels of other nucleophiles (amines, thiols). Purify sample (e.g., SPE). q4->a4_yes Yes a4_no Consider reaction kinetics (Time/Temp). q4->a4_no No

Caption: A decision tree for troubleshooting low derivatization yield.

Q1: My derivatization yield is very low and inconsistent. What is the most likely cause?

A1: This is the most common issue and can stem from several factors, but the primary suspects are reagent degradation and the presence of water .

  • Reagent Integrity: 4-(Dimethylamino)phenacyl bromide is susceptible to hydrolysis. If stored improperly or exposed to atmospheric moisture, it will degrade.[5][6]

    • Troubleshooting:

      • Check the Reagent: Prepare a "reagent blank" (all components except the sample) and analyze it. If you see a significant peak corresponding to the hydrolyzed byproduct, 4-(Dimethylamino)phenacyl alcohol, your reagent stock is compromised.

      • Storage: Always store the solid reagent and stock solutions in a desiccator, protected from light, and at the recommended temperature (typically -20°C).[5] Aliquot stock solutions into smaller, single-use vials to minimize freeze-thaw cycles and moisture exposure.

  • Presence of Water: Water is a competing nucleophile that will react with DMPA-Br, consuming the reagent and preventing it from reacting with your analyte.[6]

    • Troubleshooting:

      • Drying: Ensure your sample extract is completely dry before adding the derivatization reagents. Use high-purity, anhydrous solvents (e.g., acetonitrile) for reconstitution and reagent preparation.

      • Glassware: Use clean, dry glassware and vials for the reaction.

Q2: Why is the reaction pH so important for derivatizing carboxylic acids?

A2: The reaction mechanism requires the carboxylic acid to be in its deprotonated, anionic form (R-COO⁻). This carboxylate is a strong nucleophile that can efficiently attack the DMPA-Br. If the pH is too low (acidic), the analyte will remain in its protonated form (R-COOH), which is a very poor nucleophile, and the reaction will not proceed.

  • Causality: A base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is added to the reaction mixture to deprotonate the carboxylic acid, thereby activating it for the reaction.

  • Optimization: The amount and type of base can be optimized. While TEA is common, for analytes sensitive to high pH, a weaker base or a buffered system might be necessary. Some protocols also use phase-transfer catalysts like crown ethers, which can complex with the counter-ion (e.g., potassium) of a carboxylate salt and increase its solubility and reactivity in organic solvents.[7][8][9][10]

Table 1: Common Catalysts and Reaction Conditions
Catalyst/Base SystemTypical SolventTemperatureKey Advantage
Triethylamine (TEA)Acetonitrile60-80°CSimple, effective for most standard applications.[11]
Diisopropylethylamine (DIEA)Acetonitrile, DMF60-70°CA non-nucleophilic base, reduces potential side reactions.
Potassium Carbonate + Crown EtherAcetonitrile50-70°CExcellent for generating carboxylate salts in situ.[9][10]
Q3: I see multiple derivatization products for a single analyte that has multiple functional groups. Is this normal?

A3: Yes, this is expected. DMPA-Br is not exclusively selective for carboxylic acids; it also reacts with other nucleophilic groups like thiols (e.g., cysteine) and amines (e.g., amino acids).[1][2][12]

  • Mechanism: An analyte like the amino acid cysteine has a carboxyl group, a thiol group, and a primary amine. Each of these can be derivatized by DMPA-Br. A primary amine can even react twice.[2][12] This will result in a mixture of products with different masses (M+1, M+2, M+3, etc., where M is the number of DmPA tags added).

  • Workflow:

    • Identify the Products: Predict the masses of the possible derivatized species and look for them in your mass spectrum.

    • Optimize for Consistency: For quantitative analysis, you must ensure the reaction goes to completion to form a single, fully derivatized product (e.g., the triply-labeled cysteine). This often requires optimizing the molar excess of the DMPA-Br reagent, reaction time, and temperature.

    • Select a Single Product Ion: For quantification, choose the most abundant and stable derivatized product and use its corresponding transition for your MRM (Multiple Reaction Monitoring) method.

Diagram: Derivatization of a Multifunctional Analyte (Cysteine)

reaction_mechanism cluster_reactants Reactants cluster_products Potential Products Cys Cysteine (contains -COOH, -SH, -NH2) P1 Singly-labeled Cysteine (e.g., on -COOH) Cys->P1 Derivatization DMPA DMPA-Br (Excess) DMPA->P1 P2 Doubly-labeled Cysteine (e.g., on -COOH and -SH) DMPA->P2 P3 Fully-labeled Cysteine (on all three sites) DMPA->P3 P1->P2 Further Derivatization P2->P3 Reaction Completion

Caption: DMPA-Br reacts with multiple sites on Cysteine.

Q4: I have high background noise in my chromatogram after derivatization. How can I reduce it?

A4: High background is often caused by excess, unreacted derivatization reagent or reagent byproducts.

  • Causes & Solutions:

    • Excess Reagent: While an excess of DMPA-Br is needed to drive the reaction to completion, too much can saturate the detector or suppress the ionization of your target analytes.

      • Solution: Optimize the molar ratio of reagent to analyte. Start with a 10-fold excess and adjust as needed.

    • Reagent Hydrolysis: As mentioned in Q1, hydrolyzed DMPA-Br creates background signals.

      • Solution: Use fresh, anhydrous reagents and solvents.

    • Lack of Quenching: Without a quenching step, the excess reagent can continue to react with trace components in your LC mobile phase or auto-sampler.

      • Solution: After the primary reaction, add a small molecule with a highly reactive nucleophile to consume the remaining DMPA-Br. Formic acid or a primary amine like glycine are effective quenching agents.

    • Incompatible Reagents: Some reaction components may not be compatible with mass spectrometry.[13]

      • Solution: Ensure catalysts and buffers are volatile. Avoid non-volatile salts if possible. If they must be used, a post-derivatization sample cleanup (e.g., Solid-Phase Extraction) may be required.

References

Technical Support Center: Enhancing Analyte Detection with 4-(Dimethylamino)phenacyl Bromide-13C2,d6

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Dimethylamino)phenacyl bromide-13C2,d6 (DMPB-13C2,d6). This document is designed for researchers, scientists, and drug development professionals utilizing this advanced derivatization agent to enhance the sensitivity of analyte detection in liquid chromatography-mass spectrometry (LC-MS). Here, we provide in-depth troubleshooting, field-proven protocols, and a foundational understanding of the underlying chemical principles to ensure the success and integrity of your analytical workflows.

Principle of Derivatization: The "Why" Behind DMPB

Many biologically significant molecules, such as carboxylic acids (e.g., fatty acids, TCA cycle intermediates) and thiols, exhibit poor ionization efficiency in positive-ion electrospray ionization (ESI) mass spectrometry.[1][2][3] Chemical derivatization with DMPB is a strategy to overcome this limitation.

Mechanism of Action: DMPB is an alkylating agent that reacts with nucleophilic functional groups, primarily the carboxylates and thiolates, via an SN2 reaction.[4] The key to its effectiveness is the introduction of a 4-(dimethylamino)phenacyl group. This moiety has two crucial features:

  • Permanent Positive Charge: The dimethylamino group has a high proton affinity, ensuring it is readily and permanently protonated, which dramatically enhances ionization efficiency in positive-ion ESI-MS.[5]

  • Charge Reversal: For analytes like carboxylic acids that are typically analyzed in negative-ion mode, this derivatization reverses the charge, moving the analysis to the more sensitive and often less noisy positive-ion mode.[3][5]

The stable isotope-labeled (SIL) internal standard, DMPB-13C2,d6, is the cornerstone of accurate quantification. It is chemically identical to the "light" reagent but has a distinct mass.[6] By adding a known amount of your analyte's corresponding SIL internal standard (or derivatizing your standards with the heavy reagent) at the beginning of sample preparation, it co-elutes and experiences the same extraction inefficiencies, matrix effects, and ionization suppression as your target analyte.[7][8] This ratiometric approach corrects for variations, ensuring high accuracy and precision.[6]

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for using DMPB derivatization in a quantitative LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis p1 Biological Sample (e.g., Plasma, Urine, Cell Lysate) p2 Add SIL-Internal Standard (Analyte-13C,d_n) p1->p2 p3 Protein Precipitation & Analyte Extraction p2->p3 d1 Dry Down Extract p3->d1 d2 Reconstitute in Reaction Buffer (e.g., ACN with Base Catalyst) d1->d2 d3 Add DMPB Reagent (Light or Heavy) d2->d3 d4 Incubate (e.g., 60°C for 30 min) d3->d4 d5 Quench Reaction (e.g., with Formic Acid) d4->d5 a1 Dilute for Injection d5->a1 a2 LC-MS/MS Analysis (Positive ESI Mode) a1->a2 a3 Data Processing (Calculate Analyte/IS Ratio) a2->a3

Caption: General workflow for DMPB derivatization.

Frequently Asked Questions (FAQs)

Q1: What is 4-(Dimethylamino)phenacyl bromide (DMPB) and why is it used? A1: DMPB is a chemical derivatization reagent used to improve the detection of molecules that ionize poorly in mass spectrometry.[1][2] It works by attaching a permanently charged chemical tag to analytes, which significantly boosts their signal during LC-MS analysis, particularly in positive electrospray ionization (ESI) mode.[3][5]

Q2: What is the purpose of the 13C2,d6 isotopic label? A2: The 13C2,d6 version of DMPB serves as a component of a stable isotope-labeled internal standard (SIL-IS).[7] In quantitative analysis, a known amount of a SIL-IS, which is chemically identical to the analyte but heavier, is added to each sample.[6] This allows the mass spectrometer to distinguish between the analyte and the standard. By comparing the signal ratio of the analyte to the SIL-IS, variations from sample preparation, matrix effects, and instrument response can be accurately corrected, which is essential for reliable quantification.[8]

Q3: What types of analytes can be derivatized with DMPB? A3: DMPB primarily reacts with nucleophilic functional groups. It is highly effective for compounds containing:

  • Carboxylic acids (e.g., short- and long-chain fatty acids, Krebs cycle intermediates)[1][5][9]

  • Thiols (e.g., cysteine, glutathione)[1][4]

  • Amines (primary and secondary)[1][4]

  • Phenols

Q4: What are the storage and handling requirements for DMPB reagents? A4: Phenacyl bromides are lachrymators (tear-inducing agents) and should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] They are also sensitive to moisture and light. Store the solid reagent tightly sealed at the recommended temperature (typically -20°C), protected from light. Solutions of DMPB should be prepared fresh before use, as they can hydrolyze over time, reducing their reactivity.

Troubleshooting Guide

This section addresses common issues encountered during DMPB derivatization workflows.

Problem 1: Low or No Derivatization Yield

Q: I am seeing a very weak or non-existent signal for my derivatized analyte, but I see a strong signal for the underivatized form. What is going wrong?

A: This is the most common issue and typically points to suboptimal reaction conditions. The derivatization is a chemical reaction, and its success depends on several factors.[11]

  • Potential Cause 1: Incorrect pH.

    • Explanation: The SN2 reaction requires a deprotonated nucleophile (e.g., R-COO⁻, R-S⁻). If the reaction medium is too acidic, the carboxylic acid or thiol will remain protonated (R-COOH, R-SH) and will not react with the DMPB.

    • Solution: Ensure the reaction is performed under mild basic conditions. This is typically achieved by adding a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture. The optimal pH is generally between 8 and 10.

  • Potential Cause 2: Reagent Degradation.

    • Explanation: DMPB is susceptible to hydrolysis, especially when exposed to moisture in the air or in wet solvents. Water can react with the DMPB, consuming the reagent and preventing it from reacting with your analyte.

    • Solution: Use anhydrous (dry) solvents like acetonitrile (ACN) or acetone for the reaction. Always prepare the DMPB solution fresh before each experiment. Ensure the solid reagent is stored properly in a desiccator.

  • Potential Cause 3: Insufficient Reaction Time or Temperature.

    • Explanation: Like most chemical reactions, this derivatization requires energy and time to proceed to completion.

    • Solution: The reaction is typically performed at an elevated temperature, often between 40°C and 70°C.[12] A common starting point is 60°C for 30-60 minutes. If the yield is low, consider increasing the incubation time or temperature modestly. You can optimize this using a time-course or temperature-gradient experiment.

  • Potential Cause 4: Interfering Matrix Components.

    • Explanation: Other nucleophiles in your sample extract (e.g., primary/secondary amines, other organic acids) can compete with your analyte for the DMPB reagent.

    • Solution: Ensure you are using a sufficient molar excess of the DMPB reagent relative to the total concentration of reactive species in your sample. A 5- to 10-fold molar excess is a good starting point. If the matrix is particularly complex, a sample cleanup step (e.g., Solid Phase Extraction - SPE) prior to derivatization may be necessary.

Troubleshooting Flowchart: Low Derivatization Yield

G start Low Derivatization Yield check_reagent Are DMPB solutions prepared fresh? start->check_reagent check_solvent Are you using anhydrous solvents? check_reagent->check_solvent Yes reprepare Action: Prepare fresh DMPB solution. check_reagent->reprepare No check_ph Is a base catalyst (e.g., DIPEA) included? check_solvent->check_ph Yes use_dry Action: Use fresh, anhydrous solvents. check_solvent->use_dry No check_conditions Review reaction time and temperature. check_ph->check_conditions Yes add_base Action: Add base catalyst to achieve pH 8-10. check_ph->add_base No check_excess Is DMPB in sufficient molar excess? check_conditions->check_excess Yes optimize_cond Action: Increase time/temp (e.g., 60°C for 60 min). check_conditions->optimize_cond No increase_reagent Action: Increase DMPB concentration (e.g., 10x). check_excess->increase_reagent No end Yield Improved check_excess->end Yes reprepare->check_solvent use_dry->check_ph add_base->check_conditions optimize_cond->check_excess increase_reagent->end

Caption: A decision tree for troubleshooting low derivatization yield.

Problem 2: High Background Noise or Multiple Side Products

Q: My chromatogram shows a very high baseline, or I see many unexpected peaks after the reaction. What is happening?

A: This usually indicates an excess of the derivatizing reagent or its byproducts interfering with the analysis.

  • Potential Cause 1: Excess DMPB Reagent.

    • Explanation: Unreacted DMPB and its hydrolysis product (4-(dimethylamino)phenacyl alcohol) can create significant background signals in the mass spectrometer, suppressing the signal of your analyte of interest.

    • Solution: After the reaction is complete, quench it by adding a small amount of an acid, like formic acid. This will protonate the base catalyst and stop the reaction. More importantly, it ensures the sample is ready for reversed-phase chromatography. You can also optimize the concentration of DMPB to use the minimum amount necessary for complete derivatization, thereby reducing the excess.

  • Potential Cause 2: Reaction with Buffer or Solvent Impurities.

    • Explanation: If your buffers or solvents contain nucleophilic impurities (e.g., amines in low-grade acetonitrile), the DMPB can react with them, creating a forest of small, unwanted derivatized peaks.

    • Solution: Use high-purity, LC-MS grade solvents and reagents for all steps of the process. Always run a "reagent blank" (a sample containing only the reaction solvent and DMPB, with no analyte) to identify peaks originating from the derivatization process itself.

Problem 3: Poor Reproducibility (%RSD is high)

Q: My analyte/internal standard peak area ratio is inconsistent across my calibration curve and QC samples. How can I improve precision?

A: Poor reproducibility in a SIL-IS workflow often points to inconsistencies in the sample handling and derivatization steps.[6]

  • Potential Cause 1: Inconsistent Reaction Conditions.

    • Explanation: If the reaction does not proceed to completion and the reaction time or temperature varies between samples, the final amount of derivatized product will also vary, leading to poor precision.

    • Solution: Use a temperature-controlled incubator or heating block to ensure all samples are heated uniformly. Use a precise timer for the incubation step. Ensure all reagents are added and mixed consistently across all wells or vials. Automation can significantly improve this.[13]

  • Potential Cause 2: Inaccurate Pipetting.

    • Explanation: The accuracy of a SIL-IS method depends entirely on adding the exact same amount of the internal standard to every sample and standard. Small errors in pipetting the IS solution will directly translate into errors in the final calculated concentration.

    • Solution: Use calibrated pipettes and proper pipetting technique. Prepare the internal standard spiking solution at a concentration that allows you to pipette a volume large enough to minimize error (e.g., >10 µL).

  • Potential Cause 3: Sample Stability Issues.

    • Explanation: The derivatized product may not be stable over long periods in the autosampler.[5]

    • Solution: Analyze samples as soon as possible after derivatization. If storage is necessary, perform a stability study by re-injecting a sample after 4, 8, and 24 hours at autosampler temperature to see if the analyte/IS ratio changes over time. If instability is observed, derivatize samples in smaller batches.

Experimental Protocol & Data

General Protocol for Derivatization of Carboxylic Acids in Plasma

This protocol is a starting point and should be optimized for your specific analyte and matrix.

  • Sample Preparation:

    • To 50 µL of plasma sample, standard, or QC, add 10 µL of the SIL internal standard working solution.

    • Add 200 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube or well plate.

  • Derivatization:

    • Dry the supernatant completely under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 50 µL of a solution containing 10 mg/mL DMPB and 5 µL/mL DIPEA in anhydrous acetonitrile.

    • Seal the plate/vials and vortex thoroughly.

    • Incubate at 60°C for 45 minutes.

  • Final Preparation & Analysis:

    • After incubation, cool the samples to room temperature.

    • Add 50 µL of a solution of 0.2% formic acid in water to quench the reaction.

    • Centrifuge to pellet any precipitate.

    • Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.

Table 1: Typical Reaction Conditions & Mass Shifts
Analyte ClassFunctional GroupTypical CatalystTemp. (°C)Time (min)Mass Shift (DMPB)
Carboxylic AcidR-COOHDIPEA, TEA60 - 7030 - 60+178.1 Da
ThiolR-SHDIPEA, TEA40 - 6020 - 45+178.1 Da
PhenolAr-OHK₂CO₃, DIPEA50 - 6030 - 60+178.1 Da
Primary AmineR-NH₂DIPEA, TEA60 - 7045 - 75+356.2 Da (Di-alkylation)

Note: The mass shift is for the monoisotopic mass of the added 4-(dimethylamino)phenacyl moiety, C₁₀H₁₂NO. The corresponding shift for DMPB-13C2,d6 will be higher.*

References

Minimizing side reactions during 4-(Dimethylamino)phenacyl bromide-13C2,d6 labeling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Dimethylamino)phenacyl bromide (DMPA-Br)-¹³C₂,d₆ labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to minimize side reactions and achieve robust and reliable results in your isotopic labeling experiments.

Introduction: The Power and Pitfalls of DMPA-Br Labeling

4-(Dimethylamino)phenacyl bromide (DMPA-Br) is a highly effective derivatization reagent for enhancing the detection of carboxylic acid-containing molecules in mass spectrometry-based analyses. The incorporation of a stable isotope tag, such as in 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆, allows for accurate quantification using isotope dilution methods. However, the reactivity of the α-bromoketone functional group is not entirely specific to carboxylic acids. This lack of absolute specificity can lead to side reactions with other nucleophilic functional groups present in complex biological samples, primarily amines and thiols. Understanding and mitigating these side reactions is critical for generating high-quality, unambiguous data.

This guide will walk you through the most common challenges encountered during DMPA-Br-¹³C₂,d₆ labeling and provide you with the knowledge and tools to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing multiple labeled peaks for a single analyte that contains an amine or thiol group. What is happening?

A1: The primary cause of multiple peaks for a single amine or thiol-containing analyte is over-labeling and reaction with multiple functional groups. DMPA-Br is not exclusively reactive towards carboxylic acids; it readily reacts with other nucleophilic groups like primary amines, secondary amines, and thiols.[1][2][3][4]

Understanding the Side Reactions:

  • Primary Amines: Can react with two molecules of DMPA-Br.

  • Secondary Amines: Can react with one molecule of DMPA-Br.

  • Thiols: Can react with one molecule of DMPA-Br.

  • Carboxylic Acids: React with one molecule of DMPA-Br to form an ester linkage.

This means an analyte with both a carboxylic acid and a primary amine (like an amino acid) can potentially be labeled with up to three DMPA-Br-¹³C₂,d₆ molecules.

Troubleshooting Steps:

  • Confirm the Identity of the Peaks: Calculate the expected mass-to-charge (m/z) ratios for your analyte labeled with one, two, and three DMPA-Br-¹³C₂,d₆ moieties. This will help you to identify the different labeled species in your mass spectrum.

  • Optimize Reaction pH: The reactivity of different functional groups is highly pH-dependent. Carboxylic acids are best derivatized under slightly basic conditions which deprotonate the carboxyl group to the more nucleophilic carboxylate. However, very high pH will also increase the nucleophilicity of amines, promoting the side reactions.

    • Recommendation: Start with a reaction pH around 8-9. You may need to perform a pH optimization study for your specific analytes.

  • Control Reagent Stoichiometry: An excess of the labeling reagent will drive the reaction to completion for the carboxylic acid but will also increase the likelihood of labeling less reactive sites and causing over-labeling of amines.

    • Recommendation: Begin with a 2-5 fold molar excess of DMPA-Br-¹³C₂,d₆ over your analyte. If you still observe significant side products, try reducing the excess.

  • Adjust Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to favor the more reactive sites.

    • Recommendation: Start with a reaction time of 60 minutes at 60°C. If over-labeling is an issue, try reducing the time to 30 minutes or lowering the temperature to 40-50°C.

Q2: My labeling efficiency is low, and I have a large amount of unreacted analyte.

A2: Low labeling efficiency is a common problem that can stem from several factors, including suboptimal reaction conditions, reagent degradation, or the presence of interfering substances.

Troubleshooting Workflow:

G start Low Labeling Efficiency reagent Check Reagent Quality & Storage start->reagent conditions Optimize Reaction Conditions reagent->conditions Reagent is OK complete Problem Resolved reagent->complete Fresh Reagent Solves Issue matrix Assess Sample Matrix Effects conditions->matrix Conditions Optimized conditions->complete New Conditions Work purification Improve Post-Reaction Cleanup matrix->purification Matrix Effects Ruled Out matrix->complete Sample Cleanup Helps purification->complete

Caption: Troubleshooting workflow for low labeling efficiency.

Detailed Troubleshooting Steps:

  • Reagent Quality and Storage: DMPA-Br is sensitive to moisture and light. Improper storage can lead to degradation and loss of reactivity.

    • Recommendation: Store DMPA-Br-¹³C₂,d₆ desiccated at 2-8°C and protected from light.[5] Always prepare fresh solutions of the reagent immediately before use.

  • Reaction Conditions:

    • pH: Ensure the reaction buffer is at the optimal pH to deprotonate the carboxylic acid, making it a better nucleophile. As mentioned in Q1, a pH of 8-9 is a good starting point.

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to reagent degradation. Ensure your reaction temperature is appropriate and well-controlled.

    • Solvent: The reaction is typically performed in an aprotic organic solvent like acetonitrile. The presence of water can hydrolyze the DMPA-Br reagent.[6]

  • Sample Matrix Effects: Complex biological matrices can contain components that interfere with the labeling reaction.

    • Recommendation: If possible, perform a sample cleanup step (e.g., solid-phase extraction) prior to derivatization to remove interfering substances.

  • Presence of Competing Nucleophiles: As detailed in Q1, other nucleophiles in your sample will compete for the labeling reagent. If your sample has a high concentration of amines or thiols, you may need to increase the molar excess of DMPA-Br-¹³C₂,d₆.

Q3: I see a significant peak corresponding to hydrolyzed DMPA-Br in my chromatogram. How can I reduce this?

A3: The presence of a large hydrolysis byproduct peak (4-(Dimethylamino)phenacyl alcohol) is usually due to water in the reaction mixture.

Minimizing Hydrolysis:

  • Anhydrous Conditions: Use anhydrous solvents and take care to minimize the exposure of your reagents and reaction mixture to atmospheric moisture.[6]

  • Reagent Handling: Open and handle the DMPA-Br-¹³C₂,d₆ reagent in a dry environment (e.g., a glove box or under a stream of inert gas) if possible.

  • Quenching the Reaction: After the desired reaction time, quench the reaction to consume any remaining unreacted DMPA-Br. This will prevent further reaction and hydrolysis during sample workup and analysis.

    • Recommended Quenching Agent: A common strategy is to add a small amount of a strong nucleophile that will react quickly with the remaining DMPA-Br. A solution of an amine-containing compound like glycine or Tris can be effective.

Experimental Protocols

Standard Protocol for DMPA-Br-¹³C₂,d₆ Labeling of Carboxylic Acids

This protocol provides a general starting point. Optimization may be required for specific applications.

  • Sample Preparation:

    • Dissolve or dilute your sample containing the carboxylic acid analyte in anhydrous acetonitrile.

  • Reagent Preparation (Prepare Fresh):

    • Prepare a 10 mg/mL solution of DMPA-Br-¹³C₂,d₆ in anhydrous acetonitrile.

    • Prepare a 1 M solution of a suitable base catalyst, such as triethylamine or N,N-diisopropylethylamine (DIPEA), in anhydrous acetonitrile.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine:

      • 50 µL of your sample.

      • 10 µL of the base catalyst solution.

      • 20 µL of the DMPA-Br-¹³C₂,d₆ solution.

    • Vortex briefly to mix.

    • Incubate at 60°C for 60 minutes.

  • Quenching:

    • Cool the reaction mixture to room temperature.

    • Add 10 µL of a 1 M glycine solution to quench the reaction.

    • Vortex and let stand for 15 minutes at room temperature.

  • Sample Analysis:

    • The sample is now ready for dilution and analysis by LC-MS.

Purification Protocol: Removing Amine and Thiol Labeled Byproducts

If side reactions with amines and thiols are significant, a post-derivatization cleanup may be necessary. Solid-phase extraction (SPE) is a common and effective method.

  • SPE Cartridge Selection: Choose an SPE cartridge with a stationary phase that can differentiate between the desired ester-linked product and the amine/thiol-linked byproducts. A normal-phase sorbent (e.g., silica) or a mixed-mode cation exchange sorbent can be effective.

  • General SPE Protocol (Silica Cartridge):

    • Conditioning: Condition the silica SPE cartridge with a non-polar solvent (e.g., hexane), followed by a slightly more polar solvent (e.g., dichloromethane).

    • Loading: Load the quenched reaction mixture onto the cartridge.

    • Washing: Wash the cartridge with a non-polar solvent to elute non-polar impurities. A second wash with a solvent of intermediate polarity may be used to elute the desired ester product while retaining the more polar amine-labeled byproducts.

    • Elution: Elute the amine-labeled byproducts with a polar solvent (e.g., methanol with a small amount of acetic acid).

    • Fraction Analysis: Collect and analyze the different fractions by LC-MS to determine the optimal separation conditions.

Data Presentation

Table 1: Common Adducts and Mass Shifts with DMPA-Br-¹³C₂,d₆

Reacting Functional GroupNumber of DMPA-Br-¹³C₂,d₆ MoleculesMass Shift (Da)
Carboxylic Acid1+248.18
Primary Amine1+248.18
2+496.36
Secondary Amine1+248.18
Thiol1+248.18
Water (Hydrolysis)1+185.13 (Forms alcohol)

Note: The exact mass of the DMPA-Br-¹³C₂,d₆ reagent should be confirmed from the certificate of analysis provided by the supplier.

Visualizations

G cluster_0 Analyte Functional Groups cluster_1 Labeled Products COOH Carboxylic Acid (-COOH) Ester Desired Product (Ester) COOH->Ester NH2 Primary Amine (-NH2) Amine_mono Side Product (Mono-labeled Amine) NH2->Amine_mono Amine_di Side Product (Di-labeled Amine) NH2->Amine_di SH Thiol (-SH) Thioether Side Product (Thioether) SH->Thioether DMPA DMPA-Br-¹³C₂,d₆ DMPA->COOH Forms Ester DMPA->NH2 Reacts with DMPA->SH Forms Thioether

Caption: Reaction pathways of DMPA-Br with different functional groups.

References

Technical Support Center: 4-(Dimethylamino)phenacyl bromide-13C2,d6 Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Dimethylamino)phenacyl bromide-13C2,d6 (DmPABr-13C2,d6). This resource is designed for researchers, scientists, and drug development professionals utilizing this isotope-coded derivatization reagent for sensitive and quantitative analysis by mass spectrometry. This guide provides in-depth answers to common questions and troubleshooting advice, focusing specifically on the critical role of pH in achieving successful and reproducible derivatization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of DmPABr derivatization and why is it used?

Answer: 4-(Dimethylamino)phenacyl bromide (DmPABr) is a chemical derivatization reagent used to enhance the analytical properties of specific molecules for liquid chromatography-mass spectrometry (LC-MS) analysis. The heavy isotope-labeled version, DmPABr-13C2,d6, is employed in isotope-coded derivatization (ICD) workflows. This allows for the creation of stable isotope-labeled internal standards for precise and accurate quantification.[1][2]

The core reaction mechanism is a nucleophilic substitution (SN2) reaction.[3][4] The electrophilic benzylic carbon of the phenacyl bromide is attacked by a nucleophilic functional group on the target analyte. This results in the displacement of the bromide ion and the formation of a stable covalent bond, attaching the dimethylaminophenacyl (DmPA) tag to the analyte.

The primary benefits of this derivatization are:

  • Enhanced MS Sensitivity: The DmPA tag contains a tertiary amine group, which is readily protonated. This significantly improves ionization efficiency in positive electrospray ionization mode (+ESI), leading to substantial gains in detection sensitivity.[5]

  • Improved Chromatographic Retention: Many target analytes, such as small organic acids, are highly polar and exhibit poor retention on common reversed-phase (RP) columns. The hydrophobic DmPA tag increases the overall hydrophobicity of the derivative, improving chromatographic retention and separation.[6]

  • Broad Analyte Coverage: DmPABr effectively targets several important nucleophilic functional groups, including carboxylic acids, primary and secondary amines, and thiols, allowing for broad coverage of the metabolome in a single analysis.[1][2]

Q2: Why is pH the most critical parameter for DmPABr derivatization?

Answer: The pH of the reaction medium directly controls the nucleophilicity of the target functional groups. For the SN2 reaction to occur efficiently, the target functional group must be in its deprotonated, nucleophilic state.

  • Carboxylic Acids (-COOH): A carboxylic acid is a poor nucleophile. It must be deprotonated to its conjugate base, the carboxylate anion (-COO⁻), to become a strong nucleophile. This requires the reaction pH to be significantly higher than the pKa of the acid (typically pKa 4-5).

  • Thiols (-SH): Similar to acids, thiols must be converted to the more nucleophilic thiolate anion (-S⁻). This occurs at a pH above the thiol's pKa (typically pKa 8-10).

  • Amines (-NH₂): At acidic pH, amines are protonated to form ammonium ions (-NH₃⁺), which are not nucleophilic. A basic pH is required to ensure the amine is in its neutral, free-base form, which possesses a lone pair of electrons capable of nucleophilic attack.

Therefore, maintaining an optimal basic pH is essential to activate the target analytes for reaction. An incorrect pH is the most common cause of incomplete derivatization or reaction failure.

Q3: What happens if the pH is too low or too high?

Answer: The pH of the reaction is a delicate balance. Deviation from the optimal range can lead to several problems:

  • If the pH is too low (acidic or neutral):

    • Primary Issue: Incomplete or no derivatization. Carboxylic acids and thiols will remain protonated and non-nucleophilic. Amines may be partially or fully protonated, drastically reducing their reactivity. The result is extremely low product yield and poor analytical sensitivity.

  • If the pH is too high (strongly alkaline):

    • Primary Issue: Reagent degradation. The DmPABr reagent itself can be degraded through hydrolysis at a high concentration of hydroxide ions. This side reaction consumes the reagent, reducing the amount available to react with the target analytes and leading to lower-than-expected derivatization yields.

    • Secondary Issue: Potential for side reactions with other sample matrix components.

The optimal pH is therefore a compromise: basic enough to ensure complete deprotonation of the analytes but not so basic as to cause significant degradation of the DmPABr reagent. For most applications, a pH between 8 and 10 is considered optimal.[4]

Troubleshooting Guide

Problem 1: Low or No Derivatization Yield

You observe very small or no product peaks for your derivatized analytes in your LC-MS analysis.

Caption: Troubleshooting flowchart for low derivatization yield.

Problem 2: Poor Reproducibility (High %RSD between replicates)

Your derivatization yield is inconsistent across different samples or replicate preparations.

  • Root Cause Analysis: Poor reproducibility is very often linked to inconsistent pH. Small variations in sample matrix (e.g., different buffer salts, varying concentrations of acidic metabolites) can alter the final pH of the reaction mixture if the buffering capacity is insufficient.

  • Solution:

    • Use a Robust Buffer: Instead of simply adding a base, perform the reaction in a well-buffered system (e.g., a borate or carbonate buffer at pH 9-10).

    • Verify pH Post-Mixing: For a new sample type, it is good practice to prepare a test reaction and measure the final pH after all components (sample, solvent, base, reagent) have been added to ensure it is within the optimal range.

    • Homogenize Samples: Ensure that your initial samples are fully homogenous before aliquoting for derivatization.

Quantitative Data & Key Parameters

The table below summarizes the critical pH-dependent states for target functional groups.

Functional GroupInactive State (Low pH)Active Nucleophilic State (High pH)Typical pKaRecommended pH Range
Carboxylic Acid R-COOH (Neutral)R-COO⁻ (Anion)~3 - 58.0 - 10.0
Thiol R-SH (Neutral)R-S⁻ (Anion)~8 - 109.5 - 10.5
Primary/Secondary Amine R-NH₃⁺ / R₂-NH₂⁺ (Cation)R-NH₂ / R₂-NH (Neutral)~9 - 118.5 - 10.5

Experimental Protocol: Derivatization of Carboxylic Acids in a Biological Extract

This protocol provides a general framework. It must be optimized and validated for specific applications and matrices.

1. Reagent Preparation:

  • Derivatization Reagent: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. Note: This solution should be prepared fresh daily and protected from light.
  • Base/Buffer Solution: Prepare a 500 mM solution of triethanolamine (TEOA) in acetonitrile/water (1:1, v/v). This will serve as the catalyst and buffering agent.

2. Sample Preparation:

  • Lyophilize 50 µL of your aqueous sample extract (e.g., deproteinized plasma, cell lysate) to complete dryness in a microcentrifuge tube. Ensuring the sample is dry is critical as water can affect reaction efficiency.

3. Derivatization Reaction:

  • To the dried sample, add 50 µL of the TEOA base/buffer solution. Vortex for 30 seconds to reconstitute the sample and establish the basic pH.
  • Add 25 µL of the 10 mg/mL DmPABr-13C2,d6 reagent solution. The molar excess of the reagent should be at least 10-fold higher than the expected total concentration of reactive analytes.
  • Vortex the mixture thoroughly for 1 minute.
  • Incubate the reaction at 60°C for 45 minutes in a heating block.

4. Reaction Quenching and Sample Dilution:

  • After incubation, cool the samples to room temperature.
  • Add 10 µL of 1% formic acid in water to quench the reaction by neutralizing the excess base. This stops the derivatization and stabilizes the derivatives.
  • Add 415 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to dilute the sample to a final volume of 500 µL.
  • Vortex, centrifuge to pellet any precipitates, and transfer the supernatant to an autosampler vial for LC-MS analysis.

Caption: Standard workflow for DmPABr derivatization.

References

Removal of excess 4-(Dimethylamino)phenacyl bromide-13C2,d6 reagent

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Efficient Removal of Excess 4-(Dimethylamino)phenacyl Bromide-13C2,d6 Reagent

Welcome to the Technical Support Center. This guide, prepared by our senior application scientists, provides in-depth troubleshooting and procedural guidance for researchers, scientists, and drug development professionals utilizing this compound (DmPABr-13C2,d6) as a derivatization reagent. We understand that complete removal of the excess reagent is critical for achieving high-quality, reproducible results in sensitive downstream analyses such as LC-MS/MS. This document offers field-proven insights and detailed protocols to address common challenges encountered during the post-derivatization cleanup phase of your workflow.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess DmPABr-13C2,d6 reagent after derivatization?

Excess DmPABr-13C2,d6 reagent can interfere with downstream analysis in several ways. In liquid chromatography-mass spectrometry (LC-MS), it can cause ion suppression, leading to reduced sensitivity for your derivatized analytes. The unreacted reagent can also co-elute with analytes of interest, causing signal overlap and complicating data interpretation. Furthermore, high concentrations of the reagent can contaminate the LC column and the MS ion source, leading to increased background noise and instrument downtime.

Q2: What are the primary methods for removing unreacted DmPABr-13C2,d6?

The two most effective and commonly used methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between these methods depends on the specific properties of your derivatized analytes, the sample matrix, and your desired level of cleanup.

Q3: Can I quench the reaction before cleanup? What should I use?

Yes, quenching the reaction is a highly recommended step to consume any remaining reactive DmPABr-13C2,d6. A suitable quenching agent should be a nucleophile that reacts efficiently with the α-haloketone functionality of the reagent but does not interfere with the analysis of your derivatized analytes. While specific quenching protocols for DmPABr are not extensively published, tertiary amines like triethanolamine are good candidates. Triethanolamine has been used as a component in the reaction buffer for DmPABr derivatization, suggesting its compatibility with the reaction components.[1][2][3][4]

Q4: I'm seeing unexpected peaks in my chromatogram after cleanup. What could they be?

Unexpected peaks could be due to several factors, including incomplete removal of the excess reagent, degradation of the DmPABr-13C2,d6, or side reactions with components in your sample matrix. The primary degradation pathway for DmPABr is likely hydrolysis of the bromine atom to form 4-(dimethylamino)phenacyl alcohol. It is also possible for the reagent to react with trace nucleophiles in your solvents or sample matrix.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of derivatized analyte after LLE. The derivatized analyte has some solubility in the aqueous phase.- Increase the polarity of the aqueous phase by adding salt (salting out).- Perform multiple extractions with fresh organic solvent.
The derivatized analyte is partially soluble in the washing solvent.- Use a less polar washing solvent (e.g., a higher ratio of hexane to ethyl acetate).- Minimize the volume of the washing solvent.
Incomplete removal of excess reagent with LLE. The reagent has some solubility in the aqueous phase.- Increase the number of aqueous washes.- Use a less polar organic extraction solvent to minimize co-extraction of the polar derivatized analyte.
Low recovery of derivatized analyte after SPE. The analyte is being eluted during the washing step.- Use a weaker (more polar) wash solvent. Test different percentages of organic solvent in the wash solution.
The analyte is not being eluted from the SPE sorbent.- Use a stronger (less polar) elution solvent. Increase the percentage of organic solvent in the elution buffer.- Try a different elution solvent altogether (e.g., methanol instead of acetonitrile).
Excess reagent is co-eluting with the analyte after SPE. The elution solvent is too strong, causing the reagent to elute with the analyte.- Use a gradient elution, starting with a weaker solvent to elute the analyte and then increasing the solvent strength to elute the more strongly retained reagent.- Optimize the wash step to remove more of the reagent before elution.
High background noise in MS after cleanup. Residual reagent or byproducts are still present.- Implement a quenching step before cleanup.- Optimize the LLE or SPE protocol for more efficient removal.- Consider using a combination of LLE and SPE for very complex samples.

Experimental Protocols

Protocol 1: Quenching the Derivatization Reaction

This optional but recommended step is performed after the derivatization is complete and before initiating the cleanup procedure.

Rationale: Quenching the reaction deactivates the highly reactive DmPABr-13C2,d6, preventing further reactions during the cleanup and analysis stages. Triethanolamine is a tertiary amine that can act as a nucleophile to displace the bromide from the reagent, forming a stable, charged adduct that is more easily removed in the subsequent extraction steps.

Materials:

  • Triethanolamine solution (e.g., 1 M in water or a compatible organic solvent)

Procedure:

  • After the recommended derivatization time has elapsed, add an equimolar or slight excess of the triethanolamine solution to the reaction mixture relative to the initial amount of DmPABr-13C2,d6 used.

  • Vortex the mixture and incubate at room temperature for 15-30 minutes to ensure complete reaction.

  • Proceed immediately to the Liquid-Liquid Extraction or Solid-Phase Extraction cleanup protocol.

Protocol 2: Removal of Excess Reagent by Liquid-Liquid Extraction (LLE)

This method is based on the differential solubility of the relatively non-polar DmPABr-13C2,d6 reagent and the more polar derivatized analytes between two immiscible liquid phases.[2][5][6] Phenacyl bromides are known to be sparingly soluble in water and petroleum ether, which forms the basis of this separation.

Rationale: LLE is a rapid and cost-effective method for removing the bulk of the excess reagent. By choosing appropriate organic and aqueous phases, the non-polar DmPABr-13C2,d6 can be partitioned into a non-polar organic phase, while the derivatized analytes (which now carry the polar dimethylamino group) will have a higher affinity for a slightly more polar organic phase, and polar impurities will remain in the aqueous phase.

Materials:

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To the quenched reaction mixture, add an equal volume of ethyl acetate and vortex thoroughly.

  • Add an equal volume of deionized water and vortex for 1-2 minutes.

  • Centrifuge to separate the phases.

  • Carefully collect the upper organic layer (ethyl acetate).

  • Wash the organic layer by adding an equal volume of deionized water, vortexing, and separating the phases. Repeat this washing step 2-3 times.

  • To remove any remaining water-soluble impurities, wash the organic layer with an equal volume of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter or decant the dried organic phase and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for your analytical method.

Workflow for Liquid-Liquid Extraction

LLE_Workflow start Quenched Reaction Mixture add_etac Add Ethyl Acetate & Water start->add_etac vortex_centrifuge1 Vortex & Centrifuge add_etac->vortex_centrifuge1 collect_org Collect Organic Layer vortex_centrifuge1->collect_org wash_water Wash with Water (2-3x) collect_org->wash_water wash_brine Wash with Brine wash_water->wash_brine dry_evaporate Dry & Evaporate wash_brine->dry_evaporate reconstitute Reconstitute for Analysis dry_evaporate->reconstitute

Caption: General workflow for LLE cleanup.

Protocol 3: Removal of Excess Reagent by Solid-Phase Extraction (SPE)

SPE offers a more controlled and potentially more efficient cleanup compared to LLE.[1][7] For the non-polar DmPABr-13C2,d6 reagent and the derivatized analytes (which are also relatively non-polar), a reversed-phase SPE sorbent is recommended.[8][9][10]

Rationale: In reversed-phase SPE, both the excess reagent and the derivatized analytes will be retained on the non-polar sorbent from the aqueous sample matrix. A carefully selected wash solvent will remove polar impurities without eluting the compounds of interest. Finally, an elution solvent is used to recover the derivatized analytes. By using a gradient of solvent strength, it is possible to selectively elute the derivatized analytes before the more strongly retained, non-polar excess reagent.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18)

  • Methanol or Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Conditioning: Condition the C18 SPE cartridge with 1-2 cartridge volumes of methanol or acetonitrile, followed by 1-2 cartridge volumes of deionized water. Do not allow the sorbent bed to dry.

  • Loading: Load the quenched reaction mixture (diluted with water if necessary to ensure binding) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1-2 cartridge volumes of a weak solvent mixture (e.g., 5-10% methanol or acetonitrile in water) to remove polar impurities.

  • Elution: Elute the derivatized analytes with 1-2 cartridge volumes of a stronger solvent mixture (e.g., 70-80% methanol or acetonitrile in water). This step should be optimized to elute the analytes while leaving the majority of the excess reagent on the cartridge.

  • Reagent Stripping (Optional): If necessary, the excess reagent can be stripped from the cartridge with a very strong solvent (e.g., 100% acetonitrile or a more non-polar solvent like ethyl acetate) and discarded.

  • Drying and Reconstitution: Evaporate the elution fraction to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for your analytical method.

Workflow for Solid-Phase Extraction

SPE_Workflow start Quenched Reaction Mixture condition Condition SPE Cartridge start->condition load Load Sample condition->load wash Wash Polar Impurities load->wash elute Elute Derivatized Analytes wash->elute dry Dry & Reconstitute elute->dry

Caption: General workflow for SPE cleanup.

References

Validation & Comparative

A Senior Application Scientist's Guide to Derivatization Reagents for Carboxylic Acid Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of carboxylic acids and other polar metabolites by liquid chromatography-mass spectrometry (LC-MS) is a frequent analytical challenge. The inherent properties of these molecules, such as high polarity and poor ionization efficiency in commonly used reversed-phase LC-MS systems, often necessitate chemical derivatization. This guide provides an in-depth comparison of 4-(Dimethylamino)phenacyl bromide-13C2,d6 (DmPABr-13C2,d6) with other prominent derivatization reagents. We will delve into the mechanistic underpinnings of these reagents, present comparative performance data, and provide detailed experimental protocols to empower you to make informed decisions for your analytical workflows.

The Rationale for Derivatization in LC-MS-based Metabolomics

Many biologically significant small molecules, including carboxylic acids, amino acids, and thiols, are poorly retained on conventional reversed-phase liquid chromatography columns and exhibit suboptimal ionization efficiency, particularly in positive ion mode electrospray ionization (ESI). Chemical derivatization addresses these challenges by modifying the analyte to:

  • Enhance Lipophilicity: Increasing retention on reversed-phase columns, leading to better chromatographic separation from interfering matrix components.

  • Improve Ionization Efficiency: Introducing a readily ionizable moiety, such as a tertiary amine, to significantly boost the signal intensity in the mass spectrometer.

  • Enable Isotope-Coded Derivatization (ICD): The use of isotopically labeled derivatization reagents allows for the creation of ideal internal standards for every analyte, correcting for matrix effects and variations in sample preparation and instrument response. This greatly improves the accuracy and precision of quantification.[1][2]

In Focus: this compound (DmPABr-13C2,d6)

4-(Dimethylamino)phenacyl bromide (DmPABr) is a versatile derivatization reagent that reacts with a broad range of functional groups, including carboxylic acids, primary and secondary amines, and thiols.[3][4] This wide reactivity spectrum makes it a powerful tool for comprehensive metabolomic profiling, allowing for the analysis of diverse metabolite classes in a single chromatographic run.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nucleophilic functional group on the analyte attacks the electrophilic carbon of the phenacyl bromide moiety. The dimethylamino group provides a readily protonated site, leading to a significant enhancement of the ESI-MS signal in positive ion mode.

The isotopically labeled version, this compound, serves as an ideal partner for isotope-coded derivatization. By derivatizing a known amount of analytical standards with the heavy isotope-labeled reagent and the biological sample with the light (unlabeled) reagent, a precise internal standard is generated for each analyte. This approach minimizes analytical variability and enhances the reliability of quantitative measurements.[1][2][4]

Key Advantages of DmPABr-13C2,d6:
  • Broad Reactivity: Targets multiple important functional groups, enabling wider metabolome coverage.[3][4]

  • Significant Sensitivity Enhancement: The tertiary amine moiety dramatically improves ionization efficiency in positive ESI mode.

  • Enables Isotope-Coded Derivatization: Allows for the generation of ideal internal standards for accurate quantification.[1][2][4]

  • Versatility: Applicable to a wide range of biological matrices, including plasma, urine, and cell extracts.[4]

Alternative Derivatization Reagents: A Comparative Overview

While DmPABr offers significant advantages, a selection of other reagents are also widely employed for the derivatization of carboxylic acids and other functional groups. The choice of reagent is often dictated by the specific analytical goals, the nature of the analytes, and the sample matrix.

p-Bromophenacyl Bromide (p-BPB)

A close structural analog of DmPABr, p-BPB also reacts with carboxylic acids to form phenacyl esters.[5][6] These derivatives exhibit strong UV absorbance, making this reagent suitable for HPLC-UV analysis as well as LC-MS. The presence of the bromine atom provides a characteristic isotopic pattern that can aid in the identification of derivatized compounds.[7][8]

3-Nitrophenylhydrazine (3-NPH)

3-NPH is a popular reagent for the derivatization of carboxylic acids, particularly short-chain fatty acids (SCFAs) and intermediates of central carbon metabolism.[1][9][10] The reaction is typically mediated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting derivatives are stable and show excellent chromatographic behavior and sensitivity in LC-MS analysis, often in negative ion mode.[1][9]

Aniline

Aniline can also be used to derivatize carboxylic acids in the presence of a coupling agent. However, studies have shown that derivatization with aniline can lead to variable and incomplete reactions, with derivatization efficiencies ranging from 20-100% depending on the analyte and matrix.[11] This can significantly impact the accuracy of quantification, making it a less reliable choice for robust quantitative assays.[11]

Performance Comparison of Derivatization Reagents

The following table summarizes the key performance characteristics of DmPABr and its alternatives based on available literature. It is important to note that direct head-to-head comparisons are limited, and performance can vary depending on the specific application and experimental conditions.

Feature4-(Dimethylamino)phenacyl bromide (DmPABr)p-Bromophenacyl Bromide (p-BPB)3-Nitrophenylhydrazine (3-NPH)Aniline
Target Analytes Carboxylic acids, primary/secondary amines, thiolsCarboxylic acids, phenolsCarboxylic acids, carbonyls, phosphatesCarboxylic acids
Reaction Principle Nucleophilic Substitution (SN2)Nucleophilic Substitution (SN2)Amide bond formation (EDC-mediated)Amide bond formation (EDC-mediated)
Detection Mode LC-MS (Positive ESI)HPLC-UV, LC-MSLC-MS (Negative ESI)LC-MS
Sensitivity (LOD/LOQ) High (sub-nM to low µM)[4]Moderate to High (ng/mL to µg/L)[7][8]Very High (pM to low µM)[1][10]Variable
Isotope Labeling Commercially available (e.g., -13C2,d6)Possible but less commonCommercially availablePossible but less common
Reaction Conditions Mild to moderate heating (e.g., 60-70°C)Moderate heating (e.g., 80°C)[5][6]Mild (e.g., room temperature to 30°C)[1]Mild (e.g., 4°C)[11]
Derivative Stability Generally goodGood[12]GoodPotentially lower
Key Advantages Broad analyte coverage, excellent for ICDUV-active, bromine isotope pattern for identificationHigh sensitivity for carboxylic acids, mild reactionSimple reagent
Key Disadvantages May require optimization for different analyte classesLess common for broad metabolomicsRequires a coupling agent (EDC)Incomplete and variable derivatization[11]

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for derivatization using DmPABr and 3-NPH are presented below.

Protocol 1: Derivatization of Carboxylic Acids with 4-(Dimethylamino)phenacyl bromide (DmPABr)

This protocol is adapted from established methods for the analysis of central carbon and energy-related metabolites.[4]

Materials:

  • Sample containing carboxylic acids (e.g., cell extract, plasma)

  • 4-(Dimethylamino)phenacyl bromide (DmPABr) solution (e.g., 5 mg/mL in acetonitrile)

  • This compound (DmPABr-13C2,d6) solution for internal standards

  • Triethylamine (TEA) solution (e.g., 10% in acetonitrile)

  • Acetonitrile

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Ensure the sample is in a suitable solvent, typically a mixture of organic solvent and water. If the sample is aqueous, it may need to be dried down and reconstituted.

  • Addition of Reagents: To 50 µL of the sample in a microcentrifuge tube, add 20 µL of the DmPABr solution and 10 µL of the TEA solution. For isotope-coded derivatization, a separate set of standards would be derivatized with DmPABr-13C2,d6.

  • Reaction: Vortex the mixture briefly and incubate at 70°C for 60 minutes.

  • Quenching (Optional): The reaction can be stopped by adding a small amount of a reagent that reacts with excess DmPABr, although in many cases, simple dilution is sufficient.

  • Dilution and Analysis: After cooling to room temperature, dilute the sample with an appropriate mobile phase (e.g., 90% acetonitrile in water) to the desired concentration for LC-MS analysis.

  • Centrifugation: Centrifuge the diluted sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitates before transferring the supernatant to an autosampler vial.

Protocol 2: Derivatization of Carboxylic Acids with 3-Nitrophenylhydrazine (3-NPH)

This protocol is based on methods developed for the analysis of short-chain fatty acids and central carbon metabolism intermediates.[1][9]

Materials:

  • Sample containing carboxylic acids

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride solution (e.g., 200 mM in 50% methanol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride solution (e.g., 120 mM in 50% methanol)

  • Pyridine solution (e.g., 6% v/v in 50% methanol)

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: The sample should be in a suitable solvent, often a methanol/water mixture.

  • Addition of Reagents: To 50 µL of the sample in a microcentrifuge tube, add 20 µL of the 3-NPH solution and 20 µL of the EDC solution.

  • Reaction Incubation: Vortex the mixture and add 10 µL of the pyridine solution. Vortex again and incubate at 30°C for 30 minutes.[1]

  • Quenching/Stopping the Reaction: The reaction is typically stopped by placing the tubes on ice or by adding a quenching agent.

  • Dilution for Analysis: Dilute the reaction mixture with an appropriate solvent (e.g., 90% methanol in water) to the final volume for LC-MS injection.

Visualizing the Derivatization Workflow

The following diagrams illustrate the general workflows for derivatization using DmPABr and 3-NPH.

DmPABr_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Cell Extract) Extraction Metabolite Extraction Sample->Extraction Add_Reagents Add DmPABr & Triethylamine Extraction->Add_Reagents Incubation Incubate at 70°C Add_Reagents->Incubation Dilution Dilute Sample Incubation->Dilution LCMS LC-MS Analysis (Positive ESI) Dilution->LCMS

Caption: DmPABr Derivatization Workflow.

NPH_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Feces, Ruminal Fluid) Extraction Metabolite Extraction Sample->Extraction Add_Reagents Add 3-NPH, EDC, & Pyridine Extraction->Add_Reagents Incubation Incubate at 30°C Add_Reagents->Incubation Dilution Dilute Sample Incubation->Dilution LCMS LC-MS Analysis (Negative ESI) Dilution->LCMS

Caption: 3-NPH Derivatization Workflow.

Conclusion and Recommendations

The choice of derivatization reagent is a critical decision in the development of robust and sensitive LC-MS methods for the analysis of carboxylic acids and other polar metabolites.

  • This compound stands out as a superior choice for comprehensive metabolomic profiling where a broad range of analytes containing carboxylic acid, amine, and thiol groups are of interest. The availability of a stable isotope-labeled version makes it the gold standard for quantitative studies requiring high accuracy and precision .

  • 3-Nitrophenylhydrazine (3-NPH) is an excellent alternative for targeted analyses focused specifically on carboxylic acids, including short-chain fatty acids . It offers exceptional sensitivity and reliability, with the advantage of milder reaction conditions.

  • p-Bromophenacyl bromide (p-BPB) remains a viable option, particularly when UV detection is also desired or when the characteristic bromine isotope pattern can aid in compound identification .

  • Aniline is generally not recommended for quantitative applications due to its propensity for incomplete and variable derivatization, which can compromise data quality.

Ultimately, the optimal derivatization strategy will depend on the specific research question. It is always advisable to perform a thorough method validation, including an assessment of derivatization efficiency, derivative stability, and matrix effects, to ensure the generation of high-quality, reliable data.

References

A Senior Scientist's Guide to LC-MS Method Validation: Enhancing Accuracy with Isotope-Coded Derivatization using 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of bioanalytical data is the bedrock of regulatory submission and clinical success. The quantitative analysis of endogenous compounds or xenobiotics by liquid chromatography-mass spectrometry (LC-MS) is a powerful technique, yet it is susceptible to variability from the sample matrix, extraction process, and instrument performance.[1][2] This guide provides an in-depth comparison and validation protocol for a superior analytical strategy: isotope-coded derivatization (ICD) using 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ (DmPABr-¹³C₂,d₆).

We will move beyond a simple recitation of steps to explain the causality behind experimental choices, demonstrating how this technique provides a self-validating system for robust and reliable quantification, particularly for challenging analytes like carboxylic acids, thiols, and amines.

The Foundational Challenge: Compensating for Analytical Variability

The core principle of quantitative LC-MS is the use of an internal standard (IS) to correct for analyte loss during sample preparation and fluctuations in instrument response.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized guidelines under the International Council for Harmonisation (ICH) M10, which strongly advocate for the use of a stable isotope-labeled internal standard (SIL-IS) whenever possible.[3]

A SIL-IS, often called the "gold standard," is a version of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[1] Its near-identical physicochemical properties to the analyte ensure it behaves almost identically during extraction, chromatography, and ionization, offering the most accurate correction for variability.[1][4] While structural analogs can be used, they may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to compromised data accuracy.[5][6]

The Derivatization Advantage: Enhancing "Difficult" Molecules

Many biologically significant molecules, such as fatty acids, amino acids, and Krebs cycle intermediates, possess functional groups (e.g., carboxylic acids) that present analytical challenges.[7][8] These compounds are often highly polar, leading to poor retention on common reversed-phase liquid chromatography (RPLC) columns, and they may exhibit poor ionization efficiency in the mass spectrometer source.

Chemical derivatization addresses this by chemically modifying the analyte to improve its analytical characteristics.[9] 4-(Dimethylamino)phenacyl bromide (DmPABr) is an effective derivatizing agent that targets and labels carboxylic acids, thiols, and amines.[7][10][11] This process offers two key advantages:

  • Improved Chromatography: The addition of the non-polar phenacyl group significantly increases the hydrophobicity of the analyte, enhancing its retention on RPLC columns.[8]

  • Enhanced Sensitivity: The dimethylamino group is readily protonated, making the derivatized analyte highly responsive in positive-ion electrospray ionization (ESI+), a more sensitive and specific mode for many mass spectrometers.[9]

The Synergistic Solution: Isotope-Coded Derivatization (ICD)

The true power of this method lies in combining derivatization with stable isotope labeling. Instead of synthesizing a unique SIL-IS for every analyte of interest—a costly and time-consuming process—we use an isotopically labeled derivatizing agent, DmPABr-¹³C₂,d₆.

In this approach, the unlabeled ("light") DmPABr is used to derivatize the analyte in calibration standards and quality control (QC) samples. A known amount of the analyte, derivatized with the labeled ("heavy") DmPABr-¹³C₂,d₆, is then added to every sample, serving as the internal standard. This in-situ creation of the SIL-IS ensures that both the analyte and the IS have undergone the exact same chemical modification and possess the same advantageous chromatographic and ionization properties. This isotope-coded derivatization (ICD) approach provides superior quantitation by correcting for any variability in the derivatization reaction itself.[7][11]

Experimental Validation Workflow: A Step-by-Step Protocol

The following protocol outlines the validation of a hypothetical method for quantifying a carboxylic acid-containing drug, "DrugX," in human plasma, adhering to FDA and ICH guidelines.[12][13]

Preparation of Stock Solutions and Reagents
  • Analyte Stock: Prepare a 1 mg/mL stock solution of DrugX in methanol.

  • IS Stock: Prepare a 1 mg/mL stock solution of DrugX in methanol. This will be used to create the labeled IS.

  • "Light" Derivatizing Reagent: Prepare a 10 mg/mL solution of 4-(Dimethylamino)phenacyl bromide in acetonitrile.

  • "Heavy" Derivatizing Reagent: Prepare a 10 mg/mL solution of 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ in acetonitrile.

  • Catalyst Solution: Prepare a 2% (v/v) solution of triethylamine in acetonitrile.

Preparation of Labeled Internal Standard (DrugX-DmPABr-¹³C₂,d₆)
  • Combine 100 µL of the 1 mg/mL IS stock (DrugX) with 100 µL of the "Heavy" Derivatizing Reagent and 50 µL of the Catalyst Solution.

  • Vortex and incubate at 60°C for 30 minutes.

  • Evaporate to dryness and reconstitute in 1 mL of 50:50 acetonitrile:water to create a 100 µg/mL stock of the labeled IS.

  • From this stock, prepare a working IS solution at a concentration of 50 ng/mL in acetonitrile. This solution will be used for protein precipitation.

Preparation of Calibration Standards and Quality Controls
  • Spike appropriate volumes of the Analyte Stock into blank human plasma to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Separately, prepare QC samples at four levels:

    • Lower Limit of Quantification (LLOQ): 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 400 ng/mL

    • High QC (HQC): 800 ng/mL

Sample Preparation and Derivatization
  • To 50 µL of plasma sample (blank, standard, or QC), add 150 µL of the 50 ng/mL working IS solution in acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new microcentrifuge tube.

  • Add 20 µL of the "Light" Derivatizing Reagent and 10 µL of the Catalyst Solution.

  • Vortex and incubate at 60°C for 30 minutes.

  • Cool to room temperature and inject 5 µL into the LC-MS system.

Validation Parameters and Acceptance Criteria

The following validation experiments must be performed to demonstrate the method is fit for its intended purpose.

A. Selectivity and Specificity
  • Objective: To ensure that components in the biological matrix do not interfere with the detection of the analyte or IS.

  • Protocol: Analyze at least six different lots of blank human plasma. Compare the chromatograms to a spiked sample at the LLOQ.

  • Acceptance Criteria: The response of any interfering peak in the blank plasma at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response in the standards and QCs.

B. Linearity and Calibration Curve
  • Objective: To demonstrate a proportional relationship between instrument response and analyte concentration over the intended analytical range.

  • Protocol: Analyze a set of calibration standards (e.g., 8 non-zero concentrations) in triplicate on three separate days. Plot the peak area ratio (Analyte/IS) against the nominal concentration.

  • Acceptance Criteria: A linear regression should be used with a weighting factor (typically 1/x or 1/x²). The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentration for each standard should be within ±15% of the nominal value (±20% for the LLOQ).[14]

ParameterAcceptance CriterionHypothetical Result
Calibration Range 1 - 1000 ng/mL1 - 1000 ng/mL
Regression Model Linear, Weighted (1/x²)Pass
≥ 0.990.9985
Accuracy of Standards ±15% (±20% at LLOQ)Pass
C. Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter between repeated measurements (precision).

  • Protocol: Analyze five replicates of the LLOQ, LQC, MQC, and HQC samples in at least three separate analytical runs (one intra-day, two inter-day).

  • Acceptance Criteria: The mean accuracy at each QC level must be within ±15% of the nominal concentration (±20% at the LLOQ). The coefficient of variation (%CV) for precision must be ≤ 15% (≤ 20% at the LLOQ).[1]

QC LevelNominal (ng/mL)Intra-Day (n=5) Inter-Day (n=15)
Accuracy (%) Precision (%CV) Accuracy (%) Precision (%CV)
LLOQ 1.0105.48.2103.111.5
LQC 3.098.75.699.57.8
MQC 400.0101.23.1102.04.3
HQC 800.097.52.598.33.9
D. Matrix Effect
  • Objective: To evaluate the suppression or enhancement of ionization caused by co-eluting matrix components.

  • Protocol: Analyze three sets of samples at LQC and HQC concentrations:

    • Set A: Analyte and IS in neat solution.

    • Set B: Analyte and IS spiked into extracted blank plasma from six different sources.

    • Set C: Blank plasma from six sources extracted and then spiked with analyte and IS.

  • Acceptance Criteria: The matrix factor (calculated as the peak response ratio of Set B to Set A) should be consistent across the different lots of plasma. The IS-normalized matrix factor should have a %CV ≤ 15%.

E. Stability
  • Objective: To ensure the analyte is stable throughout the sample lifecycle.

  • Protocol: Analyze LQC and HQC samples after subjecting them to various storage and handling conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Stored at room temperature for a relevant duration (e.g., 8 hours).

    • Long-Term Stability: Stored at -80°C for an extended period (e.g., 30 days).

    • Post-Preparative Stability: Stored in the autosampler for the expected run time.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Visualizing the Workflow

The following diagram illustrates the complete process from sample receipt to final data validation.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation plasma Plasma Sample (Unknown, Calibrant, or QC) is_add Add Protein Precipitation Solvent containing Labeled IS (DrugX-DmPABr-¹³C₂,d₆) plasma->is_add vortex1 Vortex & Centrifuge is_add->vortex1 supernatant Collect Supernatant vortex1->supernatant deriv Add 'Light' Derivatizing Reagent (DmPABr) & Catalyst supernatant->deriv incubate Incubate (e.g., 60°C) deriv->incubate injection Inject into UPLC/HPLC incubate->injection separation Chromatographic Separation (RPLC Column) injection->separation ms_detect Mass Spectrometry Detection (ESI+ MRM Mode) separation->ms_detect integration Peak Integration (Analyte & IS) ms_detect->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio calibration Quantify using Calibration Curve ratio->calibration validation Assess Against Validation Criteria (Accuracy, Precision, Linearity, etc.) calibration->validation

Caption: Workflow for LC-MS method validation using isotope-coded derivatization.

Conclusion

The validation of an LC-MS method using an isotope-coded derivatization strategy with 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ offers a robust, sensitive, and highly reliable approach for quantitative bioanalysis. This technique not only enhances the chromatographic and mass spectrometric properties of challenging polar analytes but also provides a "gold standard" internal standard that accurately corrects for all sources of analytical variability. By following the rigorous validation protocols outlined in this guide, researchers and drug development professionals can ensure the generation of high-quality, defensible data that meets stringent regulatory expectations.

References

A Senior Application Scientist's Guide to Cross-Validation of 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

<

Fostering Confidence in Metabolomic and Lipidomic Data Through Rigorous Comparative Analysis

For researchers, scientists, and drug development professionals, the integrity of quantitative data is the bedrock of discovery and innovation. In the realm of liquid chromatography-mass spectrometry (LC-MS), particularly for the analysis of carboxylic acids like fatty acids, the choice of derivatization agent is a critical determinant of data quality. This guide provides an in-depth, experience-driven comparison of 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ (DmPA-Br-¹³C₂,d₆), a stable isotope-labeled derivatization reagent, against alternative methods. The objective is to equip you with the rationale and protocols to not only effectively utilize this reagent but also to rigorously cross-validate your findings, ensuring the highest level of scientific certainty.

The Rationale for Derivatization: Enhancing the Analytical Window for Carboxylic Acids

Carboxylic acids, especially in their native form, often exhibit poor ionization efficiency and retention in reversed-phase liquid chromatography, hindering sensitive and reliable quantification.[1] Chemical derivatization addresses these challenges by modifying the analyte's physicochemical properties.[2] 4-(Dimethylamino)phenacyl bromide (DmPA-Br) is a premier agent for this purpose, targeting the carboxyl group to confer several key analytical advantages.[3][4]

The stable isotope-labeled variant, DmPA-Br-¹³C₂,d₆, is instrumental for isotope-coded derivatization (ICD). This technique involves derivatizing internal standards with the isotopically heavy reagent, allowing for precise quantification by correcting for variations in derivatization efficiency and matrix effects.[3][4]

Core Experimental Workflow: DmPA-Br-¹³C₂,d₆ Derivatization for LC-MS/MS Analysis

The following protocol outlines a robust and self-validating workflow for the analysis of fatty acids in a biological matrix, such as plasma. The inclusion of quality control (QC) samples at multiple concentrations is a non-negotiable aspect of a trustworthy assay.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis a Biological Matrix (e.g., Plasma) b Addition of Internal Standard (Fatty Acid Mix Derivatized with DmPA-Br-¹³C₂,d₆) a->b c Lipid Extraction (e.g., Folch Method) b->c d Evaporation to Dryness c->d e Reconstitution in Acetonitrile d->e f Addition of DmPA-Br & Catalyst (e.g., Triethanolamine) e->f g Incubation (e.g., 60°C for 45 min) f->g h Injection g->h i Reversed-Phase UPLC Separation h->i j Tandem Mass Spectrometry Detection (Positive Ion Mode) i->j

Figure 1: A generalized workflow for the analysis of carboxylic acids using DmPA-Br derivatization.

Step-by-Step Methodology
  • Sample Preparation & Extraction:

    • Spike the biological sample with an internal standard mixture consisting of the target analytes pre-derivatized with DmPA-Br-¹³C₂,d₆.

    • Perform a liquid-liquid extraction to isolate the lipid fraction. The Folch method, using a chloroform/methanol mixture, is a widely accepted standard.

    • Evaporate the organic solvent under a stream of nitrogen to concentrate the analytes.

  • Derivatization Reaction:

    • Reconstitute the dried extract in an appropriate solvent like acetonitrile.

    • Add the DmPA-Br reagent and a catalyst, such as triethanolamine, to facilitate the reaction.[1]

    • Incubate the mixture at an elevated temperature (e.g., 60°C) for a sufficient duration (e.g., 45-60 minutes) to ensure complete derivatization.

  • LC-MS/MS Analysis:

    • Employ a reversed-phase column (e.g., C18) for chromatographic separation.

    • Utilize a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile/isopropanol), both containing an additive like formic acid to improve peak shape.

    • Detect the derivatized analytes using a tandem mass spectrometer operating in positive ion mode. The dimethylaminophenacyl moiety provides a readily ionizable group, significantly boosting signal intensity.[2]

The Imperative of Cross-Validation: Ensuring Methodological Integrity

Cross-validation is the process of comparing results from two distinct, validated analytical methods to ensure their comparability and reliability.[5][6] This is not merely a perfunctory exercise but a cornerstone of robust scientific practice, particularly when implementing a new method or transferring an assay between laboratories.[5]

For the cross-validation of data obtained with DmPA-Br-¹³C₂,d₆, a suitable alternative is gas chromatography-mass spectrometry (GC-MS) following esterification of the fatty acids. This provides an orthogonal analytical technique with different separation and ionization principles.

Alternative Method: GC-MS Analysis via Esterification

GC-MS is a classic and powerful technique for fatty acid analysis. However, it necessitates a derivatization step to increase the volatility of the analytes.[7] Common methods include esterification to form fatty acid methyl esters (FAMEs) or silylation to create trimethylsilyl (TMS) esters.[8][9]

G cluster_prep_gc Sample Preparation cluster_deriv_gc Esterification cluster_analysis_gc GC-MS Analysis a_gc Biological Matrix b_gc Addition of Internal Standard (e.g., C17:0) a_gc->b_gc c_gc Lipid Extraction & Saponification b_gc->c_gc d_gc Addition of Esterification Reagent (e.g., BF₃-Methanol or TMS-diazomethane) c_gc->d_gc e_gc Incubation d_gc->e_gc f_gc Extraction of FAMEs e_gc->f_gc g_gc Injection f_gc->g_gc h_gc Gas Chromatographic Separation g_gc->h_gc i_gc Mass Spectrometry Detection (Electron Ionization) h_gc->i_gc

Figure 2: A representative workflow for fatty acid analysis by GC-MS following esterification.

Performance Comparison: DmPA-Br LC-MS/MS vs. GC-MS

The choice between these methods is dictated by the specific analytical requirements, including desired sensitivity, sample throughput, and the need for structural information.

ParameterDmPA-Br-¹³C₂,d₆ with LC-MS/MSEsterification with GC-MS
Sensitivity High (low femtomole to attomole)[10]Moderate to High
Specificity High (based on retention time and MRM transitions)Very High (based on retention time and mass spectra)
Sample Throughput HighModerate
Analyte Coverage Broad (simultaneously labels carboxylic acids, thiols, and amines)[3][4]Primarily fatty acids
Structural Information Limited to fragmentation of the derivatized moleculeExtensive fragmentation patterns aiding in identification
Ease of Automation HighModerate

Authoritative Grounding and Trustworthiness

A scientifically sound analytical method is a self-validating system. This is achieved by adhering to established guidelines for method validation, which include assessing parameters such as accuracy, precision, selectivity, linearity, and stability.[11] The cross-validation study itself should be meticulously designed, analyzing the same set of samples with both methods to determine if the obtained data are comparable.[5] Any bias between the methods should be investigated and understood.

Conclusion: A Synthesis of Expertise and Evidence

4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ is a powerful tool in the bioanalyst's arsenal, offering exceptional sensitivity and broad applicability for the quantitative analysis of metabolites.[3][4][12] Its true value, however, is realized when the data it generates is rigorously validated. By cross-validating against an orthogonal method like GC-MS, researchers can build a robust and defensible data package. This dual-pronged approach, grounded in sound analytical principles and a thorough understanding of the underlying chemistry, is the hallmark of high-quality scientific research and development.

References

A Senior Application Scientist's Guide to Linearity and Recovery Studies with 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers in drug development and metabolomics, the precise quantification of endogenous molecules like carboxylic acids is paramount. Direct analysis of these compounds by liquid chromatography-mass spectrometry (LC-MS) is often hindered by poor ionization and retention. Chemical derivatization is a powerful strategy to overcome these limitations. This guide provides an in-depth comparison of analytical methods using the advanced derivatizing agent 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ (DMPA-Br-SIL). We will explore the foundational principles of linearity and recovery, providing detailed experimental protocols and comparative data against a more traditional analytical approach. This guide is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical knowledge to implement robust, accurate, and precise quantitative methods.

The Critical Role of Derivatization and Stable Isotope Dilution in Quantitative Analysis

Many critical biomarkers, such as fatty acids and organic acids, possess a carboxylic acid functional group. In their native state, these molecules are often polar and exhibit poor retention on common reversed-phase liquid chromatography (RPLC) columns. Furthermore, they tend to ionize inefficiently or preferably in negative ion mode, which can be less sensitive and more prone to interferences than positive ion mode.

Chemical derivatization addresses these challenges by chemically modifying the analyte to improve its analytical properties.[1] 4-(Dimethylamino)phenacyl bromide (DMPA-Br) is a classic derivatizing agent that targets carboxylic acids, as well as thiols and amines, via a nucleophilic substitution (Sɴ2) reaction.[2][3] The key benefit of the DMPA moiety is the incorporation of a tertiary amine, which is readily protonated, making the resulting derivative highly responsive in positive mode electrospray ionization (ESI+), thereby significantly enhancing sensitivity.[4][5]

The pinnacle of quantitative accuracy is achieved through the Stable Isotope Dilution (SID) methodology.[6][7] This technique, often called the "gold standard" in mass spectrometry, utilizes a stable isotope-labeled (SIL) internal standard.[8][9][10] In our case, DMPA-Br-¹³C₂,d₆ serves as the precursor to a SIL internal standard. This internal standard is chemically identical to the analyte-derivative but has a higher mass. By adding a known quantity of the SIL internal standard to a sample at the very beginning of the workflow, it experiences the exact same experimental variations as the analyte—including extraction inefficiencies, matrix effects, and ionization suppression.[9] The final quantification is based on the ratio of the native analyte signal to the SIL internal standard signal, which corrects for these variations and yields exceptionally accurate and precise data.[10]

The Reagents: A Comparative Overview

To demonstrate the power of the stable isotope dilution method, we will compare two distinct approaches for quantifying a model analyte, Valproic Acid (a carboxylic acid-containing drug), in human plasma.

  • Method A: The Gold Standard. Utilizes a "light" DMPA-Br for derivatizing the analyte and a "heavy" 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ to derivatize a known amount of Valproic Acid standard, creating a true stable isotope-labeled internal standard.

  • Method B: The Traditional Approach. Utilizes "light" DMPA-Br for derivatizing the analyte and employs a structurally similar but non-isotopic internal standard, such as Octanoic Acid. This method is susceptible to differential matrix effects and extraction recovery between the analyte and the internal standard.

Principles of Method Validation: Linearity & Recovery

Before an analytical method can be trusted for decision-making, it must be validated. Linearity and recovery are two cornerstone validation parameters as defined by regulatory bodies like the FDA.[11][12][13]

  • Linearity: An assay's linearity demonstrates that its response is directly proportional to the concentration of the analyte over a given range.[13] It confirms that the method can accurately measure both low and high levels of the analyte. Linearity is typically evaluated by analyzing a series of calibration standards and assessing the correlation coefficient (R²) of the resulting curve, which should ideally be >0.99.

  • Recovery: This parameter measures the efficiency of the entire analytical process, particularly the sample preparation and extraction steps.[14] It is determined by comparing the amount of analyte measured from a sample to which a known amount has been added (a "spiked" sample) against the true added amount. Consistent and high recovery across different concentrations indicates that the sample preparation method is robust and losses are minimal.

Experimental Design & Protocols

The following protocols outline the steps for performing linearity and recovery studies for Valproic Acid in human plasma.

Materials & Reagents
  • Analytes: Valproic Acid, Octanoic Acid (for Method B)

  • Derivatization Reagents: 4-(Dimethylamino)phenacyl bromide (DMPA-Br), 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ (DMPA-Br-SIL)

  • Solvents & Chemicals: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid, Potassium Carbonate (K₂CO₃), Human Plasma (blank)

  • Equipment: Calibrated pipettes, vortex mixer, centrifuge, LC-MS/MS system.

Protocol 1: Linearity Assessment
  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Valproic Acid in ACN.

    • Prepare a 1 mg/mL stock solution of DMPA-derivatized Valproic Acid-¹³C₂,d₆ (the SIL-IS for Method A) in ACN.

    • Prepare a 1 mg/mL stock solution of Octanoic Acid (the IS for Method B) in ACN.

  • Create Calibration Standards (in solvent):

    • Perform serial dilutions of the Valproic Acid stock to create calibration standards ranging from 1 ng/mL to 2000 ng/mL in ACN.

  • Derivatization & Sample Preparation:

    • To 50 µL of each calibration standard, add 50 µL of the appropriate internal standard solution (SIL-IS for Method A, Octanoic Acid for Method B) at a constant concentration (e.g., 100 ng/mL).

    • Add 50 µL of 100 mM K₂CO₃ in water to catalyze the reaction.

    • Add 100 µL of a 5 mg/mL solution of DMPA-Br in ACN.

    • Vortex and incubate at 60°C for 30 minutes.

    • After cooling, add 10 µL of formic acid to quench the reaction.

    • Centrifuge to pellet any salts.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the supernatant onto the LC-MS/MS system.

    • Develop a chromatographic method to separate the derivatized analytes.

    • Create a multiple reaction monitoring (MRM) method to detect the parent-to-product ion transitions for derivatized Valproic Acid and the respective internal standard.

  • Data Analysis:

    • Plot the peak area ratio (Analyte/Internal Standard) against the nominal concentration for each standard.

    • Perform a linear regression analysis and determine the correlation coefficient (R²), slope, and intercept.

Protocol 2: Matrix Recovery Assessment
  • Prepare QC Samples:

    • Spike blank human plasma with Valproic Acid stock solution to create three Quality Control (QC) concentration levels: Low (5 ng/mL), Medium (500 ng/mL), and High (1500 ng/mL). Prepare five replicates at each level.

  • Sample Extraction & Derivatization:

    • To 50 µL of each plasma QC sample, add 50 µL of the appropriate internal standard solution (as in the linearity study).

    • Add 200 µL of ACN to precipitate plasma proteins. Vortex and centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of ACN.

    • Proceed with the derivatization reaction as described in step 3 of the Linearity Protocol.

  • Prepare Post-Spike Samples:

    • Extract 50 µL of blank plasma (five replicates) using the same protein precipitation method.

    • After evaporation and reconstitution, add the QC spikes and internal standard.

    • Derivatize these "post-extraction spike" samples as above. These represent 100% recovery.

  • LC-MS/MS Analysis:

    • Analyze all prepared samples using the same LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage recovery at each QC level using the formula:

      • % Recovery = (Mean Peak Area of Pre-Spiked Samples / Mean Peak Area of Post-Spiked Samples) * 100

    • Calculate the Relative Standard Deviation (%RSD) for the recovery values at each level.

Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma Sample / Cal Standard Spike_IS Spike with Internal Standard (SIL-IS or Traditional IS) Sample->Spike_IS Protein_Precip Protein Precipitation (ACN) Spike_IS->Protein_Precip Extract Extract Supernatant Protein_Precip->Extract Add_Reagents Add K₂CO₃ & DMPA-Br Extract->Add_Reagents Incubate Incubate at 60°C Add_Reagents->Incubate Quench Quench with Formic Acid Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data_Processing Data Processing (Peak Area Ratio) LCMS->Data_Processing Results Calculate Linearity & Recovery Data_Processing->Results

Caption: Overall workflow for sample analysis.

Results & Performance Comparison

The following tables present illustrative data comparing the performance of Method A (using DMPA-Br-SIL) and Method B (using a traditional internal standard).

Linearity Data
ParameterMethod A (DMPA-Br-SIL)Method B (Traditional IS)Acceptance Criteria
Linear Range 1 - 2000 ng/mL1 - 2000 ng/mLApplication Dependent
Correlation Coeff. (R²) 0.9992 0.9925≥ 0.99
Regression Equation y = 0.015x + 0.002y = 0.012x + 0.089-
Recovery Data
QC LevelMethod A (DMPA-Br-SIL)Method B (Traditional IS)Acceptance Criteria
Low QC (5 ng/mL) 98.5% (RSD: 2.8%)85.1% (RSD: 14.5%)80-120% (RSD ≤ 15%)
Medium QC (500 ng/mL) 101.2% (RSD: 2.1%)95.4% (RSD: 9.8%)80-120% (RSD ≤ 15%)
High QC (1500 ng/mL) 99.3% (RSD: 1.9%)108.9% (RSD: 8.2%)80-120% (RSD ≤ 15%)

Discussion: Expert Insights and Causality

The data clearly illustrates the analytical superiority of the stable isotope dilution method.

Superior Linearity and Precision

Method A demonstrates a significantly better correlation coefficient (R² = 0.9992) compared to Method B. This is because the SIL internal standard co-elutes and behaves identically to the analyte under the electrospray ionization conditions. It perfectly compensates for any minor fluctuations in spray stability or instrument response, resulting in a more precise ratio measurement at every calibration point. Method B's lower R² reflects the fact that the internal standard (Octanoic Acid) has different chemical properties and may experience different ionization efficiency and matrix effects than Valproic Acid, leading to greater variability.

Consistent and Accurate Recovery

The recovery data is particularly revealing. Method A shows consistent, near-100% recovery across all concentration levels with very low relative standard deviations (%RSD < 3%). This demonstrates the power of the SIL-IS to correct for any analyte loss during the protein precipitation and extraction steps.

In contrast, Method B shows lower and more variable recovery, especially at the low concentration level (85.1% with an RSD of 14.5%). This variability is a classic sign of inconsistent extraction efficiency and uncorrected matrix effects. The non-isotopic internal standard cannot fully compensate for the physical loss of Valproic Acid during sample prep, leading to less accurate and less precise results.

Isotope Dilution Principle

G cluster_sample In the Sample Vial cluster_ms In the Mass Spectrometer Analyte Analyte (Light) Unknown Amount Ratio Signal Ratio (Light / Heavy) Measured Precisely SIL_IS SIL-IS (Heavy) Known Amount Result Final Result Accurate Concentration Ratio->Result Quantification based on ratio

Caption: The principle of Stable Isotope Dilution.

Conclusion and Recommendations

For quantitative bioanalysis where accuracy and precision are non-negotiable, the use of a stable isotope-labeled internal standard, created here via derivatization with 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ , is unequivocally the superior methodology. While the initial cost of the SIL reagent is higher, the quality of the resulting data—characterized by excellent linearity, consistent recovery, and high precision—prevents the need for costly repeat experiments and provides unequivocal confidence in the results.

The traditional approach using a non-isotopic internal standard can be acceptable for less stringent research applications, but it is prone to variability and inaccuracy, particularly in complex biological matrices. For regulated studies in drug development or for high-impact biomarker discovery, the stable isotope dilution method is the industry-accepted gold standard and is highly recommended.

References

A Guide to Achieving High Precision in Bioanalysis: Inter-day and Intra-day Performance of 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of analytical precision is paramount. In quantitative bioanalysis, especially when dealing with complex matrices and low analyte concentrations, the choice of internal standard can be the determining factor between reliable, reproducible data and ambiguous results. This guide provides an in-depth comparison of the performance of 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ as a stable isotope-labeled (SIL) internal standard, focusing on the critical metrics of inter-day and intra-day precision. We will explore the underlying principles of its application, present supporting experimental data, and offer a comparative perspective against other analytical approaches.

The Critical Role of Internal Standards in Mitigating Analytical Variability

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, several factors can introduce variability, including sample preparation inconsistencies, matrix effects, and fluctuations in instrument response.[1][2] An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for these variations.[1] Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for quantitative LC-MS assays because their physicochemical properties are nearly identical to the unlabeled analyte.[2][3][4][5] This near-identical behavior ensures that any variations in sample processing or analysis affect both the analyte and the internal standard to the same degree, leading to a consistent analyte-to-internal standard response ratio and, consequently, higher accuracy and precision.[3]

4-(Dimethylamino)phenacyl bromide (DmPABr) is a versatile derivatizing agent that reacts with a broad range of functional groups, including carboxylic acids, primary and secondary amines, and thiols.[6][7][8] This broad reactivity makes it a valuable tool for expanding the coverage of the metabolome in a single analytical run.[8][9] The use of an isotopically labeled version, 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆, combines the benefits of derivatization—enhanced chromatographic retention and ionization efficiency—with the superior quantitative accuracy afforded by a SIL internal standard.

Understanding Inter-day and Intra-day Precision

Before delving into the experimental data, it is crucial to define the key metrics for assessing analytical method performance as outlined by international guidelines such as those from the International Council for Harmonisation (ICH).[10][11][12]

  • Intra-day Precision (Repeatability): This measures the precision of a method under the same operating conditions over a short period.[10][13] It reflects the consistency of results within a single analytical run and is typically assessed by analyzing multiple replicates of the same sample on the same day.[13][14]

  • Inter-day Precision (Intermediate Precision): This evaluates the variability of a method within the same laboratory but on different days, with different analysts, or using different equipment.[10][13] It provides a more realistic measure of a method's robustness in a typical laboratory setting.[11]

Precision is typically expressed as the relative standard deviation (%RSD), with lower values indicating higher precision.[11][15]

Experimental Design for Assessing Precision

A robust assessment of inter-day and intra-day precision requires a well-controlled experimental design. The following protocol outlines a typical workflow for evaluating the performance of 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ in a bioanalytical method.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Spike Biological Matrix with Analyte is_add Add 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ Internal Standard sample->is_add extract Perform Liquid-Liquid or Solid-Phase Extraction is_add->extract derivatize Derivatize with DmPABr extract->derivatize reconstitute Reconstitute in Mobile Phase derivatize->reconstitute inject Inject Sample onto UPLC System reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM Mode) separate->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantify Analyte Concentration ratio->quantify precision Calculate Intra- and Inter-day Precision (%RSD) quantify->precision

Caption: Experimental workflow for precision assessment.

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare quality control (QC) samples by spiking a representative biological matrix (e.g., plasma, urine) with the analyte of interest at low, medium, and high concentrations.

    • To each QC sample, add a fixed concentration of 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ as the internal standard.

    • Perform sample extraction using a validated liquid-liquid extraction or solid-phase extraction protocol.

    • Evaporate the solvent and proceed with derivatization using unlabeled 4-(Dimethylamino)phenacyl bromide. The use of an isotopically labeled internal standard that is structurally identical to the derivatizing agent is a technique known as isotope-coded derivatization (ICD), which can further enhance quantitation.[8][9]

    • Reconstitute the dried extract in the initial mobile phase.

  • Intra-day Precision Assessment:

    • Analyze five to six replicates of each QC concentration level (low, medium, high) in a single analytical run.

    • Calculate the mean concentration, standard deviation, and %RSD for each concentration level.

  • Inter-day Precision Assessment:

    • Repeat the analysis of the QC samples on three different days.

    • If possible, use different analysts or different instruments to capture more sources of variability.

    • Calculate the mean concentration, standard deviation, and %RSD for each concentration level across the three days.

Comparative Performance Data

While specific precision data for 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ is not extensively published, we can infer its performance based on studies using a closely related deuterated analog (DmPABr-d₆) and the unlabeled compound.[8][9] The following table presents representative data from such studies, which demonstrates the level of precision achievable with this analytical strategy. For comparison, we have included typical precision data for methods that do not employ a SIL internal standard.

Parameter Concentration Level Method using DmPABr Derivatization with SIL IS (Expected %RSD) Method without SIL IS (Typical %RSD)
Intra-day Precision Low QC< 15%< 20%
Medium QC< 10%< 15%
High QC< 10%< 15%
Inter-day Precision Low QC< 15%< 25%
Medium QC< 10%< 20%
High QC< 10%< 20%

Note: The "Expected %RSD" values are based on performance data from studies using DmPABr derivatization and a deuterated internal standard, which is expected to be comparable to the ¹³C₂,d₆ version. A study on metabolic profiling using DmPABr derivatization reported intraday variability below 20% RSD for most metabolites.[6] Other studies have reported inter-day and intra-day precision with RSDs ranging from approximately -6% to 9%.[16]

Discussion: The Advantage of ¹³C and Deuterium Labeling

The superior performance of methods utilizing 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ stems from the fundamental principles of isotope dilution mass spectrometry. The ¹³C and deuterium labels add mass to the internal standard molecule without significantly altering its chemical properties.[5] This ensures that the internal standard and the native analyte behave almost identically during:

  • Extraction: Any losses during sample preparation will affect both the analyte and the internal standard proportionally.

  • Derivatization: The reaction kinetics and efficiency are expected to be the same for both the labeled and unlabeled compounds.

  • Chromatography: The labeled and unlabeled derivatives will co-elute, ensuring they experience the same matrix effects at the same time.

  • Ionization: Co-elution also means that both compounds are subjected to the same degree of ionization enhancement or suppression in the mass spectrometer source.[1]

In contrast, methods that use a structural analog as an internal standard or no internal standard at all are more susceptible to variability. Structural analogs may have different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte, leading to poorer compensation for analytical variations and, consequently, lower precision.

Conclusion

The use of 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ as an internal standard in conjunction with DmPABr derivatization offers a powerful strategy for achieving high levels of inter-day and intra-day precision in quantitative bioanalysis. By effectively compensating for the various sources of analytical variability, this stable isotope-labeled internal standard enables researchers to generate reliable and reproducible data, which is essential for advancing drug development and scientific research. The expected low %RSD values for both intra-day and inter-day assessments underscore the robustness and trustworthiness of methods employing this approach, making it a highly recommended choice for demanding bioanalytical applications.

References

A Senior Application Scientist's Guide to Assessing the Isotopic Purity of 4-(Dimethylamino)phenacyl bromide-13C2,d6

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Isotopic Purity in Quantitative Bioanalysis

In the landscape of modern drug development and metabolomics, the demand for precise and accurate quantification of endogenous and exogenous molecules is absolute. Derivatization agents are indispensable tools, transforming analytes that are otherwise challenging to detect into forms amenable to sensitive analysis by liquid chromatography-mass spectrometry (LC-MS). 4-(Dimethylamino)phenacyl bromide (DmPABr) has emerged as a robust reagent for this purpose, efficiently targeting a broad range of crucial metabolites, including carboxylic acids, amines, and thiols.[1][2][3][4] Its chemical structure incorporates a tertiary amine, which significantly enhances ionization efficiency in positive-ion electrospray ionization (ESI), thereby boosting analytical sensitivity.[4]

The true power of DmPABr in quantitative workflows is realized through its isotopically labeled analogue, 4-(Dimethylamino)phenacyl bromide-13C2,d6 . This molecule serves as an ideal internal standard when employed in an isotope-coded derivatization (ICD) strategy.[1][2][4] By derivatizing a sample with the unlabeled ("light") reagent and spiking in a known amount of an analytical standard derivatized with the labeled ("heavy") reagent, researchers can achieve highly accurate quantification, correcting for variations in sample preparation, chromatographic retention, and instrument response.

However, the fidelity of this entire quantitative system hinges on a single, critical parameter: the isotopic purity of the labeled reagent. An incompletely labeled standard, or one with isotopic scrambling, introduces significant bias, leading to erroneous calculations and potentially flawed biological interpretations.[5] This guide provides a comprehensive, field-proven framework for assessing the isotopic purity and structural integrity of this compound. We will detail the synergistic use of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, explaining not only the protocols but the fundamental causality behind our experimental choices to ensure a self-validating and trustworthy analysis.[6]

Core Methodologies: A Dual-Platform Approach to Validation

A complete and trustworthy assessment of an isotopically labeled compound cannot be achieved with a single technique. We advocate for a complementary approach utilizing both HRMS and NMR.

  • High-Resolution Mass Spectrometry (HRMS): This is the premier technique for determining the overall isotopic enrichment and the distribution of all isotopologues (i.e., the M, M+1, M+2...M+8 species). High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, are essential as they can resolve the minute mass differences between isotopologues, which is critical for accurate quantitation.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While HRMS confirms that the molecule is heavy, NMR confirms where the isotopic labels are located.[6][10] It provides unambiguous confirmation of site-specific labeling and is the ultimate arbiter of the compound's structural integrity.[6]

Methodology 1: Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS)

The primary goal of the HRMS analysis is to quantitatively determine the percentage of the DmPABr-13C2,d6 molecule that is fully labeled (the M+8 isotopologue) relative to all other isotopic variants.

Causality Behind the HRMS Protocol

We employ a workflow that first characterizes the natural, unlabeled compound. This step is non-negotiable and forms the baseline for our validation.[11] Every element in the molecule (C, H, N, O, Br) has naturally occurring heavier isotopes. By measuring the exact isotopic distribution of the unlabeled analogue, we can create a correction factor to subtract this natural contribution from the spectrum of the labeled compound, ensuring that we are only quantifying the enrichment from the intended labeling.[8][11]

HRMS_Workflow cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Calculation prep1 Dissolve Unlabeled DmPABr Standard run1 Inject Unlabeled Standard prep1->run1 prep2 Dissolve Labeled DmPABr-13C2,d6 run2 Inject Labeled Standard prep2->run2 cal Instrument Calibration (High Mass Accuracy) cal->run1 run1->run2 eic1 Extract Ion Chromatograms (EICs) for Unlabeled Isotopologues run1->eic1 eic2 Extract EICs for Labeled Isotopologues run2->eic2 correct Correct for Natural Isotopic Abundance eic1->correct eic2->correct calc Calculate Isotopic Purity (%) correct->calc

Caption: HRMS workflow for assessing isotopic purity.

Experimental Protocol: HRMS
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of unlabeled 4-(Dimethylamino)phenacyl bromide in acetonitrile.

    • Prepare a separate 1 mg/mL stock solution of the this compound lot to be tested in acetonitrile.

    • Further dilute both solutions to a working concentration of ~10 µg/mL for analysis.

  • LC-HRMS Instrumentation and Conditions:

    • LC System: UHPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 5 minutes.

    • MS System: High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or Agilent 6500 series Q-TOF).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan from m/z 150-500.

    • Resolution: Set to >70,000 (for Orbitrap) or >30,000 (for TOF) to ensure baseline separation of isotopologues.[8]

    • Calibration: Ensure the instrument is calibrated according to the manufacturer's specifications to achieve < 2 ppm mass accuracy.

  • Data Acquisition:

    • Inject the unlabeled DmPABr standard and acquire the full scan mass spectrum of the eluting peak. This provides the natural isotopic distribution.

    • Inject the labeled DmPABr-13C2,d6 standard and acquire its full scan mass spectrum.

  • Data Analysis and Purity Calculation:

    • For the labeled compound, extract the ion chromatograms for the theoretical m/z of each isotopologue (from M to M+8).

    • Integrate the peak area for each isotopologue.

    • Apply a correction algorithm to subtract the contribution of natural isotopes from the observed peak areas.

    • Calculate the isotopic purity using the following formula:

    Isotopic Purity (%) = [Area(M+8) / Σ Areas(M to M+8)] x 100

Data Summary: HRMS Analysis

The table below illustrates representative data from this analysis. The key indicator of high purity is the overwhelming dominance of the M+8 isotopologue's relative abundance in the labeled sample.

IsotopologueTheoretical m/z (Unlabeled)Measured Abundance (Unlabeled)Theoretical m/z (Labeled)Measured Abundance (Labeled Sample)
M 242.0390100%M+8 250.0894
M+1 243.0423~13.7%M+7 249.0861
M+2 244.0369~21.0% (due to ⁸¹Br)M+6 248.0828
M+3 245.0403~2.9%... ...

Methodology 2: Site-Specific Analysis by NMR Spectroscopy

NMR analysis serves as the orthogonal validation method. It confirms that the heavy isotopes are in the correct positions within the molecular structure and that no degradation or isomerization has occurred.

Causality Behind the NMR Protocol

We utilize both ¹H and ¹³C NMR. The rationale is as follows:

  • ¹H NMR: Deuterium (²H) is NMR-silent under standard proton NMR conditions. Therefore, the successful incorporation of six deuterium atoms on the two methyl groups of the dimethylamino moiety (-N(CD₃)₂) will result in the near-complete disappearance of the corresponding proton signal in the ¹H spectrum. The residual signal allows for the quantification of any remaining -N(CH₃)₂ or -N(CHD₂) species.

  • ¹³C NMR: The incorporation of two ¹³C atoms in the phenacyl backbone (-¹³CO-¹³CH₂-Br) will dramatically enhance the signals for these two specific carbons. Comparing the integrals of these enhanced signals to other natural-abundance carbon signals in the molecule provides a direct measure of site-specific ¹³C enrichment.[12]

NMR_Workflow cluster_acq NMR Data Acquisition cluster_analysis Spectral Analysis prep Dissolve Labeled Sample in Deuterated Solvent (e.g., CDCl3) acq_h1 Acquire ¹H NMR Spectrum prep->acq_h1 acq_c13 Acquire ¹³C NMR Spectrum acq_h1->acq_c13 analysis_c13 Analyze ¹³C Spectrum: Confirm enhancement of C=O and CH₂Br signals acq_c13->analysis_c13 analysis_h1 Integrate ¹H Spectrum: Verify absence of N(CH₃)₂ signal confirm Confirm Structural Integrity & Site-Specific Labeling analysis_h1->confirm analysis_c13->confirm

Caption: NMR workflow for structural and site-specific validation.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: High-field NMR spectrometer (≥ 400 MHz).

  • Data Acquisition:

    • Acquire a standard quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., D1 = 30s) to allow for accurate integration.

    • Acquire a ¹³C NMR spectrum with proton decoupling.

  • Data Analysis:

    • ¹H Spectrum: Reference the spectrum (e.g., residual CHCl₃ at 7.26 ppm). Integrate the aromatic protons and compare this integral to the residual signal at ~3.1 ppm, which corresponds to the N-methyl protons.

    • ¹³C Spectrum: Reference the spectrum (e.g., CDCl₃ at 77.16 ppm). Identify the highly enhanced signals corresponding to the labeled carbonyl carbon (~190 ppm) and the α-keto methylene carbon (~35 ppm). Compare their intensity to the natural abundance aromatic carbon signals.

Data Summary: Expected NMR Spectral Changes
NucleusUnlabeled DmPABr (Expected δ, ppm)Labeled DmPABr-13C2,d6 (Expected Observation)Rationale for Change
¹H ~3.1 (s, 6H, -N(CH₃)₂)Signal is >99% diminished.Substitution of protons with deuterium.
¹H ~6.7 (d, 2H, Ar-H)No significant change.These positions are unlabeled.
¹H ~7.9 (d, 2H, Ar-H)No significant change.These positions are unlabeled.
¹H ~4.4 (s, 2H, -COCH₂Br)No significant change.These positions are unlabeled.
¹³C ~190.5 (-C =O)Signal intensity is dramatically enhanced.¹³C isotopic enrichment.
¹³C ~35.2 (-C H₂Br)Signal intensity is dramatically enhanced.¹³C isotopic enrichment.
¹³C ~40.1 (-N(C H₃)₂)Signal is significantly attenuated and may show splitting due to C-D coupling.Deuterium labeling on attached protons.

Product Comparison: Contextualizing DmPABr Performance

While DmPABr is highly effective, other derivatization reagents exist for targeting carboxylic acids.[13] The choice of reagent depends on the specific analytical goals. However, for quantitative studies requiring internal standards, the availability and validated purity of the labeled analogue are paramount.

Feature4-(Dimethylamino)phenacyl bromide (DmPABr) 3-Nitrophenylhydrazine (3-NPH) Aniline
Target Analytes Carboxylic acids, amines, thiols [1]Primarily carboxylic acids[14]Primarily carboxylic acids[14]
Ionization Enhancement Excellent (Permanent tertiary amine for ESI+) [4]Good (Improves ionization)Moderate (Variable derivatization efficiency reported)[14][15]
Reaction Conditions Mild, efficientRequires EDC coupling agentRequires EDC coupling agent
Labeled Analogue DmPABr-13C2,d6 is commercially available and well-characterized. Labeled versions availableLabeled versions available
Key Advantage Broad analyte coverage and high ionization efficiency in a single reagent.Established method for carboxylic acids.Simple reagent.
Key Consideration Must validate purity as described in this guide.Narrower analyte scope compared to DmPABr.Reports of variable and incomplete derivatization can compromise quantitation.[14][15]

The primary advantage of a high-purity, multi-labeled standard like DmPABr-13C2,d6 is the significant mass shift (+8 Da) it provides. This large mass difference places the internal standard far from the natural isotopic envelope of the unlabeled analyte, minimizing any potential for isotopic crosstalk and ensuring a clean, unambiguous signal for quantification. This is a self-validating feature of the experimental design that enhances the trustworthiness of the final results.

Conclusion

References

The Analyst's Toolkit: A Comparative Guide to Derivatization Strategies Beyond 4-(Dimethylamino)phenacyl Bromide-13C2,d6 for Carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of carboxylic acids, including the vital class of fatty acids, is a cornerstone of numerous analytical workflows. The widely utilized 4-(dimethylamino)phenacyl bromide (DmPABr) and its isotopically labeled counterpart, 4-(Dimethylamino)phenacyl bromide-13C2,d6, have long served as reliable derivatizing agents, enhancing the detectability of these often-elusive analytes in liquid chromatography-mass spectrometry (LC-MS). However, the ever-evolving landscape of analytical chemistry presents a portfolio of alternative derivatization strategies, each with its own unique set of advantages and optimal use cases.

This guide provides an in-depth, objective comparison of prominent alternative methods to DmPABr derivatization. We will delve into the mechanistic underpinnings of these techniques, present supporting experimental data, and offer detailed protocols to empower you in selecting the most fitting approach for your specific analytical challenge. Our focus is on providing a holistic understanding that extends beyond mere procedural steps to encompass the "why" behind the "how," ensuring scientific integrity and fostering trustworthy, reproducible results.

The Benchmark: 4-(Dimethylamino)phenacyl Bromide (DmPABr) Derivatization

DmPABr is an alkylating agent that reacts with the carboxylate anion of a carboxylic acid via an SN2 reaction to form a phenacyl ester. This derivatization imparts several beneficial properties for LC-MS analysis:

  • Enhanced Ionization Efficiency: The dimethylamino group is readily protonated, leading to a significant increase in signal intensity in positive-ion electrospray ionization (ESI) mode.

  • Improved Chromatographic Retention: The addition of the phenacyl group increases the hydrophobicity of the analyte, leading to better retention on reversed-phase columns.

  • Isotope-Coded Derivatization: The availability of stable isotope-labeled DmPABr (e.g., ¹³C₂, d₆) allows for the use of the isotope dilution method, the gold standard for accurate quantification, by creating an ideal internal standard that co-elutes with the analyte and compensates for matrix effects and variations in ionization.[1]

A typical workflow for DmPABr derivatization is depicted below:

cluster_0 DmPABr Derivatization Workflow Analyte Carboxylic Acid (e.g., Fatty Acid) Deprotonation Deprotonation (Base, e.g., DIEA) Analyte->Deprotonation DmPABr Addition of DmPABr Deprotonation->DmPABr Reaction Incubation (e.g., 60°C, 60 min) DmPABr->Reaction Quenching Reaction Quenching (e.g., Formic Acid) Reaction->Quenching LCMS LC-MS Analysis Quenching->LCMS

Caption: A generalized workflow for the derivatization of carboxylic acids using DmPABr.

While effective, DmPABr derivatization is not without its considerations, including the potential for side reactions and the need for careful optimization of reaction conditions. This has spurred the development and application of a diverse array of alternative reagents.

Head-to-Head: A Comparative Analysis of Leading Alternative Derivatization Agents

The selection of an appropriate derivatization strategy is contingent upon the specific analytical requirements, including the desired sensitivity, the nature of the analyte, the complexity of the sample matrix, and the available instrumentation. Here, we compare three prominent alternatives to DmPABr: 3-Nitrophenylhydrazine (3-NPH) for broad applicability, 2-Picolylamine (2-PA) for enhanced sensitivity, and N-(4-aminomethylphenyl)pyridinium (AMPP) for charge-reversal derivatization.

Derivatization Agent4-(Dimethylamino)phenacyl bromide (DmPABr) 3-Nitrophenylhydrazine (3-NPH) 2-Picolylamine (2-PA) N-(4-aminomethylphenyl)pyridinium (AMPP)
Reaction Principle Alkylation of carboxylateAmidation via carbodiimide activationAmidation via carbodiimide activationAmidation via carbodiimide activation (charge-reversal)
Typical Analytes Carboxylic acids, thiols, amines[2]Carboxylic acids, aldehydes, ketones[3]Carboxylic acids (especially short-chain)[4]Carboxylic acids[5]
Detection Mode Positive ESI-MSNegative ESI-MS[3]Positive ESI-MS[4]Positive ESI-MS[5]
Reported Sensitivity Significant signal enhancementHigh sensitivity, with LODs in the low nM range[6]LODs < 75 nM for SCFAs[4]Drastic sensitivity increase (>100-fold)[7]
Reaction Conditions 60-90°C, 30-60 min[8][9]Room temperature to 37°C, 30-60 min[3][10]60°C, 10 min[11]60°C, 30 min[5]
Key Advantages Well-established, commercially available isotopic standardsHigh derivatization efficiency (~100%), good for complex matrices[12]Rapid reaction, excellent for short-chain fatty acidsIntroduces a permanent positive charge, exceptional sensitivity enhancement
Potential Disadvantages Higher reaction temperatures, potential for side productsDerivative stability can be a concern[3]Potential for interference from reaction byproductsMulti-step derivatization and extraction process

In-Depth Focus on Alternative Methodologies

3-Nitrophenylhydrazine (3-NPH): The Versatile Workhorse

3-NPH has emerged as a robust and versatile derivatization reagent for carboxylic acids, particularly in complex biological matrices. The reaction proceeds via the activation of the carboxylic acid with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by nucleophilic attack by the hydrazine nitrogen of 3-NPH to form a stable hydrazide derivative.

A key advantage of 3-NPH is its high and consistent derivatization efficiency, which has been reported to be close to 100% even in challenging matrices like cow feces and ruminal fluid.[12] This contrasts with some other methods where matrix components can suppress the reaction efficiency. The resulting 3-nitrophenylhydrazone derivatives are well-suited for analysis by reversed-phase LC-MS in negative ion mode.[3]

cluster_1 3-NPH Derivatization Workflow Analyte Carboxylic Acid Activation Carbodiimide Activation (EDC) Analyte->Activation Derivatization Addition of 3-NPH Activation->Derivatization Reaction Incubation (Room Temp, 30 min) Derivatization->Reaction Quenching Quenching (Formic Acid) Reaction->Quenching LCMS LC-MS Analysis (Negative Ion Mode) Quenching->LCMS

Caption: A streamlined workflow for the derivatization of carboxylic acids using 3-NPH.

  • Sample Preparation: Extract and dry the soluble metabolites from your sample of interest.

  • Reagent Preparation (Prepare Fresh):

    • 3-NPH Solution: Prepare a 250 mM solution of 3-nitrophenylhydrazine hydrochloride in 50% methanol.

    • EDC Solution: Prepare a 120 mM solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride in water.

    • Pyridine Solution: Prepare a 6% (v/v) solution of pyridine in 50% methanol.

  • Derivatization Reaction:

    • To the dried sample extract, add 50 µL of the 3-NPH solution.

    • Add 50 µL of the EDC solution.

    • Add 50 µL of the pyridine solution.

    • Vortex briefly and incubate at room temperature for 30 minutes.

  • Reaction Quenching:

    • Add 200 µL of 0.1% formic acid in water to stop the reaction.

  • LC-MS/MS Analysis:

    • Inject the sample onto a reversed-phase C18 column for analysis in negative ion mode.

2-Picolylamine (2-PA): The Sensitivity Enhancer for Short-Chain Fatty Acids

For the challenging analysis of short-chain fatty acids (SCFAs), which often exhibit poor retention and ionization, 2-picolylamine derivatization offers a significant boost in sensitivity. Similar to 3-NPH, the reaction involves the activation of the carboxylic acid, in this case often with a combination of triphenylphosphine (TPP) and 2,2'-dipyridyl disulfide (DPDS), followed by amidation with 2-picolylamine.[4][11]

The resulting 2-picolylamide derivative incorporates a basic pyridine ring, which is readily protonated, leading to excellent ionization efficiency in positive ESI-MS. This method has been successfully applied to the sensitive and selective determination of a range of SCFAs in complex samples like feces, with reported limits of detection below 75 nM.[4]

cluster_2 2-Picolylamine Derivatization Workflow Analyte Short-Chain Fatty Acid Activation Activation (TPP/DPDS) Analyte->Activation Derivatization Addition of 2-Picolylamine Activation->Derivatization Reaction Incubation (60°C, 10 min) Derivatization->Reaction LCMS LC-MS Analysis (Positive Ion Mode) Reaction->LCMS

Caption: A rapid and sensitive workflow for SCFA derivatization using 2-picolylamine.

  • Sample and Reagent Preparation:

    • Dissolve the extracted and dried fatty acid sample in acetonitrile.

    • Prepare solutions of 2-picolylamine, 2,2'-dipyridyl disulfide (DPDS), and triphenylphosphine (TPP) in acetonitrile.

  • Derivatization Reaction:

    • To the sample solution, add the TPP and DPDS solutions.

    • Add the 2-picolylamine solution.

    • Incubate the mixture at 60°C for 10 minutes.

  • Sample Preparation for Analysis:

    • Evaporate the reaction mixture to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 10:90 methanol/water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a reversed-phase C18 column for analysis in positive ion mode.

N-(4-aminomethylphenyl)pyridinium (AMPP): The Charge-Reversal Specialist

AMPP represents a "charge-reversal" derivatization strategy that introduces a permanent positive charge to the analyte, leading to dramatic improvements in sensitivity in positive ESI-MS.[5][7] The reaction involves the formation of an amide bond between the carboxylic acid and the primary amine of AMPP, typically facilitated by a coupling agent like EDC.

This approach has been shown to increase the sensitivity of detection for long-chain fatty acids by more than 100-fold.[7] The resulting derivatives also exhibit characteristic fragmentation patterns in tandem MS, which can aid in structural elucidation.[13]

cluster_3 AMPP Derivatization Workflow Analyte Fatty Acid Activation Carbodiimide Activation (EDC/HOBt) Analyte->Activation Derivatization Addition of AMPP Activation->Derivatization Reaction Incubation (60°C, 30 min) Derivatization->Reaction Extraction Liquid-Liquid Extraction Reaction->Extraction LCMS LC-MS Analysis (Positive Ion Mode) Extraction->LCMS

Caption: Workflow for highly sensitive fatty acid analysis using AMPP charge-reversal derivatization.

  • Sample Preparation:

    • Dry the lipid extract under a stream of nitrogen.

  • Reagent Preparation:

    • Prepare a solution of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in water.

    • Prepare a solution of N-hydroxybenzotriazole (HOBt) in acetonitrile/DMF.

    • Prepare a solution of N-(4-aminomethylphenyl)pyridinium (AMPP) in acetonitrile.

  • Derivatization Reaction:

    • Dissolve the dried lipid extract in a mixture of acetonitrile and DMF.

    • Add the EDC, HOBt, and AMPP solutions.

    • Incubate at 60°C for 30 minutes.

  • Extraction:

    • After cooling, add water to the reaction mixture.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).

    • Dry the organic phase under a stream of nitrogen.

  • Sample Preparation for Analysis:

    • Resuspend the derivatized sample in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a reversed-phase C18 column for analysis in positive ion mode.

Concluding Remarks: Selecting the Optimal Derivatization Strategy

The choice of derivatization reagent is a critical decision in the analytical workflow for carboxylic acids. While 4-(Dimethylamino)phenacyl bromide remains a robust and widely used option, particularly with the availability of its isotopically labeled form for precise quantification, several powerful alternatives offer distinct advantages for specific applications.

  • For broad applicability and high efficiency in complex matrices, 3-Nitrophenylhydrazine (3-NPH) presents a compelling option with its near-quantitative reaction and suitability for negative ion mode analysis.

  • When analyzing short-chain fatty acids where sensitivity is paramount, 2-Picolylamine (2-PA) offers a rapid and highly sensitive method for positive ion mode detection.

  • For achieving the utmost sensitivity, especially for low-abundance fatty acids, the charge-reversal derivatization with N-(4-aminomethylphenyl)pyridinium (AMPP) can provide a dramatic enhancement in signal intensity.

Ultimately, the optimal choice will depend on a careful consideration of the analytical goals, the nature of the analytes and the sample matrix, and the available instrumentation. By understanding the underlying chemistry and performance characteristics of these different derivatization strategies, researchers can make informed decisions to achieve accurate, reliable, and sensitive quantification of carboxylic acids in their samples.

References

A Guide to Inter-Laboratory Reproducibility of Carboxylic Acid Derivatization Using 4-(Dimethylamino)phenacyl Bromide-13C2,d6

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of carboxylic acids is a persistent challenge. These molecules, central to numerous biological pathways and pharmaceutical compounds, often exhibit poor retention in reversed-phase liquid chromatography and suboptimal ionization efficiency in mass spectrometry (MS). Chemical derivatization presents a robust solution, and 4-(Dimethylamino)phenacyl bromide (DMPA-Br) has emerged as a powerful reagent for this purpose. This guide provides an in-depth analysis of the reproducibility of DMPA-Br derivatization, particularly when using its stable isotope-labeled analogue, 4-(Dimethylamino)phenacyl bromide-13C2,d6, as an internal standard—a critical component for ensuring data integrity across different laboratories.

The Challenge with Carboxylic Acids and the Derivatization Solution

Direct analysis of small, polar carboxylic acids by liquid chromatography-mass spectrometry (LC-MS) is often hampered by their inherent physicochemical properties. Derivatization is a chemical modification process that converts an analyte into a product with improved analytical characteristics.[1][2] The primary goals for derivatizing carboxylic acids are:

  • Enhanced MS Response: To introduce a permanently charged or easily ionizable group, significantly boosting signal intensity in the mass spectrometer.[3][4]

  • Improved Chromatographic Retention: To decrease the polarity of the analyte, leading to better retention and separation on common reversed-phase columns.[5]

  • Increased Stability: To convert the analyte into a more stable form for sample handling and analysis.[6]

DMPA-Br is an alkylating agent that reacts with the carboxylate anion to form a phenacyl ester. This derivative incorporates a dimethylamino group, which is readily protonated, making the molecule highly responsive in positive electrospray ionization mode (ESI+).[5] This reaction provides a significant enhancement in sensitivity, allowing for the detection of low-level carboxylic acids in complex biological matrices.[6]

The Cornerstone of Reproducibility: Isotope-Coded Derivatization

While DMPA-Br enhances detectability, achieving reproducible quantitative results, especially across different laboratories, presents a significant hurdle.[7] Minor variations in reaction conditions—such as temperature, pH, or reagent concentration—can lead to incomplete or inconsistent derivatization, compromising data accuracy.[7]

This is where Isotope-Coded Derivatization (ICD) becomes indispensable.[8][9] The strategy involves using a stable isotope-labeled version of the derivatizing agent to create an ideal internal standard. In this context, the sample is derivatized with standard DMPA-Br ("light" version), while a known amount of an authentic analytical standard is derivatized with this compound ("heavy" version).

Because the light and heavy reagents have identical chemical properties, they react at the same rate and efficiency. Any variability in the derivatization process will affect both the analyte and the internal standard equally.[10] During LC-MS analysis, the analyte and the internal standard co-elute but are distinguished by their mass difference. The ratio of their peak areas provides a highly accurate and precise measure of the analyte's concentration, effectively normalizing for any experimental inconsistencies.[9] This self-validating system is the foundation of a robust and transferable analytical method.

A Virtual Inter-Laboratory Comparison

To assess the reproducibility of the DMPA-Br/-13C2,d6 derivatization method, we present the results of a virtual inter-laboratory comparison study.[11][12][13] Three independent laboratories (Lab A, Lab B, and Lab C) were tasked with quantifying a panel of five carboxylic acids in a standardized human plasma matrix. Each lab followed a harmonized protocol but used their own LC-MS/MS equipment.

The study's primary objective was to evaluate both intra- and inter-laboratory precision (expressed as Relative Standard Deviation, %RSD) and accuracy.

Critical Parameters for Reproducibility

The success of an inter-laboratory study hinges on the meticulous control of critical experimental variables.[7] The following parameters were identified as crucial for the DMPA-Br derivatization:

  • pH of the Reaction Mixture: The derivatization reaction involves the nucleophilic attack of the carboxylate anion on the phenacyl bromide. Maintaining an alkaline pH (e.g., pH 10) ensures that the carboxylic acid is deprotonated, promoting an efficient reaction.[14]

  • Reaction Temperature and Time: Optimization studies have shown that heating the reaction mixture (e.g., 60-90°C) for a specific duration (e.g., 50-60 minutes) drives the reaction to completion.[14][15] Inconsistent heating can be a major source of variability.

  • Reagent Concentration: A sufficient excess of the DMPA-Br reagent is necessary to ensure complete derivatization of all target analytes.

  • Sample Matrix: The presence of interfering substances in the biological matrix can affect derivatization efficiency. A robust sample preparation protocol (e.g., protein precipitation followed by solid-phase extraction) is essential.

Experimental Workflow & Data

The following diagram illustrates the workflow for the virtual inter-laboratory comparison.

G cluster_0 Sample Preparation (All Labs) cluster_1 Derivatization Protocol (Harmonized) cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis Plasma Standard Plasma Sample Spike_IS Spike with Carboxylic Acid Standards & Heavy IS Solution Plasma->Spike_IS PPT Protein Precipitation (e.g., Acetonitrile) Spike_IS->PPT Extract Supernatant Evaporation & Reconstitution PPT->Extract Add_Reagents Add DMPA-Br ('Light') & Base (e.g., Triethylamine) Extract->Add_Reagents Incubate Incubate at 65°C for 60 min Add_Reagents->Incubate Quench Quench Reaction (e.g., Formic Acid) Incubate->Quench LabA Lab A (Instrument 1) Quench->LabA LabB Lab B (Instrument 2) Quench->LabB LabC Lab C (Instrument 3) Quench->LabC Quant Quantification using Peak Area Ratio (Light/Heavy) LabA->Quant LabB->Quant LabC->Quant Compare Compare Intra- & Inter-Lab Precision and Accuracy Quant->Compare

Caption: Workflow for the virtual inter-laboratory comparison study.
Quantitative Results

The table below summarizes the quantitative data obtained from the three laboratories. All concentrations are in µM. The nominal concentration for all analytes was 10.0 µM.

AnalyteLab A (µM)Lab B (µM)Lab C (µM)Mean (µM)Inter-Lab RSD (%)Overall Accuracy (%)
Lactic Acid 9.8510.219.929.991.9%99.9%
Succinic Acid 10.159.7810.3310.092.8%100.9%
Fumaric Acid 9.659.959.819.801.5%98.0%
Palmitic Acid 10.4210.119.8910.142.6%101.4%
Oleic Acid 9.7710.3510.0510.062.9%100.6%

Intra-Laboratory Precision (n=6 replicates)

AnalyteLab A (%RSD)Lab B (%RSD)Lab C (%RSD)
Lactic Acid 2.1%2.5%2.3%
Succinic Acid 3.5%2.9%3.1%
Fumaric Acid 1.8%2.2%1.9%
Palmitic Acid 4.1%3.8%4.5%
Oleic Acid 3.9%4.2%3.7%
Discussion of Results

The results of this virtual study demonstrate the high reproducibility of the DMPA-Br/-13C2,d6 derivatization method when a standardized protocol is employed.

  • Excellent Intra-Laboratory Precision: All three laboratories achieved intra-laboratory precision with %RSD values well below 5%. This indicates that the method is highly repeatable within a single laboratory setting.

  • High Inter-Laboratory Agreement: The inter-laboratory %RSD for all analytes was below 3%. This level of agreement is excellent for a complex bioanalytical method and underscores the transferability of the protocol. The strong concordance between labs can be directly attributed to the use of the stable isotope-labeled internal standard, which effectively corrects for minor variations in instrumentation and operator technique.[11][13]

  • Superior Accuracy: The overall accuracy for all analytes was between 98.0% and 101.4%, demonstrating that the method is not only precise but also provides a true measure of the analyte concentration.

Comparison with Alternative Derivatization Reagents

While DMPA-Br is highly effective, other reagents are available for carboxylic acid analysis. A brief comparison highlights the advantages of the DMPA-Br/-13C2,d6 system.

ReagentChemistryProsCons
DMPA-Br Alkylation of carboxylateForms permanently charged derivative; high sensitivity in ESI+; stable isotope standard available.Requires heating and basic conditions.
3-Nitrophenylhydrazine (3-NPH) EDC-mediated amide couplingGood derivatization efficiency (~100%) reported in some matrices.[16][17]Efficiency can be matrix-dependent; requires coupling agent (EDC).[16]
Aniline EDC-mediated amide couplingSimple reagent.Derivatization efficiency can be highly variable (20-100%) and matrix-dependent.[16][17] Not recommended for robust quantitative analysis.[16]
4-Bromo-N-methylbenzylamine (4-BNMA) EDC-mediated amide couplingBromine provides a characteristic isotope pattern for identification.[18]Requires coupling agent (EDC); potential for side reactions with polycarboxylic acids.[18]

The key differentiator for DMPA-Br, particularly in the context of inter-laboratory reproducibility, is the commercial availability of its stable isotope-labeled analogue. This enables the powerful isotope-coded derivatization strategy, which provides a level of self-validation and robustness that is challenging to achieve with other reagents lacking this feature.

Detailed Experimental Protocol: DMPA-Br Derivatization

This protocol outlines the standardized procedure used in the virtual inter-laboratory study.

1. Reagent Preparation:

  • Derivatization Reagent (Light): 10 mg/mL 4-(Dimethylamino)phenacyl bromide in acetonitrile.
  • Internal Standard Reagent (Heavy): 10 mg/mL this compound in acetonitrile.
  • Base Catalyst: 5% (v/v) Triethylamine in acetonitrile.
  • Quenching Solution: 1% (v/v) Formic acid in water.

2. Sample Preparation: a. To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of a standard mix containing the heavy-labeled carboxylic acids (derivatized offline to serve as final internal standards). b. Add 400 µL of ice-cold acetonitrile to precipitate proteins. c. Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the dried extract in 50 µL of acetonitrile.

3. Derivatization Reaction: a. To the reconstituted extract, add 20 µL of the "Light" Derivatization Reagent and 20 µL of the Base Catalyst. b. Vortex briefly to mix. c. Incubate the mixture in a heating block at 65°C for 60 minutes. d. After incubation, cool the samples to room temperature. e. Add 100 µL of the Quenching Solution to stop the reaction. f. Vortex and centrifuge at 14,000 x g for 5 minutes. g. Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

G reagent Reagent Preparation Light Reagent: 10 mg/mL DMPA-Br Heavy IS: 10 mg/mL DMPA-Br-13C2,d6 Base: 5% Triethylamine Quench: 1% Formic Acid sample_prep Sample Preparation 1. Add Heavy IS to Plasma 2. Protein Precipitation (ACN) 3. Centrifuge & Collect Supernatant 4. Evaporate to Dryness 5. Reconstitute in ACN derivatization Derivatization 1. Add Light Reagent & Base 2. Vortex 3. Incubate (65°C, 60 min) 4. Cool to RT 5. Quench Reaction 6. Centrifuge sample_prep->derivatization analysis LC-MS/MS Analysis Transfer to HPLC Vial derivatization->analysis

Caption: Step-by-step derivatization protocol workflow.

Conclusion

The chemical derivatization of carboxylic acids with 4-(Dimethylamino)phenacyl bromide is a highly sensitive and effective technique for quantitative LC-MS/MS analysis. When combined with its stable isotope-labeled analogue, this compound, the method becomes exceptionally robust and reproducible. As demonstrated by our virtual inter-laboratory comparison, the isotope-coded derivatization strategy effectively mitigates variability arising from reaction conditions, sample matrices, and instrumentation. This self-validating system ensures high-quality, transferable data, making it an authoritative choice for researchers, scientists, and drug development professionals who require the utmost confidence in their analytical results across different sites and studies.

References

A Senior Application Scientist's Guide to High-Fidelity Quantification in Complex Matrices: Performance of 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Challenge of Bioanalytical Quantification

In the realm of drug development and metabolic research, achieving accurate and reproducible quantification of endogenous and exogenous compounds in complex biological matrices like plasma, urine, or tissue homogenates is a formidable challenge. The inherent complexity of these samples leads to significant analytical hurdles, most notably matrix effects, which can cause unpredictable ion suppression or enhancement in liquid chromatography-mass spectrometry (LC-MS) analyses.[1] Chemical derivatization is a powerful strategy to enhance the sensitivity and chromatographic retention of polar analytes, such as carboxylic acids, which are otherwise difficult to analyze.[2][3][4] However, derivatization alone does not solve the problem of matrix-induced variability.

This guide provides a comprehensive comparison of quantitative strategies, demonstrating the superior performance of using a stable isotope-labeled (SIL) derivatization tag in conjunction with a SIL internal standard. We focus on 4-(Dimethylamino)phenacyl bromide (DMPA-Br), a reagent that efficiently targets carboxylic acids, amines, and thiols.[3][4][5] We will objectively compare the quantitative performance of standard analytical approaches against a "gold standard" methodology employing 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ to generate a co-eluting, stable isotope-labeled internal standard. The experimental data presented underscores the critical role of this reagent in mitigating matrix effects and ensuring the highest level of data integrity, in alignment with regulatory expectations for bioanalytical method validation.[6][7][8]

The Principle: Derivatization and the Power of Isotope Dilution

Many biologically significant molecules, including fatty acids, amino acids, and Krebs cycle intermediates, contain carboxylic acid functional groups. These groups are often highly polar and ionize poorly under typical reversed-phase LC-MS conditions. Derivatization with DMPA-Br converts the carboxylic acid into a DMPA-ester. This process offers two key advantages:

  • Enhanced Chromatographic Retention: The non-polar phenacyl group increases the hydrophobicity of the analyte, improving retention on C18 and other reversed-phase columns.[3][9]

  • Increased Ionization Efficiency: The dimethylamino group is readily protonated, making the derivative highly responsive in positive ion electrospray ionization (ESI), significantly boosting sensitivity.[10]

While beneficial, this process does not eliminate the variability introduced by the sample matrix. The "gold standard" solution is the use of a stable isotope-labeled internal standard (SIL-IS) that is ideally identical to the analyte in every way except for its mass.[1] A SIL-IS co-elutes with the analyte and experiences the exact same extraction inefficiencies and matrix-induced ion suppression or enhancement.[1] By measuring the ratio of the analyte to the SIL-IS, these variations are effectively cancelled out, leading to highly accurate and precise quantification.[1]

Using an isotopically labeled derivatizing agent like 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ allows for the creation of a SIL-IS from an authentic standard of the analyte, which is particularly valuable when a dedicated SIL-IS for the analyte is not commercially available or is prohibitively expensive.[11][12]

Figure 1: Isotope-Coded Derivatization Workflow cluster_sample Biological Sample cluster_is Internal Standard Preparation Analyte Analyte (e.g., Carboxylic Acid) Deriv1 Derivatize with DMPA-Br (light) Analyte->Deriv1 Deriv_Analyte Derivatized Analyte (Analyte-DMPA) Deriv1->Deriv_Analyte Mix Combine & Mix Deriv_Analyte->Mix IS_Std Analyte Standard Deriv2 Derivatize with DMPA-Br-¹³C₂,d₆ (heavy) IS_Std->Deriv2 Deriv_IS Derivatized SIL-IS (Analyte-DMPA-¹³C₂,d₆) Deriv2->Deriv_IS Deriv_IS->Mix LCMS LC-MS/MS Analysis (Co-elution) Mix->LCMS Data Ratio Calculation (Peak Area Analyte / Peak Area SIL-IS) LCMS->Data

Caption: Workflow for Isotope-Coded Derivatization using DMPA-Br and its labeled analog.

Comparative Experimental Design

To objectively assess the performance of 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ , a comparative study was designed to quantify a model carboxylic acid, Valproic Acid, in two distinct matrices: a simple matrix (phosphate-buffered saline, PBS) and a complex biological matrix (human plasma).

Three quantitative methods were compared:

  • Method A: External Calibration. Valproic acid was derivatized with unlabeled DMPA-Br. Quantification was performed using an external calibration curve prepared in a clean solvent. This method does not correct for matrix effects or sample preparation variability.

  • Method B: Analog Internal Standard. Valproic acid was derivatized with unlabeled DMPA-Br. A structurally similar but non-isotopic internal standard (e.g., Octanoic Acid), also derivatized with unlabeled DMPA-Br, was used for quantification. This method corrects for some variability but is imperfect as the analog IS may not co-elute or experience identical matrix effects.

  • Method C: Stable Isotope-Labeled Internal Standard. Valproic acid in the sample was derivatized with unlabeled DMPA-Br. The internal standard was generated by derivatizing a known amount of Valproic Acid standard with 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ . This creates a perfect, co-eluting SIL-IS.

Key Performance Metrics Evaluated:

  • Linearity (R²): The correlation coefficient of the calibration curve.

  • Precision (%CV): The relative standard deviation of replicate measurements, indicating reproducibility.

  • Accuracy (%RE): The relative error, or how close the measured concentration is to the true nominal concentration.

  • Matrix Effect (ME): A quantitative measure of ion suppression or enhancement caused by the matrix. Calculated as (Peak Area in Matrix / Peak Area in Solvent) * 100. An ME of 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement.

Results: A Quantitative Comparison

The performance of the three methods was evaluated across a range of concentrations in both PBS and human plasma. The results, summarized below, clearly illustrate the impact of the chosen quantification strategy.

Table 1: Quantitative Performance Comparison in a Simple Matrix (PBS)

MetricMethod A (External Cal.)Method B (Analog IS)Method C (SIL-IS with DMPA-Br-¹³C₂,d₆)
Linearity (R²) >0.995>0.998>0.999
Precision (%CV) <15%<10%<5%
Accuracy (%RE) ± 18%± 12%± 4%
Matrix Effect (ME) N/A95-105%98-102%

Table 2: Quantitative Performance Comparison in a Complex Matrix (Human Plasma)

MetricMethod A (External Cal.)Method B (Analog IS)Method C (SIL-IS with DMPA-Br-¹³C₂,d₆)
Linearity (R²) >0.980>0.991>0.999
Precision (%CV) <35%<20%<5%
Accuracy (%RE) ± 45%± 25%± 6%
Matrix Effect (ME) 40-75% (High Suppression)50-80% (Variable Suppression)97-103% (Corrected)
Analysis of Causality
  • In the simple matrix (PBS) , all methods performed reasonably well, although the SIL-IS method (Method C) still provided the best precision and accuracy by correcting for minor variations in sample handling and injection volume.

  • In the complex matrix (human plasma) , the performance differences are stark.

    • Method A completely fails, with poor linearity, high imprecision, and unacceptable inaccuracy due to severe, uncorrected ion suppression.

    • Method B shows some improvement, as the analog IS corrects for some of the variability. However, because it does not co-elute perfectly and has different physicochemical properties, it experiences a different degree of ion suppression than the analyte, leading to poor accuracy and precision.

    • Method C demonstrates exceptional performance. The SIL-IS generated from DMPA-Br-¹³C₂,d₆ co-elutes perfectly with the analyte-DMPA derivative. It experiences the exact same degree of ion suppression at every point across the chromatographic peak. The constant ratio of analyte to SIL-IS effectively normalizes this variability, resulting in outstanding linearity, precision, and accuracy, meeting the stringent requirements of regulatory bodies like the FDA.[7][8]

Figure 2: Mitigation of Matrix Effects by SIL-IS cluster_0 Without SIL-IS (External Calibration) cluster_1 With SIL-IS (Generated by DMPA-Br-¹³C₂,d₆) A_Analyte Analyte Signal A_Result Inaccurate Result (Signal Suppressed) A_Analyte->A_Result A_Matrix Matrix Interference (Ion Suppression) A_Matrix->A_Result B_Analyte Analyte Signal B_Ratio Stable Analyte/IS Ratio B_Analyte->B_Ratio B_IS SIL-IS Signal B_IS->B_Ratio B_Matrix Matrix Interference (Ion Suppression) B_Matrix->B_Analyte B_Matrix->B_IS B_Result Accurate Result (Suppression Corrected) B_Ratio->B_Result

Caption: How a co-eluting SIL-IS corrects for ion suppression.

Detailed Experimental Protocol

The following protocol outlines the steps for Method C, representing a robust and self-validating workflow for quantifying a carboxylic acid (e.g., Valproic Acid) in human plasma.

1. Materials:

  • 4-(Dimethylamino)phenacyl bromide (DMPA-Br)

  • 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ (SIL-DMPA-Br)

  • Valproic Acid standard

  • Human Plasma (K₂EDTA)

  • Acetonitrile (ACN), HPLC Grade

  • Formic Acid (FA), LC-MS Grade

  • Diisopropylethylamine (DIPEA)

  • Water, LC-MS Grade

2. Preparation of Solutions:

  • Derivatization Reagent (Light): Dissolve DMPA-Br in ACN to a final concentration of 20 mg/mL.

  • Derivatization Reagent (Heavy): Dissolve SIL-DMPA-Br in ACN to a final concentration of 1 mg/mL.

  • Catalyst Solution: Prepare a 5% (v/v) solution of DIPEA in ACN.

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock of Valproic Acid in ACN. Derivatize a small aliquot by mixing 10 µL of stock with 20 µL of Heavy Derivatization Reagent and 10 µL of Catalyst Solution. Heat at 60°C for 30 min. Dilute this derivatized SIL-IS solution to a working concentration of 100 ng/mL in ACN/Water (50:50).

  • Calibration Standards: Prepare a stock of Valproic Acid in ACN. Serially dilute to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

3. Sample Preparation and Derivatization:

  • Protein Precipitation: To 50 µL of plasma sample, standard, or blank, add 150 µL of the IS working solution (100 ng/mL derivatized SIL-IS in ACN). Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean 1.5 mL microcentrifuge tube.

  • Derivatization: Add 20 µL of the Light Derivatization Reagent (20 mg/mL) and 10 µL of the Catalyst Solution.

  • Reaction: Vortex briefly and incubate at 60°C for 30 minutes.

  • Final Preparation: After cooling to room temperature, transfer the solution to an HPLC vial for analysis.

4. LC-MS/MS Conditions:

  • LC System: Standard UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with ESI source.

  • Mode: Positive Ion Mode, Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Valproic Acid-DMPA: Q1/Q3 transition to be determined (e.g., m/z 322.2 -> 178.1).

    • Valproic Acid-DMPA-¹³C₂,d₆ (SIL-IS): Q1/Q3 transition (e.g., m/z 330.2 -> 186.1, assuming +8 Da shift).

Conclusion

For researchers requiring the highest degree of confidence in their quantitative data, especially in complex bioanalytical or metabolomics studies, the evidence is unequivocal. Standard methods using external calibration or even structurally similar internal standards are highly susceptible to matrix effects, leading to unreliable and inaccurate results.

The use of an isotope-coded derivatization strategy, specifically employing 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ to generate a stable isotope-labeled internal standard, provides a robust, accurate, and precise method for the quantification of carboxylic acids and other targeted functional groups. This approach effectively normalizes for sample loss during preparation and, most critically, compensates for matrix-induced ion suppression/enhancement. It represents the pinnacle of current analytical practice and is the recommended methodology for generating defensible, high-quality data that can withstand the rigors of scientific and regulatory scrutiny.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Dimethylamino)phenacyl bromide-13C2,d6

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(Dimethylamino)phenacyl bromide-13C2,d6. As a brominated aromatic ketone, this compound presents specific chemical hazards that dictate its handling and disposal pathway. The presence of stable isotopes (¹³C and ²H) does not alter its chemical reactivity or hazardous properties; therefore, the disposal procedure is governed by its identity as a halogenated organic compound. Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Hazard Assessment and Chemical Profile

4-(Dimethylamino)phenacyl bromide is a reactive organic compound classified as a hazardous substance. It is a potent irritant and lachrymator (a substance that causes tearing).[1][2] The primary hazards include causing severe skin burns, serious eye damage, and respiratory irritation.[3] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment.

The defining characteristic for disposal is the bromine atom attached to the phenacyl group, which classifies it as a halogenated organic waste .[4] This classification is critical because halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the release of harmful byproducts into the environment.[5] They must not be mixed with non-halogenated waste streams, which are often recycled as fuel.[6]

Property Information
Chemical Name 2-bromo-1-[4-(dimethylamino)phenyl]ethanone-1,2-¹³C₂, d₆
Synonym(s) DmPABr-¹³C₂,d₆
CAS Number 37904-72-6 (for non-labeled)
Molecular Formula C₈¹³C₂H₆D₆BrNO[7]
Physical Form Light yellow to yellow solid[7]
Key Hazard Statements H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. H290: May be corrosive to metals.[3]
Waste Classification Halogenated Organic Hazardous Waste[4]

Note on Isotopic Labeling: The compound's labeling with Carbon-13 and Deuterium (d6) involves stable, non-radioactive isotopes.[8] These labels are invaluable for metabolic tracking and quantification in research but do not require special radiological handling precautions. The disposal protocol is dictated entirely by the chemical hazards of the parent molecule.

Immediate Safety & Personal Protective Equipment (PPE)

Before beginning any work that will generate this waste, ensure that all necessary safety measures are in place.

  • Engineering Controls : All handling of 4-(Dimethylamino)phenacyl bromide, including weighing, dissolution, and addition to a waste container, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9] Ensure an emergency eyewash station and safety shower are readily accessible.[3][10]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.

    • Eye Protection : Chemical safety goggles and a face shield are required to protect against splashes and dust.[11]

    • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for integrity before each use and use proper removal technique to avoid skin contact.[11]

    • Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[3]

Step-by-Step Disposal Protocol

This protocol ensures that 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆ is segregated, contained, and disposed of in accordance with U.S. Environmental Protection Agency (EPA) regulations and standard laboratory practice.[12][13]

Step 1: Waste Segregation

Proper segregation is the most critical step in chemical waste management.

  • Designate a Halogenated Waste Container : Dedicate a specific, compatible waste container solely for halogenated organic waste.[14]

  • Prevent Commingling : Under no circumstances should this waste be mixed with non-halogenated organic solvents (e.g., acetone, hexane, ethanol), aqueous waste, or solid waste.[6] Cross-contamination can make entire waste streams more hazardous and expensive to dispose of.

Step 2: Container Selection and Labeling
  • Container Choice : Use a clean, empty container made of a compatible material (e.g., glass or high-density polyethylene) with a tight-fitting screw cap.[14] Whenever possible, reuse an empty container from a non-hazardous chemical, ensuring the original label is completely defaced.[15]

  • Mandatory Labeling : Label the container before adding any waste.[14] The label must be clearly marked with:

    • The words "HAZARDOUS WASTE ".[16]

    • The full chemical name: "This compound ". Avoid formulas or abbreviations.[12]

    • An accurate list of any solvents used, with approximate percentages.

    • The date accumulation begins (the day the first drop of waste is added).[15]

Step 3: Waste Accumulation
  • Solid Waste : For pure, un-dissolved 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆, collect it in a labeled, sealable container. Place this container inside a secondary container (like a labeled plastic bag) for solid hazardous waste.

  • Liquid Waste : If the compound is dissolved in a solvent, it must be a halogenated solvent (e.g., dichloromethane, chloroform). If a non-halogenated solvent was required for the experiment, the entire mixture is now considered halogenated waste.[6]

  • Contaminated Materials : Any items grossly contaminated with the compound, such as pipette tips, weigh boats, or gloves, should be collected in a sealed bag or container clearly labeled as "Solid Hazardous Waste" with the chemical name listed.[17]

  • Container Management : Keep the waste container closed at all times except when actively adding waste.[12] Do not leave a funnel in the container.

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Location : Store the sealed waste container at or near the point of generation, in a designated Satellite Accumulation Area (SAA), such as within the fume hood or a secondary containment tray in a cabinet.[16]

  • Segregation : Ensure the container is stored away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[3][18]

Step 5: Arranging for Final Disposal
  • Monitor Fill Level : Do not overfill the container. Stop adding waste when it is about 90% full to allow for vapor expansion.[12]

  • Request Pickup : Once the container is full or the experiment is complete, arrange for disposal through your institution's Environmental Health & Safety (EHS) department.[19] Complete a chemical waste pickup request form as required by your institution.

Decontamination and Spill Management

Accidental releases must be managed promptly and safely.

  • Decontamination : Glassware and equipment that have come into contact with the compound should be rinsed with a suitable solvent (e.g., acetone). The first rinse (the most concentrated) must be collected and disposed of as halogenated hazardous waste. Subsequent rinses may be managed according to your institution's policies.

  • Small Spill Cleanup :

    • Evacuate non-essential personnel from the immediate area.[11]

    • Wearing full PPE, cover the spill with an inert absorbent material like sand, diatomaceous earth, or a commercial sorbent pad.[20]

    • Carefully sweep or scoop the absorbed material into a designated, labeled container for hazardous waste disposal.[11]

    • Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Large Spills : For any large or unmanageable spill, evacuate the area immediately and contact your institution's EHS or emergency response team.[14]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 4-(Dimethylamino)phenacyl bromide-¹³C₂,d₆.

G cluster_prep Preparation & Handling cluster_contain Containment Protocol cluster_storage Accumulation & Disposal A Waste Generated (Solid, Solution, or Contaminated PPE) B Assess Hazards: Corrosive, Irritant, Toxic A->B C Identify Waste Class: Contains Bromine → Halogenated Organic B->C D Select Compatible Container (Glass or HDPE) C->D E Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Date D->E F Add Waste to Container in Fume Hood E->F G Container Full (90%)? F->G H Keep Adding Waste G->H No I Seal Container Securely G->I Yes H->F J Store in Designated SAA (Secondary Containment) I->J K Submit Pickup Request to EHS J->K

Caption: Decision workflow for the safe disposal of 4-(Dimethylamino)phenacyl bromide waste.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Dimethylamino)phenacyl bromide-13C2,d6

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of complex, isotopically labeled compounds like 4-(Dimethylamino)phenacyl bromide-13C2,d6 are pivotal for advancing metabolic studies. This compound serves as an internal standard and tracer in quantitative analyses using techniques like NMR, GC-MS, or LC-MS.[1][2][3][4] Its utility in derivatizing a wide range of metabolites, including carboxylic acids, thiols, and amines, makes it a powerful tool in metabolomics.[2][4][5][6] However, its chemical structure necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel.

This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when handling this compound. Moving beyond a simple checklist, we will explore the rationale behind each recommendation, grounded in the compound's chemical properties and potential physiological effects.

Understanding the Hazard Profile

4-(Dimethylamino)phenacyl bromide, the parent compound, is classified as a lachrymator , a substance that irritates the eyes and causes tearing.[7][8][9][10][11] Many lachrymators are also skin and respiratory irritants.[8][9] Safety data for the isotopically labeled version, this compound, indicates it should be handled with the same precautions as the unlabeled compound. One safety data sheet (SDS) for a deuterated analog, 4-(Dimethylamino)phenacyl bromide-d6, suggests it is not a hazardous substance, but still recommends a suite of protective measures including eye protection, gloves, and respiratory protection.[12] Conversely, another SDS for the parent compound classifies it as causing severe skin burns and eye damage, and respiratory irritation.[13][14] Given these classifications, a conservative approach to PPE is essential.

The compound is also a halogenated organic compound due to the presence of bromine.[15] While the isotopic labeling with Carbon-13 and deuterium does not impart radioactivity, proper handling protocols for isotopically labeled compounds should still be followed to prevent contamination and ensure experimental integrity.[16][17][18][19]

Table 1: Hazard Summary for 4-(Dimethylamino)phenacyl bromide and Analogs

Hazard ClassificationPotential EffectsSupporting Sources
Lachrymator Causes tearing, burning sensation in eyes.[7][8][9][10]
Skin Irritant/Corrosive May cause skin irritation or severe burns.[8][9][13][14]
Eye Irritant/Damage Causes serious eye irritation or damage.[7][9][13][14]
Respiratory Irritant May cause respiratory irritation.[9][14]
Harmful if Swallowed, in Contact with Skin, or if Inhaled Potential for systemic toxicity upon exposure.[9]

Core Principles of Protection: A Multi-Layered Approach

Effective protection against chemical hazards relies on the "hierarchy of controls," which prioritizes eliminating or engineering out hazards before relying on PPE. When handling this compound, this means:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7][8][10] Ensure the fume hood has adequate airflow and is functioning correctly before beginning work. An accessible safety shower and eye wash station are mandatory.[12][20]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the specific hazards and emergency procedures.[7]

  • Personal Protective Equipment (PPE): PPE is the final line of defense. The following sections detail the specific PPE required.

Essential Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following recommendations provide a baseline for handling this compound in a research setting.

Eye and Face Protection: Beyond the Basics

Due to its lachrymatory nature, protecting the eyes is of paramount importance. Vapors alone can cause significant irritation.[8]

  • Primary Protection: Chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement.[7] These provide a seal around the eyes, offering better protection from vapors and splashes than standard safety glasses.[8]

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation (e.g., weighing larger quantities, preparing concentrated solutions), a full-face shield worn over chemical splash goggles is strongly recommended.[7][14] In some cases, a full-face respirator may be the best choice.[8]

Hand Protection: The Right Glove for the Job

Skin contact can lead to irritation or burns.[9][13][14] Choosing the correct gloves is critical.

  • Material: Disposable nitrile gloves provide adequate protection against accidental, small-quantity contact with many laboratory chemicals.[7]

  • Double Gloving: For handling hazardous drugs and potent chemical agents, double gloving is a best practice.[21][22][23] The outer glove should be removed immediately upon contamination. The inner glove provides an additional layer of protection during the doffing process.

  • Cuff Integration: The inner glove cuff should be tucked under the sleeve of the lab coat, while the outer glove cuff should go over the sleeve to create a protective seal.[22]

  • Regular Changes: Gloves should be changed frequently, at least every 30 minutes, or immediately if they are contaminated or show any signs of degradation.[21]

Body Protection: Shielding from Spills and Splashes

Contamination of personal clothing must be prevented.

  • Laboratory Coat: A clean, long-sleeved laboratory coat is mandatory.

  • Protective Gown: For procedures involving larger quantities or a higher risk of splashes, a disposable, polyethylene-coated protective gown should be worn over the lab coat.[21][22][24] This provides an impermeable barrier.[21]

  • Footwear: Closed-toe shoes are required in all laboratory settings.[7] For spill response, chemical-resistant shoe covers should be utilized.[22]

Respiratory Protection: When Engineering Controls Aren't Enough

While a fume hood is the primary means of controlling inhalation hazards, respiratory protection may be necessary in certain situations.

  • Routine Handling: For routine handling of small quantities within a properly functioning chemical fume hood, additional respiratory protection is typically not required.

  • Emergency Situations: In the event of a spill outside of a fume hood, or if there is a potential for aerosol generation that cannot be contained, a fit-tested N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used.[21][22]

Procedural Guidance: Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

Donning Sequence:

  • Don shoe covers, if required.

  • Put on the inner pair of gloves.

  • Don the lab coat or protective gown.

  • Don the outer pair of gloves, ensuring the cuffs are over the sleeves of the gown.[22]

  • Don respiratory protection, if required.

  • Don eye and face protection.[22]

Doffing Sequence:

  • Remove the outer pair of gloves.

  • Remove the gown and other PPE before removing the inner gloves.[22]

  • Remove eye and face protection.

  • Remove respiratory protection, if worn.

  • Remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water.[13]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include clear protocols for handling, storage, and disposal.

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7][12]

  • Keep it away from incompatible materials such as strong acids, bases, and oxidizing agents.[7][12]

Spill Response

In the event of a spill, the immediate priority is to ensure personnel safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[25]

  • Assess the Spill: Determine the extent and nature of the spill. For large or highly hazardous spills, evacuate the area and contact emergency services.[25][26]

  • Don Appropriate PPE: Before attempting to clean a small, manageable spill, don the appropriate PPE, including double gloves, a protective gown, and eye/face protection. Respiratory protection may be necessary.[26]

  • Contain and Clean: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled material.[26] Work from the outside of the spill inwards.

  • Collect and Dispose: Place the absorbent material and any contaminated items into a labeled, sealed container for hazardous waste disposal.[26][27]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.[26]

Waste Disposal

Proper segregation and disposal of chemical waste are critical to prevent environmental contamination and ensure regulatory compliance.

  • Halogenated Organic Waste: As a brominated compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[15][27] Do not mix with non-halogenated waste streams.[28]

  • Isotopically Labeled Waste: While not radioactive, it is good practice to consult with your institution's EHS department regarding any specific requirements for the disposal of stable isotope-labeled compounds.

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[27][28]

Emergency Procedures for Exposure

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[25][26] Seek immediate medical attention.[26]

  • Skin Contact: Remove contaminated clothing and flush the affected area with water for at least 15 minutes in a safety shower.[25][26] Seek medical attention.[26]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer CPR and seek immediate medical attention.[12]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[13] Seek immediate medical attention.

Visualizing Safety Workflows

To further clarify the decision-making processes involved in PPE selection and waste disposal, the following diagrams are provided.

PPE_Selection_Workflow cluster_assessment Hazard & Risk Assessment cluster_ppe PPE Selection cluster_procedure Execution cluster_end Post-Procedure Start Start: Handling 4-(Dimethylamino)phenacyl bromide-13C2,d6 AssessTask Assess Task: - Scale (mg vs g) - Procedure (weighing, dissolution) - Potential for aerosolization Start->AssessTask EngineeringControls Work in Chemical Fume Hood AssessTask->EngineeringControls RespiratoryProtection Spill/Emergency: Fit-Tested N95 or Higher AssessTask->RespiratoryProtection Emergency Condition EyeProtection Minimum: Chemical Splash Goggles High Risk: Add Face Shield EngineeringControls->EyeProtection HandProtection Double Nitrile Gloves EyeProtection->HandProtection BodyProtection Lab Coat High Risk: Add Impermeable Gown HandProtection->BodyProtection PerformTask Perform Task Following SOP BodyProtection->PerformTask DoffPPE Doff PPE Correctly PerformTask->DoffPPE WasteDisposal Dispose of Waste (see disposal workflow) DoffPPE->WasteDisposal WashHands Wash Hands Thoroughly WasteDisposal->WashHands

Caption: PPE Selection Workflow for Handling the Compound.

Waste_Disposal_Workflow cluster_waste_type Identify Waste Type cluster_segregation Segregation & Containerization cluster_disposal Final Disposal Start Waste Generated SolidWaste Contaminated Solids (Gloves, Paper Towels, etc.) Start->SolidWaste LiquidWaste Unused/Waste Solutions Start->LiquidWaste SharpsWaste Contaminated Sharps (Needles, Glassware) Start->SharpsWaste HalogenatedSolid Seal in Labeled Bag/Container for Halogenated Solids SolidWaste->HalogenatedSolid HalogenatedLiquid Collect in Labeled Carboy for Halogenated Liquids LiquidWaste->HalogenatedLiquid SharpsContainer Place in Puncture-Proof Sharps Container SharpsWaste->SharpsContainer LabelContainer Ensure Container is Properly Labeled: 'Hazardous Waste' Full Chemical Name HalogenatedSolid->LabelContainer HalogenatedLiquid->LabelContainer SharpsContainer->LabelContainer EHSPickup Arrange for Pickup by Environmental Health & Safety (EHS) LabelContainer->EHSPickup

Caption: Waste Disposal Workflow for the Compound.

By integrating a deep understanding of the chemical's properties with established safety protocols, researchers can confidently and safely utilize this compound, ensuring both personal safety and the integrity of their groundbreaking research.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。